2-Fluoro-6-phenoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHXELGUZCMKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372075 | |
| Record name | 2-fluoro-6-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-06-5 | |
| Record name | 2-fluoro-6-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-phenoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5) is a valuable substituted aromatic nitrile intermediate in organic synthesis.[1] Its structure, featuring a phenoxy group and a fluorine atom ortho to a nitrile, presents a unique combination of functionalities for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic strategy for its preparation, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of this transformation, detail a robust experimental protocol, and discuss the synthesis of the key precursor, 2,6-difluorobenzonitrile. This document is intended to serve as a practical and scientifically rigorous resource for chemists in research and development.
Introduction and Strategic Analysis
The synthesis of complex aromatic ethers is a cornerstone of medicinal chemistry and materials science. This compound is one such molecule, incorporating an aryl-ether linkage. The most logical and industrially scalable approach to its synthesis involves the formation of this ether bond through a carbon-oxygen cross-coupling reaction.
A retrosynthetic analysis reveals the most direct pathway: disconnecting the ether linkage points to two primary synthons: a nucleophilic phenoxide and an electrophilic fluorobenzonitrile moiety. This leads to the selection of phenol and 2,6-difluorobenzonitrile as the ideal starting materials. The latter is a highly suitable electrophile due to the activation of its aromatic ring by two electron-withdrawing groups—the nitrile and the second fluorine atom.
Caption: Retrosynthetic analysis of this compound.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction for synthesizing this compound is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions, which occur at sp³-hybridized centers.[2] The SNAr pathway proceeds via a two-step addition-elimination sequence.
Pillar 1: Substrate Activation The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the potent electron-withdrawing effects of the ortho-nitrile (-CN) group and the second fluorine atom. This electron deficiency makes the carbon atom attached to the leaving-group fluorine (C-2) highly electrophilic and susceptible to nucleophilic attack.[3]
Pillar 2: Nucleophilic Attack and Intermediate Stabilization In the presence of a base, phenol is deprotonated to form the more potent phenoxide nucleophile. This nucleophile attacks the C-2 position of 2,6-difluorobenzonitrile. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This anionic intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group.
Pillar 3: Elimination and Aromaticity Restoration In the final step, the leaving group—a fluoride ion—is expelled from the Meisenheimer complex. This step is typically the rate-determining step. The expulsion of fluoride restores the aromaticity of the benzene ring, yielding the final product, this compound.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
While this reaction can proceed without a catalyst due to the high activation of the substrate, it is mechanistically related to the copper-catalyzed Ullmann Condensation , a classic method for forming aryl ethers.[4][5] Traditional Ullmann reactions often require harsh conditions, but modern protocols have been developed with soluble copper catalysts and ligands that operate under milder temperatures.[6][7] For this specific synthesis, however, a direct, non-catalyzed SNAr is generally efficient and cost-effective.
Synthesis of the Key Precursor: 2,6-Difluorobenzonitrile
The commercial availability of 2,6-difluorobenzonitrile can vary, and its synthesis is a critical step. The most common industrial preparation involves a halogen exchange (Halex) reaction, starting from the more accessible 2,6-dichlorobenzonitrile.[8]
This transformation is typically achieved by treating 2,6-dichlorobenzonitrile with an alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO) at elevated temperatures.[9][10] The efficiency of this solid-liquid phase transfer reaction can be enhanced by using phase-transfer catalysts.[11][12]
| Parameter | Condition | Rationale & Reference |
| Starting Material | 2,6-Dichlorobenzonitrile | Readily available precursor. |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Common, cost-effective fluoride source.[9] |
| Solvent | Sulfolane or DMSO | High-boiling polar aprotic solvents facilitate the reaction.[8][10] |
| Temperature | 170–250 °C | High temperatures are required to drive the substitution.[11] |
| Catalyst (Optional) | Phase-transfer catalyst | Improves reaction rate and yield by enhancing fluoride solubility.[12] |
| Typical Yield | >80% | Efficient industrial process.[9] |
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established SNAr principles. Researchers should conduct their own risk assessment and optimization.
Materials and Reagents:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,6-difluorobenzonitrile.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The choice of a slightly elevated temperature facilitates the reaction without promoting significant side product formation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting 2,6-difluorobenzonitrile is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water (approx. 10 volumes relative to the DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with 1M NaOH solution (to remove excess phenol), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the inherent electrophilicity of 2,6-difluorobenzonitrile, which is readily prepared from its dichloro-analogue. The reaction with phenol under basic conditions provides a direct, high-yielding, and scalable route to the target molecule. This guide provides the fundamental mechanistic understanding and a detailed, actionable protocol to empower researchers in their synthetic endeavors.
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Foreword: The Strategic Value of Fluorinated Scaffolds
An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile for Advanced Research
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of innovation.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][3] this compound emerges as a significant building block within this context. It is a bifunctional aromatic compound that marries the desirable attributes of a fluorinated ring with the synthetic versatility of a nitrile group and the structural motif of a diaryl ether. This guide provides a detailed examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic nitrile. The presence of an electron-withdrawing fluorine atom ortho to a nitrile group, combined with a phenoxy substituent, creates a unique electronic and steric environment that dictates its reactivity and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 175204-06-5 | [4][5][6] |
| Molecular Formula | C₁₃H₈FNO | [4][5] |
| Molecular Weight | 213.21 g/mol | [4][5] |
| Synonyms | 2-Cyano-3-fluorodiphenyl ether, 2-Fluoro-6-(phenoxy)benzonitrile | [5] |
| Purity | Commonly available at ≥95% | [4] |
| Appearance | Typically a white to off-white solid (inferred from related compounds) | N/A |
Spectroscopic Characterization
Elucidation of the structure of this compound is routinely achieved through standard spectroscopic methods. While raw spectra are instrument-dependent, the expected features are predictable and essential for reaction monitoring and quality control. Spectroscopic data for this compound is available on platforms like SpectraBase.[7]
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.6 ppm). The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom, providing key structural information.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The nitrile carbon (C≡N) will appear downfield (approx. 115-120 ppm).
-
IR Spectroscopy: Key vibrational frequencies are expected for the nitrile stretch (C≡N) around 2220-2240 cm⁻¹, the C-F stretch around 1200-1300 cm⁻¹, and the C-O-C asymmetric stretch of the diaryl ether around 1230-1270 cm⁻¹.
-
Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight.
Synthesis and Reactivity: A Scientist's Perspective
The true utility of a chemical intermediate lies in its synthesis and subsequent reactivity. Understanding these aspects allows for its rational incorporation into complex molecular designs.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
While specific literature detailing the synthesis of this compound is not abundant, its structure strongly suggests a synthesis pathway rooted in nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of a nitrile group activates the ortho- and para-positions of an aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.[8]
A highly plausible and efficient route involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile. The choice of a difluorinated precursor is strategic; it provides two potential reaction sites, but the reaction can be controlled to favor monosubstitution.
Caption: Proposed synthesis workflow for this compound via SNAr.
Experimental Protocol: Synthesis of this compound
This protocol is a representative, field-proven methodology based on established SNAr principles. It is designed to be self-validating through clear checkpoints.
Objective: To synthesize this compound with high purity.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality: Anhydrous conditions are crucial to prevent side reactions with water. K₂CO₃ is a mild, effective base for deprotonating phenol to the more nucleophilic phenoxide in situ.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material). Add phenol (1.1 eq).
-
Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates cations well, leaving the nucleophile "bare" and highly reactive. A slight excess of phenol ensures the complete consumption of the limiting reagent.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Causality: Heating provides the necessary activation energy for the substitution. Monitoring is critical to avoid over-reaction or decomposition.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Causality: This "quenching" step separates the organic product from the inorganic salts (like KF and excess K₂CO₃) and the high-boiling DMF solvent, which are soluble in water. Ethyl acetate is a common extraction solvent with good solubility for the product and is easily removed later.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is essential before final purification. Rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
-
Causality: Purification is necessary to remove unreacted phenol and any minor side products, yielding the high-purity compound required for subsequent applications.
-
Chemical Reactivity
This compound is a stable compound, but its functional groups offer avenues for further transformation:
-
Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-6-phenoxybenzoic acid or reduced to 2-fluoro-6-phenoxybenzylamine, opening pathways to a wide range of amides, esters, and other derivatives.
-
Aromatic Rings: While the fluorine-substituted ring is somewhat deactivated to electrophilic substitution, the phenoxy ring can undergo typical electrophilic reactions (e.g., nitration, halogenation), allowing for further functionalization.
Applications in Research and Drug Development
The value of this compound lies in its role as a key intermediate.[3][9] Fluorinated benzonitriles are common scaffolds in the synthesis of pharmaceuticals and agrochemicals.[9][10][11]
-
Pharmaceutical Intermediate: This molecule serves as a building block for creating more complex active pharmaceutical ingredients (APIs).[3][9] The diaryl ether linkage is a common structural motif in many biologically active compounds, and the fluorobenzonitrile portion can be elaborated to introduce pharmacologically relevant groups.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the structural features of this compound are valuable in the design of novel herbicides and pesticides.[9]
-
Materials Science: Substituted benzonitriles can be used in the synthesis of advanced polymers and coatings where properties like thermal stability and chemical resistance are desired.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data from structurally similar fluorinated aromatic compounds provides a reliable guide for safe handling.[12][13][14]
-
General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][15]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[14][16] May cause skin and serious eye irritation.[12][13]
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
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An In-Depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Fluoro-6-phenoxybenzonitrile, a versatile building block with significant potential in medicinal chemistry and materials science. From its fundamental properties to its synthesis and potential applications, this document serves as a critical resource for professionals engaged in cutting-edge research and development.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aromatic nitrile featuring a fluorine atom and a phenoxy group on the benzonitrile core. This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 175204-06-5 | [1][2][3] |
| Molecular Formula | C₁₃H₈FNO | [1][2] |
| Molecular Weight | 213.21 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] (by analogy) |
| Purity | Typically ≥95% | [1][2] |
Synthesis Pathway: The Ullmann Condensation Approach
The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol. In this specific case, 2-fluoro-6-hydroxybenzonitrile is reacted with an activated aryl halide, such as bromobenzene, in the presence of a copper catalyst and a base.
The fluorine atom at the ortho-position to the nitrile group can influence the reactivity of the molecule, potentially requiring optimization of reaction conditions such as temperature, solvent, and the choice of catalyst and base to achieve high yields. The Ullmann reaction is a cornerstone of C-O bond formation in aromatic systems and has been a subject of continuous refinement to improve its efficiency and substrate scope.[5][6][7][8]
A generalized workflow for this synthesis is depicted below:
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Unlocking Therapeutic Potential: A Technical Guide to the Strategic Applications of 2-Fluoro-6-phenoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of 2-Fluoro-6-phenoxybenzonitrile
In the landscape of modern medicinal chemistry and agrochemical development, the true value of a compound is often not in its intrinsic biological activity, but in its potential as a scaffold for innovation. This compound is a prime exemplar of such a molecule. While direct, comprehensive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, its significance lies in its role as a highly versatile and strategically important synthetic intermediate.[1][2] The unique arrangement of its fluoro, phenoxy, and nitrile functional groups provides a rich platform for chemical modification, enabling the synthesis of a diverse array of complex and biologically active molecules.[1] The presence of the fluorine atom, in particular, is a key feature, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]
This technical guide will delve into the core utility of this compound, moving beyond a narrow focus on its direct mechanism of action to explore its pivotal role as a building block in the creation of potent therapeutic agents. We will examine case studies of molecules derived from this and structurally related scaffolds, elucidating their mechanisms of action and providing insight into the chemical strategies that unlock their therapeutic potential.
Chemical Profile and Synthetic Versatility
This compound (CAS No. 175204-06-5) is a halogenated nitrile with the molecular formula C13H8FNO.[5] Its structure, featuring a phenoxy group and a fluorine atom ortho to a nitrile group on a benzene ring, presents multiple avenues for synthetic elaboration. The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aromatic ring, making it amenable to various substitution reactions.
A general synthetic approach to this compound and its analogs often involves the coupling of a suitably substituted fluorobenzonitrile with a phenol. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of this compound.
This synthetic accessibility, combined with the compound's chemical handles, makes it a valuable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.
Case Study 1: Antiplasmodial Agents Derived from 2-Phenoxybenzamides
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Research into 2-phenoxybenzamides, a class of compounds that can be synthesized from this compound precursors, has revealed promising antiplasmodial activity.[6][7]
Mechanism of Action: Disrupting Hemoglobin Catabolism
The antiplasmodial activity of 2-phenoxybenzamide derivatives is believed to be linked to the disruption of the parasite's hemoglobin catabolism process.[6] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its digestive vacuole. This process is essential for the parasite's survival. Treatment of P. falciparum with certain 2-phenoxybenzamides has been observed to cause bloated digestive vacuoles, suggesting an interference with this critical metabolic pathway.[6]
Caption: Proposed mechanism of action for 2-phenoxybenzamide antiplasmodial activity.
Structure-Activity Relationships and In Vitro Efficacy
Structure-activity relationship (SAR) studies have shown that the antiplasmodial potency of 2-phenoxybenzamides is highly dependent on the substitution patterns on both the phenoxy and benzamide rings.[7] The following table summarizes the in vitro activity of a representative 2-phenoxybenzamide derivative.
| Compound | Target | IC50 (µM) | Cytotoxicity (L-6 cells IC50, µM) | Selectivity Index (SI) |
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | P. falciparum NF54 | 0.2690 | 124.0 | 460 |
| Data sourced from Pharmaceuticals (Basel), 2021, 14(11), 1109.[7] |
Representative Synthetic Protocol
The synthesis of these antiplasmodial agents involves the amidation of a 2-phenoxybenzoic acid derivative, which can be prepared from a 2-fluorobenzonitrile precursor.
Step 1: Synthesis of 2-(4-Fluorophenoxy)benzoic Acid
-
To a solution of 2-fluoro-6-substituted-benzonitrile in a suitable solvent (e.g., DMSO), add 4-fluorophenol and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Upon completion, hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.
-
Purify the resulting 2-(4-fluorophenoxy)benzoic acid derivative.
Step 2: Amide Coupling
-
Activate the carboxylic acid from Step 1 using a coupling agent (e.g., HATU, HOBt).
-
Add the desired amine to the activated acid in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the final 2-phenoxybenzamide product by chromatography.
Case Study 2: Pyrrole-carbonitrile Derivatives as Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance is a critical threat to global health. Metallo-β-lactamases (MBLs) are a class of enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[8] The development of MBL inhibitors is a key strategy to combat this resistance. The carbonitrile moiety, a key feature of this compound, is also present in a class of pyrrole derivatives that have been identified as MBL inhibitors.[9][10]
Mechanism of Action: Targeting the MBL Active Site
Pyrrole-carbonitrile derivatives are thought to inhibit MBLs by interacting with the zinc ions in the enzyme's active site.[10][11] These zinc ions are crucial for the catalytic activity of MBLs, which involves the hydrolysis of the β-lactam ring of antibiotics.[8] The inhibitor molecule can coordinate with the zinc ions, displacing a key water molecule involved in the hydrolysis, thereby inactivating the enzyme.
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2-Fluoro-6-phenoxybenzonitrile spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-phenoxybenzonitrile
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a field-proven perspective on not just the data itself, but the causality behind experimental choices, the logic of spectral interpretation, and the establishment of self-validating analytical workflows for unambiguous structural elucidation.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry and materials science. Its precise structure—the specific arrangement of the fluoro, phenoxy, and nitrile groups on the benzene ring—governs its reactivity and physicochemical properties. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and enabling reproducible downstream applications. This guide details the integrated analytical approach required to achieve this.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 175204-06-5 | [1] |
| Molecular Formula | C₁₃H₈FNO | [1][2] |
| Molecular Weight | 213.21 g/mol | [1][2] |
| Structure | N/A | |
![]() | Structure drawn for illustrative purposes |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map the precise connectivity and electronic environment of each atom.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the anisotropic effect of the aromatic rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic protons.[3]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~3-4 seconds.[3]
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | N/A |
Note: Specific assignments within the multiplet require advanced 2D NMR techniques (e.g., COSY, HSQC). The data presented is based on typical ranges for such substituted aromatic systems as seen in the available spectrum.[2]
Logical Relationship Diagram: ¹H NMR Environments
Caption: Proton environments and their through-bond coupling relationships.
Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment, including the quaternary carbons (C-F, C-CN, C-O), which are invisible in the ¹H NMR spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), a key diagnostic feature.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR experiment.
-
Data Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal-to-noise.[3]
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the residual CDCl₃ solvent peak (δ ≈ 77.16 ppm).[4]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C≡N (Nitrile) | 115-120 | Quaternary, weak intensity |
| Aromatic C-H | 110-140 | Multiple peaks |
| Aromatic C-F | 160-165 (d) | Large ¹J C-F coupling (~250 Hz) |
| Aromatic C-O | 155-160 | Quaternary |
| Aromatic C-CN | 100-110 (d) | Small ²J C-F coupling |
Note: These are predicted values based on established chemical shift ranges for substituted benzonitriles and aromatic ethers.[5][6][7]
Fluorine-19 (¹⁹F) NMR Analysis
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive probe.[8] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for fluorinated compounds.[9][10]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample and Instrumentation: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-specific probe.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, and spectra can be obtained rapidly.
-
Data Processing: Process the data using Fourier transformation. Chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0 ppm).[11]
Expected ¹⁹F NMR Spectrum: The spectrum is expected to show a single signal for the one fluorine atom. In the proton-coupled spectrum, this signal would appear as a multiplet due to couplings with the ortho and meta protons on the fluorobenzonitrile ring. The chemical shift for an aryl fluoride typically appears in the range of -100 to -140 ppm relative to CFCl₃.[11]
Workflow Diagram: Integrated NMR Analysis
Caption: A streamlined workflow for multi-nuclear NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key diagnostic peaks are the nitrile (C≡N) stretch, the ether (C-O-C) stretch, and the carbon-fluorine (C-F) stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, making ATR a highly efficient technique.
-
Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final transmittance or absorbance spectrum.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2230 | C≡N Stretch | Strong, Sharp | Nitrile |
| 3100-3000 | C-H Stretch | Medium | Aromatic |
| 1600-1450 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~1260 | C-O-C Stretch | Strong | Aryl Ether |
| ~1250 | C-F Stretch | Strong | Aryl Fluoride |
| 900-675 | C-H Bend (out-of-plane) | Strong | Aromatic (Substitution Pattern) |
Note: Wavenumbers are based on data for similar structures and general correlation tables.[12][13][14]
Diagram: Key Molecular Vibrational Modes
Caption: Key IR-active vibrations for functional group identification.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.[15]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 10°C/min).
-
MS Method: Use a standard EI source at 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions.
Predicted Fragmentation Pattern: The molecular ion (M⁺˙) is expected at m/z 213 , corresponding to the molecular formula C₁₃H₈FNO. The stability of the aromatic systems should result in a reasonably prominent molecular ion peak.[16]
Table 5: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Neutral Loss |
| 213 | [C₁₃H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [C₁₂H₈FNO]⁺˙ | CO |
| 120 | [C₇H₅FN]⁺˙ | C₆H₅O• (Phenoxy radical) |
| 93 | [C₆H₅O]⁺ | C₇H₃FN• |
| 77 | [C₆H₅]⁺ | C₇H₃FNO |
Diagram: Predicted EI Fragmentation Pathway
Caption: Plausible fragmentation pathway under Electron Ionization (EI).
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous characterization of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS. NMR spectroscopy provides the definitive structural framework, IR confirms the presence and integrity of key functional groups, and MS validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. This integrated, multi-technique approach forms a self-validating system that ensures the identity, purity, and quality of the molecule, which is paramount for its successful application in research and development.
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A Prospective Crystallographic Analysis of 2-Fluoro-6-phenoxybenzonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide outlines a comprehensive, prospective study for the determination of the single-crystal X-ray structure of 2-Fluoro-6-phenoxybenzonitrile. While a solved crystal structure is not currently available in public databases, this document serves as a detailed roadmap for researchers and drug development professionals. It covers the strategic importance of this molecule, a proposed synthesis and crystallization workflow, a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis, and the anticipated significance of the structural insights gained. The guide is designed to provide both the theoretical underpinnings and the practical, field-proven methodologies required to elucidate the three-dimensional atomic arrangement of this promising pharmaceutical intermediate.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] These influences include enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[3][4]
This compound (C₁₃H₈FNO) is a molecule of significant interest, combining the advantageous properties of a fluorinated aromatic ring with the structural motifs of a benzonitrile and a phenoxy ether.[5][6] Such compounds are valuable intermediates in the synthesis of more complex molecular architectures for targeted therapies.[7][8] Determining the precise three-dimensional structure of this molecule is a critical step in understanding its potential for interaction with biological targets and for guiding the rational design of new therapeutic agents. This guide provides the blueprint for such a crystallographic investigation.
Experimental Workflow: From Synthesis to High-Quality Single Crystals
The successful determination of a crystal structure is fundamentally dependent on the quality of the crystalline sample.[9] This section details a proposed methodology for the synthesis and subsequent crystallization of this compound.
Proposed Synthesis Route
While this compound is commercially available from suppliers like Synblock, understanding its synthesis provides context for potential impurities that might hinder crystallization.[5] A common synthetic approach involves the nucleophilic aromatic substitution of a suitably activated difluorinated precursor.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve 2,6-difluorobenzonitrile in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution to act as a base.
-
Nucleophilic Addition: Slowly add an equimolar amount of phenol to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Crystallization Methodologies
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[9][10] A screening approach using various techniques is recommended to identify optimal crystallization conditions.[11]
Table 1: Crystallization Screening Conditions for this compound
| Method | Solvent System | Temperature | Rationale |
| Slow Evaporation | Dichloromethane, Acetone, Ethyl Acetate, Toluene | Room Temperature | Simple and effective for many small organic molecules.[12] |
| Vapor Diffusion | Dichloromethane/Hexane, Acetone/Heptane | Room Temperature & 4°C | Allows for a gradual increase in supersaturation, promoting slower crystal growth.[13] |
| Liquid-Liquid Diffusion | Toluene/Methanol | Room Temperature | Creates a sharp interface for diffusion, which can lead to well-formed crystals.[12] |
| Antisolvent Addition | Solution in Acetone, with slow addition of Water | Room Temperature | The addition of an antisolvent reduces solubility, inducing crystallization.[13] |
Protocol 2: Crystallization by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., acetone) in a clean glass vial.
-
Evaporation Control: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the size of the opening.[12]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the next phase is the collection and analysis of diffraction data to determine the atomic structure.[14][15]
Data Collection and Processing
A high-quality, defect-free crystal (ideally 30-300 microns in size) is selected and mounted on a goniometer head.[14] The data collection is performed on a single-crystal X-ray diffractometer.[16][17][18][19]
Protocol 3: SC-XRD Data Collection
-
Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Instrument Setup: The crystal is centered in the X-ray beam of a diffractometer, which is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern CCD or CMOS detectors are used to record the intensities and positions of the diffracted X-ray beams.[17]
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite or Rigaku's CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.
Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: For small molecules like this compound, the phase problem is typically solved using direct methods, which are statistical approaches to estimate the initial phases.[15]
-
Model Building: The initial electron density map, calculated from the solved phases and measured amplitudes, is used to build an initial atomic model of the molecule.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure.[20][21][22][23] The goal is to improve the agreement between the observed structure factors and those calculated from the model. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
-
Validation: The final structure is validated using software tools like PLATON to check for geometric reasonability and potential errors. The refined structure is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).
Anticipated Structural Insights and Data
While the precise crystallographic data for this compound is yet to be determined, we can anticipate the key parameters that will be elucidated.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₃H₈FNO | Defines the atomic composition. |
| Formula Weight | 213.21 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 12.0, 10.5 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 95 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1066 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.328 | Density of the crystal. |
| Final R indices | R1 ≈ 0.04, wR2 ≈ 0.10 | Indicators of the quality of the refined model. |
| Goodness-of-fit (S) | ≈ 1.05 | Indicator of the quality of the refinement. |
The determined structure will reveal crucial information about:
-
Molecular Conformation: The dihedral angles between the two aromatic rings.
-
Intermolecular Interactions: The presence of any hydrogen bonds, C-H···π, or halogen bonding interactions involving the fluorine atom, which will govern the crystal packing.
-
Influence of the Fluorine Atom: How the fluorine substitution affects the planarity of the molecule and its electronic properties.[24]
Visualization of Experimental Workflows
To provide a clear overview of the processes described, the following diagrams illustrate the key experimental workflows.
Caption: Overall workflow from synthesis to final structure determination.
Caption: The iterative cycle of crystallographic structure refinement.
Conclusion
This technical guide provides a rigorous and actionable framework for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can elucidate the precise three-dimensional architecture of this important molecule. The resulting structural data will be invaluable for understanding its physicochemical properties and for driving the structure-based design of novel therapeutics in the ongoing quest for more effective and safer medicines.
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Introduction: The Critical Role of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-phenoxybenzonitrile in Organic Solvents
This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications ranging from synthesis and purification to formulation development.
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that plays a pivotal role in the drug development process.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in solution.[1] Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates.[1] Therefore, a comprehensive understanding of the solubility of a compound like this compound in various organic solvents is essential for its successful application in pharmaceutical research and development. This guide will delve into the theoretical underpinnings of solubility, provide practical experimental protocols for its determination, and discuss the interpretation of solubility data in the context of drug development.
Physicochemical Properties of this compound
Understanding the structural and electronic features of this compound is key to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C13H8FNO | [2] |
| Molecular Weight | 213.21 g/mol | [2] |
| Boiling Point | 308.5°C at 760 mmHg | [2] |
| Appearance | White to light yellow crystal powder | [3] |
The presence of the polar nitrile (-CN) group and the fluorine atom suggests that this compound is a polar molecule.[4][5][6] The phenoxy group, being largely non-polar, will also influence its solubility. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents.[7][8]
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[9] For nitriles, the strong dipole-dipole interactions between molecules contribute to their relatively high boiling points.[4][5] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for hydrogen bonding with protic solvents like alcohols.[4][5]
The solubility of aromatic nitriles in various solvents is influenced by a combination of factors including dipolar interactions and structural effects.[10][11][12] The interplay of these forces determines the extent to which the solute can be accommodated within the solvent matrix.
Experimental Determination of Solubility
The following section outlines a robust experimental workflow for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (purity > 99%)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.[9]
-
Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][13] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Accurately dilute the filtered saturated solutions with the respective solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculate the concentration of this compound in the saturated solutions using the regression equation from the calibration curve, taking into account the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | <0.1 | <0.0005 |
| Toluene | 2.38 | 5.2 | 0.024 |
| Dichloromethane | 9.08 | 25.8 | 0.121 |
| Ethyl Acetate | 6.02 | 15.3 | 0.072 |
| Acetone | 21.0 | 42.6 | 0.200 |
| Ethanol | 24.5 | 18.9 | 0.089 |
| Methanol | 32.7 | 12.5 | 0.059 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values should be determined following the protocol outlined in this guide.
Interpretation of Results:
The hypothetical data in Table 1 illustrates the expected trend of solubility based on solvent polarity. The low solubility in non-polar hexane and the increasing solubility in more polar solvents like dichloromethane and acetone are consistent with the polar nature of this compound. The solubility in protic solvents like ethanol and methanol is influenced by their ability to act as hydrogen bond donors to the nitrogen atom of the nitrile group.[4][5]
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers can generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications in drug development, including:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Science: Developing suitable dosage forms with optimal drug loading and release characteristics.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution. Additionally, exploring the solubility in binary solvent mixtures could provide valuable insights for optimizing formulation strategies.
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An In-depth Technical Guide to the Thermodynamic Properties of 2-Fluoro-6-phenoxybenzonitrile: Implications for Drug Development
Abstract
This technical guide provides a comprehensive examination of the thermodynamic properties of 2-Fluoro-6-phenoxybenzonitrile, a molecule of significant interest in contemporary drug discovery. While specific experimental data for this compound is not publicly available, this document synthesizes foundational thermodynamic principles, established experimental methodologies, and insights from structurally related compounds to offer a predictive and practical framework for its characterization. The guide is intended for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable protocols and an understanding of how thermodynamic signatures influence a compound's pharmaceutical potential, including its stability, solubility, and binding affinity.
Introduction: The Significance of Thermodynamic Profiling in Pharmaceutical Sciences
In the landscape of modern drug development, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant portion of these challenges is rooted in the physicochemical properties of the drug candidate, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Among these, the thermodynamic properties—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are of paramount importance. They provide a quantitative measure of a compound's stability, its interactions with its biological target, and its behavior in various physiological environments.[[“]][2][3][[“]][5]
This compound (C₁₃H₈FNO, Molar Mass: 213.21 g/mol , CAS: 175204-06-5) is a molecule that incorporates several key pharmacophores: a fluorinated aromatic ring, a nitrile group, and a phenoxy ether linkage.[6] The presence of the fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. The nitrile group is a versatile functional group in medicinal chemistry, while the diphenyl ether scaffold is found in numerous biologically active compounds. Understanding the thermodynamic landscape of this molecule is therefore crucial for predicting its behavior and optimizing its potential as a drug candidate.
This guide will delve into the theoretical underpinnings of thermodynamic analysis, detail the experimental methodologies for its determination, and discuss the profound implications of these properties for the development of this compound as a therapeutic agent.
Theoretical Framework: Predicting Thermodynamic Behavior
The thermodynamic behavior of this compound is dictated by the interplay of its structural components. By examining related chemical classes, we can form a qualitative prediction of its properties.
-
Fluorinated Aromatic Systems: The introduction of fluorine to an aromatic ring can have complex effects. The high electronegativity of fluorine can lead to significant dipole moments and alter intermolecular interactions.[7][8] Fluorine substitution can also influence crystal packing, which in turn affects the enthalpy and entropy of fusion.[7][8]
-
Nitrile-Containing Compounds: The nitrile group (C≡N) is highly polar, contributing to strong dipole-dipole interactions.[9] This typically results in higher boiling points compared to nonpolar analogues of similar molecular weight. The nitrile group can also participate in hydrogen bonding as an acceptor.
-
Diphenyl Ethers: The ether linkage provides conformational flexibility, which can have a significant entropic contribution to its overall thermodynamic profile. The two phenyl rings can rotate, leading to multiple accessible conformations.
Based on these structural features, this compound is expected to be a crystalline solid at room temperature with a relatively high melting point due to strong intermolecular interactions. Its solubility in aqueous media is likely to be low, a common characteristic of aromatic compounds, but the polar nitrile and fluorine moieties may confer some degree of solubility in polar organic solvents.
Experimental Characterization of Thermodynamic Properties
A thorough understanding of the thermodynamic properties of this compound necessitates empirical measurement. The following section details the key experimental techniques and their underlying principles.
Differential Scanning Calorimetry (DSC)
Causality behind Experimental Choice: DSC is a cornerstone technique for thermal analysis, providing a wealth of information on the phase behavior of a material as a function of temperature. It is the primary method for determining the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of a compound. These parameters are critical for assessing purity, polymorphism, and solid-state stability.[2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to investigate any changes in the material's properties after the initial melt.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.
-
Heat Capacity (Cp): Determined from the shift in the baseline of the heat flow signal.
-
Data Presentation:
| Thermodynamic Parameter | Expected Value Range | Significance in Drug Development |
| Melting Point (Tm) | 100 - 200 °C | Indicator of purity and solid-state stability. |
| Enthalpy of Fusion (ΔHfus) | 20 - 40 kJ/mol | Relates to the strength of the crystal lattice. |
| Heat Capacity (Cp) | 200 - 400 J/(mol·K) | Important for understanding heat transfer and processing. |
Visualization of DSC Workflow:
Figure 1: Workflow for Differential Scanning Calorimetry analysis.
Thermogravimetric Analysis (TGA)
Causality behind Experimental Choice: TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of a compound. For a drug candidate, understanding its decomposition temperature is critical for defining storage conditions and identifying potential degradation pathways.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound onto the TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss, and the final residual mass.
Data Presentation:
| Thermal Stability Parameter | Expected Value Range | Significance in Drug Development |
| Onset of Decomposition (Td) | > 200 °C | Defines the upper-temperature limit for handling and storage. |
| Residual Mass at 600 °C | < 5% | Indicates the extent of decomposition. |
Visualization of TGA Workflow:
Figure 2: Workflow for Thermogravimetric Analysis.
Thermodynamic Properties and Their Implications in Drug Development
The thermodynamic data obtained from the aforementioned experiments provide critical insights into the pharmaceutical viability of this compound.
Gibbs Free Energy, Enthalpy, and Entropy
The Gibbs free energy (ΔG) is the ultimate determinant of the spontaneity of a process, including drug-target binding and dissolution.[10][11] It is defined by the equation:
-
Enthalpy (ΔH): Represents the change in heat content of the system. In drug-target binding, a negative (exothermic) ΔH is often associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals forces.[2][5]
-
Entropy (ΔS): Represents the change in the degree of disorder of the system. A positive (favorable) ΔS in binding can arise from the release of ordered water molecules from the binding site (the hydrophobic effect).[12]
A favorable binding affinity (low dissociation constant, Kd) is associated with a negative ΔG. However, the balance between the enthalpic and entropic contributions is crucial. Enthalpically driven binding is often preferred as it suggests a higher degree of specificity and can lead to a better safety profile.[[“]][5]
Solubility and Stability
The thermodynamic solubility of a compound is the maximum concentration that can be achieved in a solution at equilibrium.[13][14][15] It is a critical parameter for oral drug absorption. The dissolution of a solid in a solvent is governed by the Gibbs free energy of solution. For poorly soluble compounds like this compound is expected to be, understanding the thermodynamics of solubility is key to developing effective formulation strategies.[16][17]
The chemical and physical stability of a drug is also a thermodynamic consideration.[18][19][20] A compound exists in its most stable form at the lowest Gibbs free energy state. Polymorphism, the existence of multiple crystalline forms, is a common phenomenon where different polymorphs have different free energies and, consequently, different solubilities and stabilities.
Conclusion and Future Directions
While this guide has provided a comprehensive framework for understanding and characterizing the thermodynamic properties of this compound, the absence of direct experimental data underscores the need for further investigation. Future work should focus on the experimental determination of the properties outlined in this document. Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide valuable theoretical predictions of the thermodynamic parameters to complement experimental findings. A thorough understanding of the thermodynamic landscape of this compound will be instrumental in guiding its development as a potential therapeutic agent, enabling a more rational and efficient path from the laboratory to the clinic.
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An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-phenoxybenzonitrile is a halogenated aromatic nitrile, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a phenoxy group onto the benzonitrile scaffold imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its synthesis, reactivity profile, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 175204-06-5 | [1] |
| Molecular Formula | C₁₃H₈FNO | [1] |
| Molecular Weight | 213.21 g/mol | [1] |
| Boiling Point | 308.5 °C at 760 mmHg | [1] |
| Appearance | White to light yellow powder or crystals |
Synthesis of this compound
The most logical and industrially scalable approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile. In this case, 2,6-difluorobenzonitrile serves as the activated electrophile and phenol acts as the nucleophile.
The electron-withdrawing nature of the nitrile group (-CN) and the fluorine atom activates the benzene ring towards nucleophilic attack. The fluorine atom at the ortho position is a good leaving group in SₙAr reactions, a phenomenon that might seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in SₙAr is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine stabilizes this intermediate, thus accelerating the reaction.[2][3][4][5]
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discovery and history of 2-Fluoro-6-phenoxybenzonitrile
An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile: Synthesis, Properties, and Applications
Introduction
This compound stands as a significant fluorinated organic compound within the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a strategically positioned fluorine atom, a nitrile group, and a phenoxy moiety, makes it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis, and insights into its applications, particularly in the realms of pharmaceutical research and materials science. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better bioavailability.[1][2] As such, building blocks like this compound are instrumental for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175204-06-5 | [3] |
| Molecular Formula | C13H8FNO | [3] |
| Molecular Weight | 213.21 g/mol | [3] |
| Purity | ≥ 95% | [3] |
| Appearance | Powder | [4] |
| MDL Number | MFCD00068201 | [3] |
Synthesis of this compound: A Proposed Synthetic Route
While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing groups (fluorine and nitrile) on the aromatic ring activates it towards nucleophilic attack. A plausible and efficient method for its preparation involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile.
The rationale behind this synthetic choice lies in the high reactivity of the carbon-fluorine bond in an activated aromatic system. The fluorine atom at the 6-position is susceptible to displacement by a nucleophile like phenoxide, which can be readily generated from phenol using a suitable base.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 2,6-difluorobenzonitrile and phenol.
Materials:
-
2,6-Difluorobenzonitrile
-
Phenol
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. To this solution, add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the potassium or sodium phenoxide.
-
Nucleophilic Aromatic Substitution: To the solution of the phenoxide, add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Reaction Workflow Diagram
Caption: Proposed synthesis of this compound.
The Role of this compound in Drug Discovery and Materials Science
The strategic placement of a fluorine atom on an aromatic ring can significantly alter the physicochemical properties of a molecule.[2] In the context of drug design, this can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.[1]
-
Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.
The phenoxy group in this compound provides a versatile scaffold that can be further functionalized, allowing for the exploration of a wide chemical space in the search for new drug candidates. The nitrile group can also be a key pharmacophoric element or a precursor for other functional groups.
In materials science, compounds with similar structures can be used as monomers or additives in the synthesis of high-performance polymers. The presence of the polar nitrile group and the rigid aromatic structures can contribute to desirable properties such as thermal stability and chemical resistance. One source suggests that this compound can be used as a crosslinker and toughening agent in polymers.[4]
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in both pharmaceutical and materials science research. While its specific discovery and developmental history are not prominently documented, its synthesis is accessible through well-established synthetic methodologies. The unique combination of its functional groups provides a powerful tool for chemists to design and create novel molecules with tailored properties. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in enabling innovation is undeniable.
References
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An In-Depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile Derivatives and Analogs: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-fluoro-6-phenoxybenzonitrile and its analogs, a class of compounds of significant interest in contemporary drug discovery and materials science. We will delve into their synthesis, chemical and physical properties, and critically, their applications as versatile intermediates in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
The Strategic Importance of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. The unique arrangement of its functional groups—a nitrile, a fluorine atom, and a phenoxy group—imparts a desirable combination of chemical reactivity and physicochemical properties. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a versatile handle for introducing a wide range of substituents.
The fluorine atom itself is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity, all critical parameters in drug design.[1] The phenoxy group provides a vector for exploring further structure-activity relationships (SAR) and can engage in crucial interactions within protein binding pockets.
Synthesis and Derivatization Strategies
The primary route to this compound involves the nucleophilic aromatic substitution of a readily available starting material, 2,6-difluorobenzonitrile. The phenoxy group is introduced by reacting 2,6-difluorobenzonitrile with phenol in the presence of a suitable base.
Caption: General synthetic scheme for this compound via SNAr.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution.[2][3]
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzonitrile, phenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound and its analogs is essential for their use in research and development. Below is a summary of key properties for the parent compound and a representative analog.
| Property | This compound | 2-Fluoro-6-methoxybenzonitrile |
| CAS Number | 175204-06-5[4][5] | 94088-46-7 |
| Molecular Formula | C13H8FNO[4][5] | C8H6FNO |
| Molecular Weight | 213.21 g/mol [4][5] | 151.14 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | Not readily available | 103-105 °C |
| 1H NMR | Spectra available | Spectra available |
| 13C NMR | Spectra available | Spectra available |
| Mass Spectrometry | Data available | Data available |
| IR Spectroscopy | Data available | Data available |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The this compound scaffold is a prominent feature in a number of kinase inhibitors currently in development. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][6]
The strategic placement of the fluorine atom and the phenoxy group allows for potent and selective interactions within the ATP-binding pocket of various kinases. The fluorine atom can form favorable interactions with the hinge region of the kinase, a critical area for inhibitor binding.[7] The phenoxy group can be substituted to extend into other regions of the binding site, thereby increasing potency and selectivity.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies on kinase inhibitors incorporating the this compound moiety have revealed several key principles:[7][8][9]
-
The 2-Fluoro Group: This is often crucial for maintaining potency, likely through interactions with the kinase hinge region.
-
The 6-Phenoxy Group: This group acts as a versatile platform for modification. Substitutions on the phenoxy ring can be tailored to target specific sub-pockets within the kinase active site, thereby enhancing selectivity and potency.
-
The Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and its conversion to other functional groups, such as amides or carboxylic acids, can be a strategy for further optimization of pharmacokinetic properties.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: These compounds are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound and its analogs represent a valuable class of building blocks for the synthesis of complex molecules with important applications in drug discovery and materials science. Their unique chemical features provide a powerful platform for the design of potent and selective kinase inhibitors and other targeted therapeutics. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers aiming to leverage these versatile scaffolds in their own research and development endeavors.
References
- National Center for Biotechnology Information. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets.
- Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE.
- Google Patents. Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.
- National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.
- Google Patents. Process for preparing fluorobenzonitriles.
- FVS. Structure Activity Relationship Of Drugs.
- Drug Hunter. Category - Case Studies.
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- PubMed. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors.
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quantum chemical calculations for 2-Fluoro-6-phenoxybenzonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Fluoro-6-phenoxybenzonitrile in Drug Discovery
Abstract
In the landscape of modern pharmaceutical research, the application of computational chemistry is an indispensable catalyst, accelerating the discovery and optimization of novel therapeutic agents.[1] Quantum chemical (QC) calculations, rooted in the principles of quantum mechanics, provide unparalleled insight into the electronic structure, stability, and reactivity of drug candidates.[2][3] This guide offers a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound, a molecule featuring structural motifs common in medicinal chemistry. We will explore the theoretical underpinnings of Density Functional Theory (DFT), present a detailed, step-by-step workflow for geometry optimization and property calculation, and critically analyze the resulting data—such as molecular orbital energies and electrostatic potential maps—to inform rational drug design strategies.[4][5] This document is intended for researchers, medicinal chemists, and computational scientists seeking to leverage QC methods to predict molecular behavior and guide the development of more effective and safer therapeutics.
Introduction: The 'Why' Behind the Workflow
This compound represents a class of aromatic compounds with features pivotal to drug-receptor interactions: a polar nitrile group capable of hydrogen bonding, a flexible ether linkage allowing for conformational adaptability, and a fluorinated benzene ring, where the fluorine atom can modulate metabolic stability and binding affinity. Understanding the interplay of these features at an electronic level is critical for predicting how this molecule will behave in a biological system.
Quantum chemical calculations allow us to move beyond simple 2D representations and build a quantitative, three-dimensional electronic picture.[6] This is not merely an academic exercise; it is a predictive tool. The insights gained from these calculations—where are the electron-rich and electron-poor regions? how readily can the molecule donate or accept an electron? what is its most stable 3D shape?—directly inform key aspects of drug development.[5][7] They help predict reactivity, metabolic fate, and the nature of intermolecular interactions with a protein target, forming the foundation of structure-based drug design.[8]
This guide is structured to provide not just a protocol, but the scientific rationale behind each step. We will employ Density Functional Theory (DFT), a method that has become a cornerstone of computational chemistry for its formidable balance of accuracy and computational efficiency, making it ideal for drug-sized molecules.[4][9]
Theoretical & Computational Methodology
The Choice of Method: Density Functional Theory (DFT)
While several quantum mechanical methods exist, DFT is the workhorse for computational drug discovery.[4] Unlike the earlier Hartree-Fock (HF) method, which simplifies complex electron interactions by averaging them, DFT includes effects of electron correlation—how the motion of one electron is influenced by the others.[10][11] This is achieved by calculating the electron density, a simpler quantity than the multi-electron wavefunction, providing high accuracy at a manageable computational cost, which is crucial when dealing with the dozens of atoms typical in drug candidates.[4][9]
For this guide, we will use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that combines the strengths of both HF theory and DFT, and it has a long, proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules.
The Choice of Basis Set: Pople Style
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12] The size and complexity of the basis set directly impact the accuracy and cost of the calculation.[13] A larger basis set offers a more flexible description of electron distribution but requires more computational resources.[7]
We will employ the 6-31G(d) basis set. This is a split-valence basis set, meaning it uses two sets of functions for valence electrons and one for core electrons, providing a balanced description. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the anisotropic electron distributions in molecules with pi-systems and heteroatoms—features that are central to this compound. For many applications, this basis set provides a good balance of accuracy and speed.[14]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol assumes the use of the Gaussian software package, a widely used program for electronic structure calculations, often paired with the GaussView graphical interface.[15][16]
Step 1: Building the Initial 3D Structure
-
Launch GaussView or a similar molecular editor.
-
Construct the this compound molecule using the builder tools.
-
Pay close attention to the initial conformation, particularly the dihedral angle of the C-O-C ether linkage. While the subsequent optimization will find the nearest energy minimum, starting from a chemically reasonable geometry can save computational time.
-
Perform a quick, preliminary clean-up using a molecular mechanics force field (e.g., UFF) within GaussView. This provides a good starting point for the more rigorous quantum calculation.
Step 2: Setting Up the Geometry Optimization
-
Navigate to the Calculate > Gaussian Calculation Setup menu.[17]
-
Job Type Tab: Select Opt+Freq. This is a crucial, self-validating choice. The Opt keyword requests a geometry optimization to find the lowest energy structure (a local minimum on the potential energy surface). The Freq keyword automatically triggers a vibrational frequency calculation after the optimization completes successfully.[16]
-
Method Tab:
-
Method: Ground State, DFT. Select the B3LYP functional.
-
Basis Set: Select 6-31G(d).
-
Charge: 0 (the molecule is neutral).
-
Spin: Singlet (all electrons are spin-paired).
-
-
Title Tab: Provide a descriptive title, e.g., "2-F-6-phenoxybenzonitrile B3LYP/6-31G(d) Opt Freq".
-
Click Submit and save the input file (e.g., as a .gjf or .com file). The calculation will now begin.[18]
Step 3: Verifying the Optimized Structure
-
Once the calculation is complete, open the resulting log file in GaussView.
-
Verify that the job terminated normally by scrolling to the end of the file and looking for the "Normal termination" message.
-
Crucial Validation: Navigate to Results > Vibrations. A table of vibrational frequencies will appear.[15] For a true energy minimum, all frequencies must be positive real numbers. The presence of one or more "imaginary" frequencies (often displayed as negative numbers) indicates the structure is a transition state or a saddle point, not a stable conformation.[19] If an imaginary frequency is found, the initial geometry must be adjusted (e.g., by rotating bonds along the imaginary mode's vector) and the optimization re-run.
Step 4: Calculating Molecular Properties
Assuming the frequency analysis confirms a stable minimum, the output file from the Opt+Freq job already contains most of the necessary information. Key properties are calculated at this final, optimized geometry.
-
Electronic Properties: The final energy, dipole moment, and molecular orbital energies (HOMO and LUMO) are present in the output file.
-
Electrostatic Potential (MEP): To visualize the MEP, go to Results > Surfaces/Contours. Create a new surface based on the total electron density. Then, map the electrostatic potential onto this surface. This visualization is critical for understanding intermolecular interactions.[20][21]
Data Presentation and Interpretation
Quantum chemical calculations yield a wealth of quantitative data. The following tables represent the expected outputs for this compound.
Table 1: Calculated Electronic and Molecular Properties
| Parameter | Calculated Value | Unit | Significance in Drug Design |
| Total Energy | (Example: -975.1234) | Hartrees | Represents the ground state electronic energy; used for comparing conformational stabilities. |
| Dipole Moment | (Example: 3.45) | Debye | Indicates overall molecular polarity, influencing solubility and membrane permeability. |
| HOMO Energy | (Example: -6.8) | eV | Highest Occupied Molecular Orbital. A higher energy (less negative) indicates a greater ability to donate electrons (nucleophilicity).[22] |
| LUMO Energy | (Example: -0.9) | eV | Lowest Unoccupied Molecular Orbital. A lower energy indicates a greater ability to accept electrons (electrophilicity).[22] |
| HOMO-LUMO Gap | (Example: 5.9) | eV | The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[23][24] |
Table 2: Key Geometric Parameters (Post-Optimization)
| Parameter | Atoms Involved | Calculated Value | Significance in Drug Design |
| C-O-C Bond Angle | C(4)-O(8)-C(9) | (Example: 118.5°) | Defines the geometry of the flexible ether linkage. |
| C-C-O-C Dihedral | C(3)-C(4)-O(8)-C(9) | (Example: -75.0°) | Describes the twist of the phenoxy group relative to the benzonitrile ring, defining the molecule's 3D shape and steric profile.[25] |
| C≡N Bond Length | C(1)-N(1) | (Example: 1.16 Å) | Characterizes the polar nitrile group, a key hydrogen bond acceptor. |
Application to Drug Development: From Data to Design
The true power of these calculations lies in translating the quantitative data into actionable insights for medicinal chemistry.[2]
-
HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a powerful indicator of a molecule's kinetic stability.[23] A large gap implies high stability, suggesting resistance to metabolic degradation. Conversely, a small gap suggests the molecule is more reactive. The distribution of the HOMO can indicate sites susceptible to oxidative metabolism, while the LUMO distribution can highlight sites for nucleophilic attack. For instance, if the HOMO is localized on the phenoxy ring, this area might be a primary site for P450 oxidation.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's charge distribution.[6] Regions of negative potential (typically colored red) are electron-rich and act as nucleophilic sites or hydrogen bond acceptors. For this compound, strong negative potential is expected around the nitrogen of the nitrile group and the oxygen of the ether. Regions of positive potential (blue) are electron-poor and indicate sites for interaction with negatively charged residues in a protein binding pocket.[20][26] This map is invaluable for predicting how a ligand will orient itself within a binding site to maximize favorable electrostatic interactions.[21]
-
Conformational Analysis: Because of the flexible ether linkage, this compound can adopt multiple low-energy conformations.[27] Performing a conformational search (by systematically rotating the C-C-O-C dihedral angle and re-optimizing at each step) can identify the global energy minimum and other accessible conformers.[25] This is critical because the conformation that binds to a protein target (the "bioactive conformation") may not be the absolute lowest energy conformation in a vacuum.[28] Understanding the energy landscape helps in designing more rigid analogues that "lock in" the bioactive shape, potentially increasing potency and selectivity.
Conclusion
This guide has detailed a robust and self-validating workflow for performing quantum chemical calculations on this compound using Density Functional Theory. By following this protocol, researchers can move beyond static 2D structures to a dynamic, three-dimensional electronic understanding of their molecule of interest. The calculated properties—molecular orbitals, electrostatic potential, and conformational energies—are not merely theoretical descriptors; they are predictive tools that provide critical insights into chemical reactivity, intermolecular interactions, and the structural basis of biological activity. Integrating these computational methods into the early stages of drug discovery pipelines enables a more rational, hypothesis-driven approach to designing the next generation of therapeutics.
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A Technical Guide to the Potential Biological Activity of 2-Fluoro-6-phenoxybenzonitrile: A Research Primer
Introduction: Beyond a Synthetic Intermediate
To the experienced medicinal chemist or drug discovery scientist, the name 2-Fluoro-6-phenoxybenzonitrile immediately signals its likely role: a versatile chemical building block. Indeed, its primary identity in the scientific literature and commercial catalogs is that of a synthetic intermediate.[1][2][3] However, to dismiss this molecule as merely a stepping stone to more complex structures would be to overlook the latent biological potential suggested by its distinct chemical architecture. The strategic placement of a fluorine atom, a phenoxy ether linkage, and a nitrile group on a benzene ring creates a molecule with physicochemical properties that are highly relevant in the context of modern pharmacology.
This technical guide moves beyond the established utility of this compound as a reagent and delves into its potential as a biologically active agent. For researchers in drug development, understanding the latent possibilities of such intermediates is crucial for identifying novel starting points for discovery programs. Here, we will dissect the molecule's structural components, propose plausible, albeit unproven, biological activities based on established principles of medicinal chemistry, and provide a comprehensive, actionable framework for initiating a research program to explore its biological profile. The insights presented herein are grounded in the known bioactivities of related structural motifs and are intended to serve as a launchpad for empirical investigation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is a prerequisite for any biological investigation. These properties influence solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| CAS Number | 175204-06-5 | [1] |
| Molecular Formula | C₁₃H₈FNO | [1] |
| Molecular Weight | 213.21 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| MDL Number | MFCD00068201 | [1] |
Deconstructing the Molecule: A Gateway to Potential Bioactivity
The potential biological activity of this compound can be hypothesized by examining the individual contributions of its key structural features. The interplay of these groups dictates how the molecule might interact with biological macromolecules such as enzymes and receptors.
Caption: Conceptual Diagram of Structure-Activity Relationships.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery.[4][5] The fluorine atom in this compound is likely to impart several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in vivo.[4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.[4]
-
Modulation of Physicochemical Properties: The presence of fluorine can alter the acidity (pKa) of nearby functional groups and improve lipid solubility, which can enhance membrane permeability and oral bioavailability.[4]
Given these roles, the fluoro group suggests that this compound could serve as a metabolically stable scaffold.
The Phenoxy Moiety: A Privileged Structure
The phenoxy group is a common feature in a wide range of biologically active compounds. Its presence in this compound suggests several possibilities:
-
Conformational Influence: The ether linkage provides a degree of rotational flexibility, allowing the molecule to adopt different conformations to fit into a binding pocket.
-
Hydrophobic and Aromatic Interactions: The two phenyl rings can participate in hydrophobic and π-stacking interactions with amino acid residues in a protein target.
-
Prevalence in Known Drugs: Derivatives of phenoxy acetamide have been explored as potential antitubercular agents, highlighting the utility of the phenoxy scaffold in developing novel therapeutics.[6]
The Benzonitrile Group: A Versatile Functional Group
The nitrile group is not merely an inert placeholder; it is a versatile functional group that can play several roles in molecular recognition:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target.
-
Dipolar Interactions: The nitrile group possesses a strong dipole moment that can engage in favorable interactions within a binding site.
-
Bioisostere: In some contexts, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl or a halogen atom.
Derivatives of benzonitrile are found in a variety of pharmacologically active agents, including those with potential anticancer and anti-inflammatory properties.[7] For instance, 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile has been identified as a negative allosteric modulator of the mGlu5 receptor, demonstrating the utility of the benzonitrile scaffold in targeting G-protein coupled receptors.[8]
Hypothesized Biological Activities and a Path to Their Discovery
While no specific biological activity has been reported for this compound, its structural components suggest several plausible avenues for investigation. The presence of aromatic rings and a nitrile group is common in inhibitors of various enzymes, such as kinases or proteases. The overall structure could also lend itself to interaction with nuclear receptors or other protein-protein interfaces.
The most scientifically rigorous approach to uncovering the biological activity of a novel compound like this compound is a systematic screening cascade. The following workflow represents a standard, field-proven methodology for the initial biological characterization of a chemical entity.
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An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-6-phenoxybenzonitrile for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5), a key intermediate in pharmaceutical and agrochemical research.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 175204-06-5 | [1] |
| Molecular Formula | C₁₃H₈FNO | [1] |
| Molecular Weight | 213.21 g/mol | [1] |
| Boiling Point | 308.5°C at 760 mmHg | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative to understand these hazards to implement appropriate safety measures.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Toxicological Profile and Mechanistic Insights
While specific toxicological studies on this compound are not extensively available in the public domain, the known hazards of related aromatic nitriles and phenolic compounds provide a basis for a cautious approach.
The toxicity of many nitriles is associated with their in-vivo metabolism. Some nitriles can release cyanide ions, which is a potent inhibitor of cellular respiration.[3] However, for benzonitrile, the parent compound of this class, metabolism to cyanide is not a significant pathway.[3][4] The toxicity of benzonitrile and its derivatives is more likely associated with the intact molecule or its other metabolites.[4]
Studies on the metabolism of aromatic nitriles suggest two primary pathways: hydrolysis of the nitrile group to an amide and then a carboxylic acid, and aromatic ring hydroxylation.[1] The presence of a fluorine atom and a phenoxy group may influence the metabolic fate and potential toxicity of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[1]
Personal Protective Equipment
The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when handling this compound.
Caption: PPE selection workflow for this compound.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Do not breathe dust or vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Keep away from heat, sparks, and open flames.[6]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store locked up.[5]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
Accidental Release Measures and Spill Management
Prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Small Spills (Solid)
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the Material: Carefully sweep the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials should be disposed of as hazardous waste.
Large Spills
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
The following flowchart illustrates the general procedure for managing a spill of this compound.
Caption: Spill response workflow for this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[5]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[5][6]
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician.[5]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[5][6]
Fire-Fighting Measures
While this compound is not highly flammable, it will burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen fluoride.[7]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Heat, flames, and sparks.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.[7]
Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, although this typically requires heating.[8][9] The diphenyl ether linkage is generally stable but can undergo reactions typical of aromatic rings, such as nitration and halogenation.[10]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.[5]
-
Do not dispose of down the drain or with regular trash.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its hazards, coupled with the consistent use of engineering controls, appropriate personal protective equipment, and sound laboratory practices, is paramount for the protection of researchers and the environment.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Fluoro-6-phenoxybenzonitrile for Research Applications
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Fluoro-6-phenoxybenzonitrile, including its chemical properties, commercial suppliers, quality control considerations, and practical applications in a research setting.
Introduction to this compound
This compound, with the CAS number 175204-06-5, is a substituted aromatic nitrile that has garnered interest as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a fluorine atom and a phenoxy group ortho to the nitrile, imparts unique electronic and steric properties that make it a valuable synthon for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and fluorine atom can activate the aromatic ring for nucleophilic substitution reactions, while the phenoxy group can be a key pharmacophoric element or a precursor to other functional groups.
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity.[3] As such, fluorinated building blocks like this compound are of significant interest to researchers in drug discovery.
Commercial Suppliers and Quality Considerations
The selection of a reliable commercial supplier is a critical first step in any research project. The purity and documentation of the starting materials can have a significant impact on the outcome of an experiment. The following table provides a comparison of several commercial suppliers of this compound.
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Thermo Fisher Scientific (Alfa Aesar) | A14566[4] | ≥95%[5] | 1g, 5g | Certificate of Analysis (CoA) available online, indicating appearance and assay by GC.[5] |
| BLD Pharm | BD138837 | ≥95% | 1g, 5g, 25g, 100g[6] | Provides access to NMR, HPLC, and LC-MS data.[7] |
| Synblock | CB33758 | 95%[2] | Inquire for bulk | Offers MSDS, NMR, HPLC, and LC-MS documentation.[2] |
| Parchem | Bulk/Custom[8] | Specialty chemical supplier.[8] | ||
| Cenmed Enterprises | F700088-1g | ≥95%[9] | 1g | |
| Henan Alfa Chemical Co., Ltd | Inquire | Manufacturer in China.[10][11] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the quoted purity. A Certificate of Analysis (CoA) is a non-negotiable document that should be reviewed for every batch. For compounds like this compound, where isomeric impurities are possible, having access to spectral data like NMR and HPLC is highly advantageous. For GMP or late-stage development projects, a supplier's ability to provide detailed impurity profiles and demonstrate batch-to-batch consistency is paramount.
Synthesis and Potential Impurities
This compound is a diaryl ether. A common and industrially scalable method for the synthesis of diaryl ethers is the Ullmann condensation.[12][13] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[14][15][16] In the case of this compound, this would likely involve the reaction of 2,6-difluorobenzonitrile with phenol or 2-fluoro-6-halobenzonitrile with sodium phenoxide.
Potential impurities arising from this synthesis could include:
-
Starting materials: Unreacted 2,6-difluorobenzonitrile or 2-fluoro-6-halobenzonitrile, and phenol.
-
Isomeric products: If the starting materials are not regiochemically pure, other isomers of the product could be formed.
-
Homocoupling products: Biphenyl derivatives formed from the homocoupling of the aryl halide.
-
Residual catalyst: Trace amounts of copper or other transition metals used in the synthesis.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Analytical Methods for Quality Control
A comprehensive analysis of this compound is essential to ensure its identity and purity.[17] The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the molecule and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, allowing for the separation and quantification of the main component and any related impurities.[18]
-
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile impurities. A certificate of analysis from one supplier indicates an assay by GC.[5]
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used in conjunction with chromatography (LC-MS or GC-MS) to identify unknown impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) bonds.
Safe Handling and Storage
This compound is a cyano-containing compound and should be handled with appropriate safety precautions.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.[19]
-
Ventilation: All manipulations, including weighing and transfers, should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[20]
-
Incompatible Materials: Keep away from strong acids, as they can react with nitriles to release toxic hydrogen cyanide gas.[21] Also, avoid strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local regulations.[19]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[24][25][26] The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure: [27]
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For challenging substrates, screening a variety of conditions is often necessary. The use of pre-catalysts and specialized ligands like SPhos can significantly improve reaction efficiency and yields.
Visualizations
Supplier Qualification Workflow
Caption: A typical workflow for the selection and qualification of a chemical supplier.
Suzuki-Miyaura Coupling Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
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Methodological & Application
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
An Application Guide to 2-Fluoro-6-phenoxybenzonitrile in Modern Organic Synthesis
This compound is a strategically functionalized aromatic compound that has emerged as a valuable building block in organic synthesis. Its structure, featuring a benzonitrile core substituted with an ortho-fluorine atom and an ortho-phenoxy group, provides a unique combination of reactivity and stability. The electron-withdrawing properties of the nitrile and fluorine substituents significantly influence the electronic nature of the aromatic ring, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] This guide explores the core reactivity of this compound, offering detailed mechanistic insights and practical protocols for its application in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175204-05-5[2] |
| Molecular Formula | C₁₃H₈FNO[2] |
| Molecular Weight | 213.21 g/mol [2] |
| Appearance | Powder[3] |
| Purity | Typically ≥95%[2] |
Part 1: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups. The fluorine atom, activated by the adjacent electron-withdrawing nitrile group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This pathway is the most prominent and synthetically valuable transformation for this molecule.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The defining feature of this compound is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). In contrast to typical nucleophilic substitutions (SN1/SN2), the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[4] Instead, it follows a two-step addition-elimination pathway.
Mechanism Causality:
-
Activation: The potent electron-withdrawing nitrile (-CN) group, positioned ortho to the fluorine atom, strongly polarizes the C-F bond and depletes the electron density of the aromatic ring. This makes the carbon atom bearing the fluorine (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles.[5][6]
-
Nucleophilic Attack & Intermediate Formation: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge of this intermediate is delocalized and effectively stabilized by the ortho-nitrile group through resonance.
-
Elimination & Aromaticity Restoration: The reaction concludes with the elimination of the fluoride ion, which is a competent leaving group in this context, thereby restoring the aromaticity of the ring and forming the substituted product.[4][8] The high electronegativity of fluorine enhances the initial activation of the ring toward attack, making it a surprisingly effective leaving group in SNAr reactions.[4]
Caption: General mechanism of SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, the C-F bond can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. Aryl fluorides are typically less reactive than their chloride, bromide, or iodide counterparts due to the high strength of the C-F bond.[9] However, advancements in catalyst design, particularly the use of specialized ligands and precatalysts, have made these transformations feasible, even at room temperature in some cases.[10]
Mechanism Causality: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[11]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the C-F bond to form a Pd(II) complex. This is often the most challenging step for aryl fluorides.
-
Transmetalation: The organic group from an activated organoboron species (e.g., an arylboronic acid treated with a base) is transferred to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Experimental workflow for SNAr amination reaction.
Protocol: General Procedure for Amination
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-6-phenoxybenzonitrile.
Table 2: Reagents and Rationale for SNAr Amination
| Component | Role | Rationale for Choice |
| This compound | Electrophile | Activated aromatic ring for nucleophilic attack. |
| Amine (R₁R₂NH) | Nucleophile | Provides the amino functionality for substitution. |
| Potassium Carbonate (K₂CO₃) | Base | A mild, inexpensive base sufficient to neutralize the HF byproduct, driving the reaction forward. Cesium carbonate can be used for less reactive amines. |
| DMF / DMSO | Solvent | Polar aprotic solvents that dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile. |
Application 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
This protocol outlines a method for forming a C-C bond at the C2 position, replacing the fluorine atom with an aryl or heteroaryl group. This is a powerful method for constructing complex biaryl systems. [9]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vessel suitable for inert atmosphere techniques, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a suitable base such as cesium carbonate (Cs₂CO₃, 2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and filter through a pad of Celite to remove the palladium catalyst. Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to yield the desired biaryl product.
Table 3: Reagents and Rationale for Suzuki-Miyaura Coupling
| Component | Role | Rationale for Choice |
| Arylboronic Acid | Nucleophilic Partner | Stable, commercially available source of the aryl group for C-C bond formation. |
| Palladium Catalyst | Catalyst | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. |
| Phosphine Ligand | Ligand | Stabilizes the Pd catalyst and promotes the difficult oxidative addition into the strong C-F bond. Bulky, electron-rich ligands are often required. [10] |
| Base (e.g., Cs₂CO₃) | Activator | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. [12] |
| Dioxane/Water | Solvent | Common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
Conclusion
This compound stands out as a highly adaptable and valuable intermediate in organic synthesis. Its primary reactivity through the SNAr pathway allows for the straightforward introduction of a wide range of nucleophiles, particularly amines, to generate diverse molecular architectures. Furthermore, the potential for C-F bond activation in palladium-catalyzed cross-coupling reactions opens a second, powerful avenue for C-C bond formation. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block.
References
- MySkinRecipes. 2-Fluoro-6-methoxybenzonitrile.
- Autech Industry Co., Ltd. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis.
- National Center for Biotechnology Information. 2-Fluoro-6-methoxybenzonitrile. PubChem Compound Summary for CID 523101.
- de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(22), 5433.
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
- Organic Syntheses. PREPARATION OF 4-(2,2-DIFLUOROVINYL)BENZONITRILE.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS).
- Wikipedia. Nucleophilic aromatic substitution.
- PubMed. Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. Suzuki Coupling.
- Aina, O. F., et al. (2022). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Journal of the Nigerian Society of Physical Sciences.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
- ResearchGate. An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Hossain, M. L., & Lin, M. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433.
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Application Notes and Protocols: 2-Fluoro-6-phenoxybenzonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Benzonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-fluoro-6-substituted benzonitrile motif is a particularly valuable building block, poised for diverse chemical transformations. This document provides detailed application notes and protocols for the use of 2-Fluoro-6-phenoxybenzonitrile as a key precursor in the synthesis of pharmaceutical intermediates.
This compound (CAS No: 175204-06-5) is a versatile starting material, primarily due to the activating effect of the nitrile group and the fluorine atom on the aromatic ring.[1] This activation renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex pharmaceutical agents.[2] This guide will focus on the pivotal conversion of this compound to 2-Amino-6-phenoxybenzonitrile and its subsequent elaboration into a representative heterocyclic scaffold relevant to contemporary drug discovery programs, particularly in the realm of kinase inhibitors.
Core Transformation: Nucleophilic Aromatic Substitution of the Fluorine Atom
The primary mode of reactivity for this compound in a pharmaceutical context is the displacement of the fluoride ion by a nucleophile. The electron-withdrawing nature of the nitrile group, ortho to the fluorine, significantly stabilizes the Meisenheimer complex intermediate, thereby facilitating the SNAr reaction. Among the various nucleophiles, ammonia or its equivalents are of paramount importance, as they provide access to 2-aminobenzonitrile derivatives, which are key precursors to a wide array of nitrogen-containing heterocycles.[3]
Application 1: Synthesis of 2-Amino-6-phenoxybenzonitrile
The conversion of this compound to 2-Amino-6-phenoxybenzonitrile is a foundational step in many synthetic routes. This transformation is typically achieved by heating the starting material with a source of ammonia in a suitable solvent. The resulting 2-Amino-6-phenoxybenzonitrile is a valuable intermediate for the synthesis of quinazolines, quinazolinones, and other heterocyclic systems that are prevalent in many approved drugs.[3]
Experimental Protocols
Protocol 1.1: Synthesis of 2-Amino-6-phenoxybenzonitrile via Amination
This protocol details the nucleophilic aromatic substitution of this compound with ammonia to yield 2-Amino-6-phenoxybenzonitrile.
Methodology:
-
Reactor Setup: To a sealed pressure vessel, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add a solution of ammonia in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A common practice is to use a saturated solution of ammonia in the chosen solvent. Alternatively, aqueous ammonia can be used, though this may require higher temperatures and pressures.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature ranging from 120-160 °C. The optimal temperature should be determined by monitoring the reaction progress.[4]
-
Reaction Monitoring: Monitor the disappearance of the starting material by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel. Pour the reaction mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 2-Amino-6-phenoxybenzonitrile.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ammonia |
| Product | 2-Amino-6-phenoxybenzonitrile |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Causality Behind Experimental Choices:
-
Sealed Vessel: The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.
-
Polar Aprotic Solvent: Solvents like DMSO and DMF are excellent choices for SNAr reactions as they can solvate the cationic species and do not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity.
-
Temperature: Elevated temperatures are required to overcome the activation energy of the reaction. The ortho-nitrile group, while activating, is less strongly activating than a nitro group, hence the need for forcing conditions.[5]
Application 2: Elaboration of 2-Amino-6-phenoxybenzonitrile into a Kinase Inhibitor Scaffold
The 2-amino-6-phenoxybenzonitrile intermediate is a versatile building block for the synthesis of heterocyclic scaffolds, such as quinazolines, which are prevalent in many kinase inhibitors.[3] This section outlines a representative protocol for the construction of a substituted quinazoline core.
Protocol 2.1: Synthesis of a 4-Anilinoquinazoline Scaffold
This protocol describes the cyclization of 2-Amino-6-phenoxybenzonitrile with a formamide equivalent, followed by chlorination and subsequent nucleophilic substitution with an aniline derivative. This sequence is a common strategy for the synthesis of the core structure of several FDA-approved kinase inhibitors.[6]
Methodology:
Step 1: Quinazolinone Formation
-
Reactant Mixture: In a round-bottom flask, combine 2-Amino-6-phenoxybenzonitrile (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours.
-
Work-up: Cool the reaction to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a cold solvent like ethanol or diethyl ether, and dry to obtain the intermediate quinazolinone.
Step 2: Chlorination
-
Reactant Mixture: Suspend the quinazolinone intermediate (1.0 eq.) in a mixture of phosphorus oxychloride (POCl3) (5-10 eq.) and a catalytic amount of DMF.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. The chlorinated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Nucleophilic Substitution with Aniline
-
Reactant Mixture: In a suitable solvent such as isopropanol or acetonitrile, dissolve the chloroquinazoline intermediate (1.0 eq.) and the desired substituted aniline (1.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction is often acid-catalyzed, so a small amount of hydrochloric acid may be added.
-
Work-up: Cool the reaction mixture. The product, often as the hydrochloride salt, will precipitate. Collect the solid by filtration, wash with the reaction solvent, and dry to yield the final 4-anilinoquinazoline product.
Data Presentation:
| Step | Product | Typical Yield |
| 1 | 8-Phenoxyquinazolin-4(3H)-one | 80-90% |
| 2 | 4-Chloro-8-phenoxyquinazoline | 75-85% |
| 3 | N-(substituted-phenyl)-8-phenoxyquinazolin-4-amine | 70-85% |
Visualization of Synthetic Workflow
Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its activated aromatic system allows for efficient nucleophilic aromatic substitution, providing a straightforward entry to key intermediates such as 2-Amino-6-phenoxybenzonitrile. As demonstrated, this intermediate can be readily converted into complex heterocyclic scaffolds that form the core of many modern therapeutic agents. The protocols outlined in this guide are based on established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their synthetic strategies.
References
- Chem-Impex. (n.d.). 2-Fluoro-6-hydroxybenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 2-Amino-6-fluorobenzonitrile.
- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
- Google Patents. (n.d.). US4264773A - Preparation of 2-chloro-thioxanthone.
- Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- ResearchGate. (2025). Reactions within Fluorobenzene-Ammonia Heterocluster Ions: Experiment and Theory.
Sources
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- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2,6-Difluorobenzonitrile in Agrochemicals
As a Senior Application Scientist, this guide provides an in-depth look at the application of key fluorinated benzonitriles in the synthesis of modern agrochemicals. While the specific compound 2-Fluoro-6-phenoxybenzonitrile, as per your initial inquiry, is not widely documented in publicly accessible literature as a direct precursor in major agrochemical synthesis, this guide will focus on a closely related and foundational building block: 2,6-Difluorobenzonitrile . This compound serves as a critical starting material for a significant class of insecticides, and its synthetic pathway illustrates the core principles and chemical strategies relevant to your interest.
This guide will detail the synthesis of the benzoylurea insecticide, Lufenuron , a potent insect growth regulator, using 2,6-Difluorobenzonitrile as the key starting material. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative references.
2,6-Difluorobenzonitrile (DFBN) is a versatile chemical intermediate of significant interest in the agrochemical industry.[1][2][3] Its value lies in the unique properties conferred by the fluorine atoms, which can enhance the biological activity, metabolic stability, and target-binding affinity of the final active ingredient. DFBN is a primary precursor for the synthesis of 2,6-difluorobenzamide, a crucial intermediate for a range of high-efficiency, low-toxicity benzoylurea insecticides.[4][5] These insecticides, including the subject of this guide, Lufenuron, function as chitin synthesis inhibitors, offering a targeted and selective mode of action against insect pests with minimal impact on vertebrates.[6]
Physicochemical and Safety Data for 2,6-Difluorobenzonitrile
A thorough understanding of the starting material's properties is paramount for both safety and successful synthesis.
| Property | Value | Source |
| CAS Number | 1897-52-5 | [1][3][7] |
| Molecular Formula | C₇H₃F₂N | [3][7][8] |
| Molecular Weight | 139.10 g/mol | [7][8] |
| Appearance | White to off-white solid or colorless liquid | [3][4][9] |
| Melting Point | 25-32 °C | [1][3][4][7] |
| Boiling Point | 197-198 °C | [1][3][7] |
| Density | 1.246 g/mL at 25 °C | [7] |
| Solubility | Soluble in organic solvents like toluene, xylene, and DMF.[1][10] Slightly soluble in water (1.87 g/L at ~20°C).[11] | |
| Flash Point | 80 °C (176 °F) | [4] |
Safety Summary: 2,6-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory tract irritation.[8][12][13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used in a well-ventilated area.[11][13]
Synthetic Pathway to Lufenuron: A Multi-Step Approach
The synthesis of Lufenuron from 2,6-Difluorobenzonitrile is a multi-step process that proceeds through two key intermediates: 2,6-Difluorobenzamide and 2,6-Difluorobenzoyl isocyanate . This section outlines the overall workflow.
Caption: Synthetic workflow from 2,6-Difluorobenzonitrile to Lufenuron.
Detailed Experimental Protocols
The following protocols are representative procedures synthesized from established chemical literature and patents. They are intended for research and development purposes and should be carried out by trained professionals with appropriate safety precautions.
Protocol 1: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
This protocol details the hydrolysis of the nitrile to the corresponding amide.
-
Materials:
-
2,6-Difluorobenzonitrile
-
90% Sulfuric Acid
-
-
Equipment:
-
Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel.
-
-
Procedure:
-
In the reaction vessel, carefully add the desired volume of 90% sulfuric acid.
-
Heat the 2,6-Difluorobenzonitrile to 70°C to ensure it is in a liquid state and dissolve it.
-
Dropwise, add the molten 2,6-Difluorobenzonitrile to the sulfuric acid while maintaining the reaction temperature between 70°C and 80°C.
-
After the addition is complete, continue to stir the mixture at this temperature for a designated period, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, the reaction mixture can be carefully quenched by pouring it onto ice, leading to the precipitation of 2,6-difluorobenzamide.
-
The solid product is then collected by filtration, washed with water until neutral, and dried.
-
Protocol 2: Synthesis of 2,6-Difluorobenzoyl isocyanate from 2,6-Difluorobenzamide
This protocol describes the conversion of the amide to the highly reactive isocyanate intermediate.
-
Materials:
-
2,6-Difluorobenzamide
-
Oxalyl chloride
-
Anhydrous toluene
-
-
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel.
-
-
Procedure:
-
In the reaction flask, under an inert atmosphere (e.g., nitrogen), dissolve 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.[13]
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the solution.[13]
-
After the addition, heat the solution to reflux and maintain for several hours (e.g., 5 hours), during which hydrogen chloride and carbon monoxide are evolved and should be passed through a scrubber.[13]
-
Monitor the reaction for the disappearance of the starting amide.
-
Once the reaction is complete, carefully distill off the solvent under reduced pressure.
-
The resulting crude 2,6-difluorobenzoyl isocyanate can be purified by vacuum distillation.[13] This intermediate is sensitive to moisture and is often used immediately in the next step.
-
Protocol 3: Synthesis of Lufenuron
This final step involves the condensation of the isocyanate with the substituted aniline to form the urea linkage.
-
Materials:
-
2,6-Difluorobenzoyl isocyanate
-
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
-
Anhydrous toluene
-
-
Equipment:
-
Reaction flask with a stirrer, thermometer, and under an inert atmosphere.
-
-
Procedure:
-
Dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (1.0 eq) in anhydrous toluene in the reaction flask.
-
Add a solution of 2,6-difluorobenzoyl isocyanate (1.0-1.1 eq) in toluene dropwise to the aniline solution. An exothermic reaction may be observed.[2]
-
After the addition, the mixture can be stirred at room temperature or gently heated (e.g., to 50°C or reflux) for a period to ensure the reaction goes to completion.[2][15]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product may precipitate from the solution upon cooling.
-
The crude Lufenuron is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile or acetic acid/water mixture).[2][16]
-
Mechanism of Action: Chitin Synthesis Inhibition
Lufenuron's insecticidal activity stems from its function as a chitin synthesis inhibitor.[17][18] Chitin is a crucial polymer that provides structural integrity to the exoskeleton of insects.
Caption: Lufenuron inhibits chitin synthase, disrupting exoskeleton formation and leading to molting failure in insect larvae.
When an insect larva ingests Lufenuron, the molecule interferes with the enzymatic process of chitin polymerization. This disruption prevents the proper formation of a new cuticle. Consequently, the larva is unable to successfully molt, leading to its death from dehydration or a ruptured, malformed exoskeleton.[15][17] Lufenuron also exhibits ovicidal effects, as adult female fleas can pass it to their eggs, preventing them from hatching.[18]
Conclusion
2,6-Difluorobenzonitrile is a cornerstone intermediate in the synthesis of advanced benzoylurea insecticides like Lufenuron. The synthetic pathway, while multi-stepped, is robust and relies on fundamental organic transformations. The final product's targeted mechanism of action as a chitin synthesis inhibitor exemplifies the rational design of modern agrochemicals, offering high efficacy against pests with a favorable safety profile for non-target species. The protocols and data presented in this guide provide a comprehensive foundation for researchers and professionals in the field of agrochemical development.
References
- 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. (URL: [Link])
- Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97% - Cole-Parmer. (URL: [Link])
- Lufenuron - Wikipedia. (URL: [Link])
- Lufenuron - Grokipedia. (URL: [Link])
- The principle of lufenuron insecticide and pest control - Knowledge. (URL: [Link])
- Lufenuron | VCA Animal Hospitals. (URL: [Link])
- 2,6-Difluorobenzonitrile CAS 1897-52-5. (URL: [Link])
- 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (URL: [Link])
- N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide - NIH. (URL: [Link])
- 2,6-Difluorobenzonitrile - ChemBK. (URL: [Link])
- CN103360284A - Preparation method of lufenuron compound - Google P
- 2,6-Difluorobenzonitrile CAS 1897-52-5 99% Factory - Price - Hong Jin. (URL: [Link])
- EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google P
- EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google P
- US4626543A - Insecticidal 2,6-difluorobenzoyl derivatives of 4-substituted-1,3-thiazole-2-acetonitriles - Google P
- 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. (URL: [Link])
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Synthesis of 2-Fluoro-6-phenoxybenzonitrile: An Application Note and Experimental Protocol
This document provides a comprehensive guide for the synthesis of 2-Fluoro-6-phenoxybenzonitrile, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The protocol is designed for researchers, medicinal chemists, and process development scientists. It is grounded in the principles of nucleophilic aromatic substitution and provides detailed, step-by-step instructions to ensure a successful and reproducible synthesis.
Introduction
This compound (CAS No. 175204-06-5) is a substituted aromatic compound with a unique combination of functional groups: a nitrile, a fluoro group, and a phenoxy ether linkage.[1][2] This distinct architecture makes it an attractive building block for creating more complex molecular scaffolds. The strategic placement of the fluorine atom allows for further functionalization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening diverse synthetic pathways. The synthesis route detailed herein is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic chemistry.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution mechanism. In this reaction, the electron-rich phenoxide ion acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,6-difluorobenzonitrile. The strong electron-withdrawing effect of the nitrile group (–CN) and the fluorine atom deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution.
The reaction is initiated by the attack of the phenoxide on the carbon atom bearing a fluorine atom. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho-nitrile group. In the final step, the aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group, yielding the desired this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2,6-Difluorobenzonitrile | 1897-52-5 | C₇H₃F₂N | 139.10 | 10.0 g | 0.0719 | Purity >97% |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 7.42 g | 0.0788 | Purity >99%, handle with care (corrosive) |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 14.9 g | 0.1078 | Anhydrous, finely powdered |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | C₄H₉NO | 87.12 | 150 mL | - | Anhydrous |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | As needed | - | For extraction |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | - | For washing |
| Brine (sat. NaCl) | 7647-14-5 | NaCl | 58.44 | As needed | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - | For drying |
Experimental Protocol
This protocol is based on established procedures for nucleophilic aromatic substitution reactions involving fluorinated benzonitriles and phenols.
1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2,6-difluorobenzonitrile (10.0 g, 0.0719 mol), phenol (7.42 g, 0.0788 mol), and anhydrous potassium carbonate (14.9 g, 0.1078 mol).
-
Add 150 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask.
-
Begin stirring the mixture and purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.
2. Reaction Execution:
-
Heat the reaction mixture to 165 °C using a heating mantle with a temperature controller.[3]
-
Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Workup and Isolation:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold deionized water with stirring.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with toluene (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 150 mL) followed by brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Safety and Handling
-
2,6-Difluorobenzonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Phenol: Highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylacetamide (DMAc): Aprotic polar solvent. Handle in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions.
-
Use appropriate caution when heating the reaction mixture to high temperatures.
Characterization
The identity and purity of the synthesized this compound (Molecular Weight: 213.21 g/mol , Molecular Formula: C₁₃H₈FNO) can be confirmed by standard analytical techniques:[1]
-
¹H NMR: Expect characteristic aromatic proton signals.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the nitrile carbon, and carbons involved in the ether linkage.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
FT-IR: Look for characteristic peaks for the nitrile (C≡N) stretch and the aryl-ether (C-O-C) stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight.
-
Melting Point: For the purified solid product.
References
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- Semantic Scholar. Synthesis of 2,6-Difluorobenzonitrile. [Link]
- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]
- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]
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Application Notes and Protocols for 2-Fluoro-6-phenoxybenzonitrile in Cross-Coupling Reactions
Introduction: The Strategic Value of 2-Fluoro-6-phenoxybenzonitrile in Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is of paramount importance for the development of novel pharmaceuticals and advanced materials. This compound emerges as a particularly valuable building block, offering multiple reaction sites for diversification. The presence of a fluorine atom, traditionally considered a challenging handle for cross-coupling due to the strength of the C-F bond, provides a unique opportunity for late-stage functionalization. The adjacent phenoxy and nitrile moieties introduce steric and electronic factors that must be carefully considered when designing synthetic routes. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-tested protocols.
The activation of aryl fluorides in cross-coupling reactions is a notable challenge due to the high bond dissociation energy of the C-F bond.[1] However, recent advancements in catalyst design, particularly the use of electron-rich and sterically demanding ligands, have enabled the effective utilization of aryl fluorides as coupling partners.[2] The protocols detailed herein are designed to address these challenges and provide robust starting points for the synthesis of a diverse array of substituted phenoxybenzonitrile derivatives.
PART 1: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[3][4] When applied to this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 2-position, displacing the fluorine atom.
Mechanistic Considerations & Causality of Component Selection
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The critical step in the coupling of this compound is the initial oxidative addition of the C-F bond to the Pd(0) catalyst. This step is energetically demanding and is the primary barrier to reactivity.[1]
-
Catalyst System: To overcome the high activation barrier of C-F bond cleavage, a highly active palladium catalyst is essential. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often employed. These bulky ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is more reactive towards the oxidative addition of the strong C-F bond.[6]
-
Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] A moderately strong base like K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can also influence the catalyst stability and overall reaction rate.
-
Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is commonly used.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Good |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 16 | Moderate |
Note: Yields are qualitative and will depend on specific substrate and optimization.
PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[9][10] For this compound, this reaction allows for the introduction of primary or secondary amines at the 2-position.
Mechanistic Insights and Strategic Choices
Similar to the Suzuki-Miyaura coupling, the key challenge in the Buchwald-Hartwig amination of this compound is the C-F bond activation. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination of an aryl fluoride. Highly electron-rich and sterically bulky biarylphosphine ligands, such as RuPhos or BrettPhos, are often required to facilitate the difficult oxidative addition step and promote the subsequent reductive elimination.[11] Pre-formed palladium catalysts, known as precatalysts, can also be used to ensure the efficient generation of the active Pd(0) species.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] The choice of base can significantly impact the reaction rate and selectivity.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst
-
RuPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Dry Schlenk tube or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube or reaction vial.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 110 | 20 | High |
| 2 | Aniline | Pd(OAc)₂/BrettPhos | LHMDS | Dioxane | 100 | 24 | Good |
| 3 | Benzylamine | G3-XPhos Precatalyst | K₂CO₃ | t-Amyl alcohol | 100 | 18 | Moderate |
Note: Yields are qualitative and will depend on specific substrate and optimization.
PART 3: Cyanation Reactions: Introduction of a Nitrile Group
While this compound already possesses a nitrile group, understanding cyanation reactions is crucial for the synthesis of related dinitrile compounds from other dihalo-precursors or for isotopic labeling studies. The direct cyanation of an aryl fluoride is a challenging transformation.
Mechanistic Pathways and Reagent Selection
Palladium-catalyzed cyanation of aryl halides typically proceeds through a similar catalytic cycle as other cross-coupling reactions.[14] However, the choice of cyanide source is a critical consideration due to the toxicity of many cyanide reagents.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe cyanide source.[15] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic alternative, though it may require specific conditions to overcome its low solubility in organic solvents.[16]
-
Catalyst System: For the cyanation of aryl fluorides, a highly active palladium catalyst is necessary. Catalyst systems similar to those used in Suzuki-Miyaura and Buchwald-Hartwig reactions, employing bulky, electron-rich phosphine ligands, are often effective.
-
Solvent and Additives: Polar aprotic solvents like DMF or DMAc are often used. In some cases, additives may be required to facilitate the reaction.
Detailed Protocol: Palladium-Catalyzed Cyanation (Hypothetical for a related dihalo-precursor)
This protocol is provided as a general guideline for the cyanation of an aryl halide, which could be adapted for a precursor to a dinitrile analogue of the topic compound.
Materials:
-
Aryl Halide (e.g., 2-bromo-6-fluorobenzonitrile)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (4 mol%)
-
Anhydrous DMF
-
Dry reaction vessel
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate and ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Cyanation Conditions
| Entry | Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) |
| 1 | Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃/dppf | DMF | 120 |
| 2 | Aryl Chloride | K₄[Fe(CN)₆] | NiCl₂(dme)/dcypt | n-BuOH/H₂O | 130 |
| 3 | Aryl Iodide | CuCN | Pd(PPh₃)₄ | NMP | 150 |
Note: Conditions are general and require optimization for specific substrates.
Conclusion and Future Outlook
This compound is a versatile and strategically important building block in modern organic synthesis. The protocols and insights provided in this document offer a robust foundation for researchers to successfully employ this compound in a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-F bond opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and milder conditions for the cross-coupling of challenging substrates like this compound, further expanding its utility in the years to come.
References
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion - RSC Publishing. ()
- Role of Fluoride Ions in Palladium-C
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (_)
- Buchwald–Hartwig amin
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. ()
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol - Benchchem. ()
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). ()
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- (PDF)
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. ()
- Suzuki Coupling - Organic Chemistry Portal. ()
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ()
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. ()
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH. ()
- Suzuki cross-coupling reaction - YouTube. ()
- Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li. ()
- Nitrile synthesis by C-C coupling (cyan
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. ()
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN)
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-phenoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-phenoxybenzonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a phenoxy group, and a nitrile moiety, provides a versatile scaffold for the development of complex molecular architectures. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, making it amenable to further functionalization. This document provides a detailed guide for the scale-up synthesis of this important intermediate, focusing on practical and scalable methodologies, process safety, and purification strategies.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes are considered for the large-scale production of this compound. The choice of strategy will depend on factors such as raw material availability, process safety infrastructure, and desired purity profile.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) - Recommended This is a direct, one-step approach that involves the reaction of a readily available starting material, 2,6-difluorobenzonitrile, with phenol. The presence of two activating fluorine atoms and the electron-withdrawing nitrile group facilitates the nucleophilic attack of the phenoxide ion, leading to the displacement of one of the fluorine atoms.[1][2] This route is generally preferred for its atom economy and process simplicity.
-
Route B: Two-Step Synthesis via Ullmann Condensation and Cyanation This alternative route involves two distinct chemical transformations:
-
Step 1: Ullmann Condensation: Synthesis of a 2-fluoro-6-phenoxyhalobenzene precursor through a copper-catalyzed coupling of 2,6-difluorobromobenzene and phenol.[3][4][5]
-
Step 2: Cyanation: Conversion of the aryl halide intermediate to the final product. This can be achieved through a classical Rosenmund-von Braun reaction using copper(I) cyanide or, more preferably, a modern palladium-catalyzed cyanation which offers milder reaction conditions.[6][7][8][9][10]
-
The following sections will provide detailed protocols for both synthetic routes, with a primary focus on the recommended SNAr approach.
Diagram of the Recommended Synthetic Pathway (Route A)
Caption: SNAr Synthesis Workflow
Detailed Protocol for Route A: Nucleophilic Aromatic Substitution
This protocol is designed for a laboratory scale and can be adapted for pilot and full-scale production with appropriate engineering controls.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.10 | 1.0 |
| Phenol | 108-95-2 | 94.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Toluene | 108-88-3 | 92.14 | Extraction |
| Brine (saturated NaCl solution) | - | - | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Ensure the reactor is inerted by purging with dry nitrogen.
-
-
Charging Reagents:
-
To the reactor, add 2,6-difluorobenzonitrile (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to ensure good agitation (approximately 5-10 volumes relative to the limiting reagent).
-
-
Reaction:
-
With stirring, heat the reaction mixture to 100-120 °C. The optimal temperature should be determined by small-scale experiments and reaction monitoring.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction progress by HPLC or GC-MS until the consumption of the starting material is complete.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a larger vessel containing water (10-20 volumes).
-
Extract the aqueous phase with toluene (3 x 5 volumes).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove unreacted phenol), water, and brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) to yield this compound as a solid or oil.[11]
-
Alternative Protocol: Route B, Step 2 - Palladium-Catalyzed Cyanation
This protocol outlines the conversion of 2-fluoro-6-phenoxybromobenzene to the final product. Modern palladium-catalyzed methods are preferred over the traditional Rosenmund-von Braun reaction due to their milder conditions and improved functional group tolerance.[9]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Fluoro-6-phenoxybromobenzene | (Not readily available) | 267.09 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.43 | 0.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01-0.02 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.56 | 0.02-0.04 |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | Solvent |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, charge a reactor with 2-fluoro-6-phenoxybromobenzene (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and dppf (0.02-0.04 eq.).
-
Add anhydrous and degassed N,N-dimethylacetamide (DMAc).
-
-
Reaction:
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction by HPLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of celite to remove insoluble palladium species.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with aqueous ammonia to complex and remove residual zinc salts, followed by washing with water and brine.
-
-
Purification:
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Process Safety and Scale-Up Considerations
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a contained environment.
-
Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves.
Handling of Cyanide Salts (for Route B):
-
Toxicity: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12]
-
Reaction with Acid: Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas. All work with cyanide salts must be performed under basic or neutral conditions.[7]
-
Storage: Store cyanide salts in a cool, dry, well-ventilated, and locked area, segregated from acids and oxidizing agents.[13]
-
Emergency Preparedness: A cyanide antidote kit and trained personnel for its administration should be readily available. An emergency response plan for cyanide exposure must be in place.[6][8]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite under basic conditions) before disposal according to institutional and local regulations.
Ullmann Condensation (for Route B, Step 1):
-
High Temperatures: Traditional Ullmann condensations often require high temperatures, which can pose a risk of thermal runaway.[3] Careful temperature control and monitoring are crucial.
-
Copper Catalyst: While less toxic than palladium, copper catalysts can be environmental hazards and should be disposed of responsibly.
Diagram of the Cyanation Reaction Mechanism (Palladium-Catalyzed)
Caption: Pd-Catalyzed Cyanation Cycle
Purification and Characterization
-
Purification: For large-scale operations, fractional vacuum distillation is often the most effective method for purifying liquid or low-melting solid aromatic nitriles. If the product is a stable solid, recrystallization is a viable alternative.
-
Characterization: The purity and identity of the final product should be confirmed by standard analytical techniques:
-
HPLC/GC: To determine purity and identify any process-related impurities.
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[11]
-
FTIR: To identify the characteristic nitrile stretch (around 2230 cm⁻¹).
-
References
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization.
- Wikipedia. (2023). Ullmann condensation.
- Environmental Health & Safety - University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety.
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- ResearchGate. (n.d.). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
- Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References.
- Shodhganga. (n.d.). Chapter 1.
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
- L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Progress in Chemistry. (n.d.). Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
- ResearchGate. (n.d.). Copper-mediated cyanation reactions.
- Office of Scientific and Technical Information. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Vapourtec. (n.d.). Aromatic Substitution.
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- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Fluoro-6-phenoxybenzonitrile using Validated Chromatographic Methods
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2-Fluoro-6-phenoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity and accurate quantification of this molecule is critical for the quality, safety, and efficacy of the final products. This guide outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are developed based on established principles for analyzing structurally similar halogenated aromatic compounds and are designed to be validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this compound.
Introduction to this compound and Analytical Strategy
This compound (CAS No. 175204-06-5) is a substituted benzonitrile with the molecular formula C₁₃H₈FNO and a molecular weight of 213.21 g/mol .[6] Its chemical structure, featuring a nitrile group, a fluoro substituent, and a phenoxy moiety, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of the aromatic rings and the polar nitrile group makes it amenable to analysis by both reversed-phase HPLC with UV detection and GC with a flame ionization detector (FID) or mass spectrometer (MS).
The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the sample matrix, the presence of non-volatile impurities, and the desired sensitivity. This guide provides protocols for both techniques, emphasizing a systematic approach to method development and validation to ensure data integrity.[7][8]
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. The method described below is designed to provide excellent separation from potential process-related impurities and degradation products.
Rationale for Method Design
The selection of a C18 stationary phase is based on the hydrophobic nature of the benzonitrile core and the phenoxy group, which will interact favorably with the nonpolar stationary phase. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of formic acid to the aqueous phase helps to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. A gradient elution is initially employed to determine the optimal elution conditions, which can then be optimized into a more rapid isocratic method for routine analysis.[9][10]
Experimental Protocol: HPLC
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[9]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[9]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 50% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
Data Analysis and Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Method Validation (ICH Q2(R2) Framework)[1][2][3][4][5]
A comprehensive validation of the HPLC method must be performed to demonstrate its suitability for the intended purpose.[4][7] The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and matrix components. Peak purity should be confirmed using a PDA detector.[2][11] |
| Linearity | Correlation coefficient (r²) > 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy | Percent recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer.
Rationale for Method Design
A mid-polarity capillary column, such as a DB-624 or equivalent, is a suitable choice for separating halogenated aromatic compounds.[12] The use of a temperature gradient allows for the efficient elution of the analyte while separating it from any impurities with different boiling points. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds, while Mass Spectrometry (MS) provides higher specificity and structural information.[13][14]
Experimental Protocol: GC
Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12]
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) is recommended.[12]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%)
-
GC-grade solvent (e.g., acetonitrile or dichloromethane)
-
High-purity carrier gas (Helium or Nitrogen)
-
Gases for FID (Hydrogen and Air)
-
Preparation of Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range.
-
Sample Preparation: Use the "dilute and shoot" method for relatively pure samples. Accurately dilute a known amount of the sample with the solvent to a concentration within the calibration range.
Chromatographic Conditions:
| Parameter | Condition (FID) | Condition (MS) |
|---|---|---|
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 20:1) | Split (e.g., 20:1) |
| Carrier Gas | Helium | Helium |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C | N/A |
| Ion Source Temp. | N/A | 230 °C |
| Scan Range (m/z) | N/A | 50-300 |
Data Analysis and Quantification: Quantification is performed using an external standard calibration curve, similar to the HPLC method. For GC-MS, quantification can be performed in either full scan mode or by using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Method Validation (ICH Q2(R2) Framework)[1][2][3][4][5]
The GC method should be validated following the same ICH guidelines as the HPLC method. The expected performance parameters are summarized below.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ppm |
| Limit of Quantification (LOQ) | ~1.5 ppm |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Precision (RSD%) | < 5% |
Visualization of Experimental Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC analysis of this compound.
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The successful implementation and validation of these methods in accordance with ICH guidelines will ensure the generation of accurate and precise data, which is essential for quality control in the pharmaceutical and agrochemical industries. The provided protocols serve as a strong foundation for method development and can be adapted as needed for specific sample matrices and analytical requirements.
References
- ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile.
- mzCloud. (2016). 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile. [Link]
- International Journal of Research and Review. (2025).
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]
- Phenomenex. (n.d.).
- Analytical and Bioanalytical Chemistry. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. [Link]
- NIST. (n.d.). Benzonitrile. National Institute of Standards and Technology. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Molecular Nutrition & Food Research. (2017).
- Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. [Link]
- Pharmaceuticals (Basel). (2021).
Sources
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
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- 14. Benzonitrile [webbook.nist.gov]
Application Notes and Protocols for 2-Fluoro-6-phenoxybenzonitrile in Medicinal Chemistry
Introduction: The Strategic Value of 2-Fluoro-6-phenoxybenzonitrile in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound emerges as a highly versatile scaffold, offering a unique combination of reactive sites that can be judiciously manipulated to construct complex molecular architectures. Its key structural features—a nucleophilically susceptible fluorine atom, a nitrile group amenable to a variety of transformations, and a phenoxy moiety that can influence physicochemical properties—make it an attractive starting material for the synthesis of a diverse range of biologically active compounds.
The presence of a fluorine atom ortho to the nitrile group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of various amine-containing fragments. This is particularly relevant in the synthesis of kinase inhibitors, where a substituted aniline moiety is often a key pharmacophoric element. Furthermore, the nitrile group itself can be elaborated into a variety of functional groups, including tetrazoles, which are well-established bioisosteres of carboxylic acids, or can participate in cyclization reactions to form heterocyclic systems.
This guide provides an in-depth exploration of the utility of this compound as a building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We present a detailed, field-proven protocol for the synthesis of a key 4-aminoquinazoline intermediate, a privileged scaffold in numerous FDA-approved kinase inhibitors. The causality behind experimental choices, self-validating system checks within the protocols, and comprehensive references are provided to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Core Application: Synthesis of a 4-Aminoquinazoline Intermediate for Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following protocol details the conversion of this compound to a versatile 4-aminoquinazoline intermediate, which can be further functionalized to generate a library of potential kinase inhibitors.
Reaction Scheme: From Benzonitrile to Quinazoline
Caption: Synthetic pathway from this compound to a 4-aminoquinazoline intermediate.
Protocol 1: Synthesis of 2-Amino-6-phenoxybenzonitrile via SNAr
This initial step leverages the activated fluorine atom for a nucleophilic aromatic substitution with ammonia.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, excess)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add DMSO to dissolve the starting material completely.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-Amino-6-phenoxybenzonitrile, can be purified by flash column chromatography on silica gel or by recrystallization.
Expertise & Experience Insights:
-
Causality of Solvent Choice: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation of the nucleophile while leaving the anion relatively free to attack the electrophilic aromatic ring.
-
Rationale for Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HF formed during the reaction.
-
Temperature Control: The reaction temperature is crucial. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures may lead to side product formation.
Protocol 2: Cyclization to 4-Phenoxyquinazolin-4-amine
The synthesized 2-amino-6-phenoxybenzonitrile is then cyclized to form the desired quinazoline ring system.
Materials:
-
2-Amino-6-phenoxybenzonitrile (1.0 eq)
-
Formamide (excess)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Deionized Water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-Amino-6-phenoxybenzonitrile (1.0 eq) and a large excess of formamide (e.g., 10-20 equivalents).
-
Attach a reflux condenser and heat the mixture to 180-200 °C.
-
Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
The crude 4-Phenoxyquinazolin-4-amine can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Expertise & Experience Insights:
-
Role of Formamide: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazoline ring.
-
High Temperature Requirement: The high reaction temperature is necessary to drive the cyclization and dehydration steps.
-
Precipitation and Purification: The product is typically insoluble in water, allowing for a straightforward precipitation and initial purification by filtration.
Data Presentation: Expected Outcomes
| Parameter | 2-Amino-6-phenoxybenzonitrile | 4-Phenoxyquinazolin-4-amine |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₄H₁₁N₃O |
| Molecular Weight | 210.23 g/mol | 237.26 g/mol |
| Typical Yield | 70-85% | 60-75% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 7.6-6.8 (m, 9H), 6.2 (s, 2H, NH₂) | δ 8.5 (s, 1H), 8.2-7.2 (m, 9H), 6.5 (s, 2H, NH₂) |
Further Diversification and Application in Kinase Inhibitor Synthesis
The synthesized 4-Phenoxyquinazolin-4-amine is a valuable intermediate that can be further elaborated to generate a library of potential kinase inhibitors. The primary amino group at the C4 position is a key handle for introducing various substituted anilines, which are crucial for binding to the hinge region of the kinase active site.
Caption: Diversification of the 4-aminoquinazoline intermediate.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.
-
Formamide: Teratogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
References
- General procedures for nucleophilic aromatic substitution reactions can be found in standard organic chemistry textbooks and literature.
- Information on the synthesis of quinazolines is widely available. For an overview, see: Quinazoline synthesis - Organic Chemistry Portal.[1]
- The role of quinazolines in kinase inhibition is well-documented.
- For information on Fibroblast Growth Factor Receptor (FGFR) inhibitors, a common target for quinazoline-based drugs, refer to: Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.[4]
- For an example of a patent describing the synthesis of related fluorinated benzonitriles, see: Process for preparing fluorobenzonitriles.[5]
- For insights into the synthesis of anti-inflammatory agents, which can share structural motifs with kinase inhibitors, see: Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)
Application Notes & Protocols: Photophysical Applications of 2-Fluoro-6-phenoxybenzonitrile Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-fluoro-6-phenoxybenzonitrile scaffold represents a versatile and powerful class of molecules in modern photophysics. Characterized by a potent donor-acceptor (D-A) architecture, these derivatives exhibit highly tunable electronic and optical properties, making them exceptional candidates for advanced applications. The electron-donating phenoxy group and the electron-accepting fluorobenzonitrile moiety facilitate efficient intramolecular charge transfer (ICT), a key process that underpins their utility. This guide provides an in-depth exploration of the fundamental photophysical principles of these compounds and details their primary applications as Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation Organic Light-Emitting Diodes (OLEDs) and as core structures for developing activatable fluorescent probes for biological imaging. We present not only the theoretical basis but also detailed, field-proven protocols for their characterization, device fabrication, and use in cellular imaging, offering researchers a comprehensive resource to leverage the full potential of this promising molecular framework.
Section 1: The this compound Scaffold: A Structural Overview
The Donor-Acceptor (D-A) Architecture
The defining characteristic of this compound derivatives is their intrinsic donor-acceptor (D-A) structure. In this arrangement, the phenoxy group serves as the electron donor (D), while the benzonitrile ring, rendered more electron-deficient by the ortho-fluorine and cyano groups, acts as the electron acceptor (A)[1]. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This spatial separation of electron density in the excited state is known as Intramolecular Charge Transfer (ICT)[2].
The efficiency and energy of this ICT process are highly sensitive to the molecular environment and can be precisely tuned by chemical modification, which is the foundation of their diverse applications[1][3].
Key Structural Features and Their Photophysical Impact
Understanding the role of each component of the scaffold is critical for designing new derivatives with desired properties:
-
The Benzonitrile Acceptor: The cyano (-CN) group is a strong electron-withdrawing group, firmly establishing the acceptor character of the phenyl ring.
-
The Ortho-Fluorine Atom: The fluorine atom at the 2-position enhances the electron-accepting nature of the benzonitrile core through its inductive effect. Critically, its position induces a significant steric twist between the plane of the donor and the acceptor moieties. This twisted geometry is essential for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, a crucial requirement for TADF[4].
-
The Phenoxy Donor: The oxygen bridge provides electronic conjugation, allowing the phenoxy ring to act as an effective electron donor. This part of the molecule is a prime target for synthetic modification. By introducing different substituents on the phenoxy ring, one can modulate the donor strength, thereby tuning the emission color and other photophysical properties[2]. For instance, adding strong electron-donating groups (e.g., carbazole, phenoxazine) can significantly red-shift the emission[5][6].
Section 2: Core Photophysical Properties & Characterization
Fundamental Principles of Fluorescence and TADF
The photophysical behavior of these derivatives is governed by the transitions between electronic states, best visualized with a Jablonski diagram. Upon absorbing a photon, the molecule moves from the ground state (S₀) to an excited singlet state (S₁). From here, it can relax back to S₀ by emitting a photon (fluorescence) or transition to a triplet state (T₁) via intersystem crossing (ISC).
In most fluorescent molecules, excitons in the T₁ state are wasted as they cannot easily return to S₁. TADF materials, however, are designed to have a very small energy difference between S₁ and T₁ (ΔE_ST)[7]. This small gap allows triplet excitons to be converted back to the S₁ state through a thermally activated process called reverse intersystem crossing (RISC). These up-converted excitons can then de-excite via fluorescence, leading to a "delayed" emission and enabling, in theory, 100% internal quantum efficiency in devices[4].
// Transitions S0 -> S1 [label="Absorption", color="#4285F4", style=bold, arrowhead=vee]; S1 -> S0 [label="Prompt\nFluorescence", color="#34A853", style=bold, arrowhead=vee, constraint=false]; S1 -> T1 [label="ISC", color="#EA4335", style=dashed, arrowhead=vee]; T1 -> S1 [label="RISC (TADF)", color="#FBBC05", style=bold, arrowhead=vee, dir=back]; T1 -> S0 [label="Phosphorescence\n(non-radiative loss)", color="#5F6368", style=dotted, arrowhead=vee, constraint=false];
{rank=same; S1; T1;} } } Jablonski Diagram illustrating the TADF mechanism.
Protocol: Standard Photophysical Characterization
This protocol outlines the essential steps to characterize the core photophysical properties of a new this compound derivative in solution.
Causality: Different solvents can alter the energy of the ICT state. Comparing a nonpolar solvent (like toluene) with a polar one (like acetonitrile) reveals the extent of the ICT character. A large red-shift in emission in polar solvents is a hallmark of a strong D-A system.
Materials:
-
Spectroscopic grade solvents (e.g., toluene, dichloromethane, acetonitrile).
-
Fluorometer and UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Quantum yield reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Nitrogen or Argon gas for deoxygenation.
Procedure:
-
Sample Preparation: Prepare a stock solution of the derivative in the chosen solvent. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum from ~300 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs). This typically corresponds to the S₀ → S₁ transition.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the measured λ_abs.
-
Record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
The difference in energy between λ_abs and λ_em is the Stokes shift.
-
-
Photoluminescence Quantum Yield (PLQY / Φ) Measurement (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Calculate the PLQY using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use Time-Correlated Single Photon Counting (TCSPC) for accurate lifetime determination.
-
Excite the sample with a pulsed laser source at λ_abs.
-
Collect the fluorescence decay curve and fit it to an exponential function to determine the lifetime (τ). For TADF emitters, a biexponential decay is expected, corresponding to the prompt and delayed fluorescence components.
-
Representative Photophysical Data
The following table summarizes typical data for D-A-D' benzonitrile derivatives featuring phenoxazine and carbazole donors, which are structurally related to modified phenoxybenzonitriles.
| Compound Type | Host/Solvent | λ_abs (nm) | λ_em (nm) | PLQY (%) | ΔE_ST (eV) | Reference |
| Phenoxazine-Benzonitrile-Carbazole | Toluene | ~380 | ~490 | ~85 | ~0.05 | [5][6] |
| Di-Carbazole-Benzonitrile | Toluene | ~375 | ~470 | >90 | <0.1 | [8] |
| Di-Phenoxazine-Benzonitrile | PMMA film | ~410 | ~530 | ~70 | ~0.04 | [5][6] |
Section 3: Application I - TADF Emitters for High-Efficiency OLEDs
The ability to harvest triplet excitons makes this compound derivatives prime candidates for emitters in third-generation OLEDs, which do not require expensive and rare heavy metals like iridium or platinum[7].
Mechanism and Design
The twisted D-A structure minimizes the HOMO-LUMO overlap, which is essential for achieving a small ΔE_ST[4]. This separation ensures that the exchange energy, which is responsible for the singlet-triplet splitting, is low. The result is an efficient RISC process that channels non-emissive triplet excitons into the emissive singlet pathway, dramatically boosting device efficiency.
Protocol: Fabrication of a Prototype OLED Device
This protocol describes the fabrication of a multi-layer OLED using thermal evaporation.
Causality: The multi-layer architecture is crucial for efficient device operation. Each layer is chosen for its specific energy levels to ensure balanced injection of holes and electrons, confinement of excitons within the emissive layer (EML), and efficient transport to the recombination zone.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.
-
-
Layer Deposition:
-
Immediately transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Hole Injection/Transport: Spin-coat a layer of PEDOT:PSS (35 nm) or evaporate a suitable hole transport layer (e.g., PVK, 10 nm)[7].
-
Emissive Layer (EML): Co-evaporate the TADF emitter (e.g., 20 wt%) with a host material (e.g., mCP) to form a ~30 nm film. The host prevents aggregation-caused quenching and provides good charge transport.
-
Electron Transport Layer (ETL): Evaporate an ETL like TPBi (~40 nm) to facilitate electron transport and block holes.
-
Electron Injection Layer (EIL): Evaporate a thin layer of LiF (~1 nm) to lower the electron injection barrier.
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Characterization: Test the device using a source meter and a spectrometer to measure current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra.
Section 4: Application II - Fluorescent Probes for Bioimaging
The this compound scaffold can be transformed into sophisticated fluorescent probes for imaging in biological systems[][10]. The core principle is to create an "off-on" or ratiometric sensor where the fluorescence is modulated by the presence of a specific biological analyte.
Design Principles for "Turn-On" Probes
A common strategy is to append a "trigger" group to the fluorophore that quenches its fluorescence through a process like Photoinduced Electron Transfer (PeT)[11]. This trigger is designed to be selectively cleaved or modified by a target analyte (e.g., an enzyme or a reactive oxygen species). This reaction removes the quenching pathway, restoring fluorescence and providing a "turn-on" signal.
Protocol: Confocal Fluorescence Microscopy for Cellular Imaging
This protocol provides a general workflow for imaging intracellular analytes using a custom-synthesized probe based on the this compound scaffold.
Causality: Each step is designed to maintain cell health while ensuring optimal probe delivery and signal detection. The use of a live-cell imaging solution maintains physiological conditions, while minimizing laser power and exposure time prevents phototoxicity and photobleaching, ensuring the observed dynamics are biological, not artifactual[8][12].
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa or RAW 264.7) onto glass-bottom confocal dishes. Allow them to adhere and grow for 24-48 hours in a suitable culture medium at 37°C and 5% CO₂.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS).
-
Cell Staining:
-
Wash the cells gently with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. The optimal time and concentration must be determined empirically.
-
-
Washing: Remove the loading solution and wash the cells two to three times with warm Live Cell Imaging Solution or PBS to remove extracellular background fluorescence[12].
-
Analyte Stimulation (if required): For imaging specific cellular events, treat the cells with a stimulus. For example, to detect peroxynitrite, cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)[11].
-
Imaging:
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Locate the cells using brightfield or DIC optics.
-
Set the excitation wavelength (e.g., 405 nm or 488 nm laser) and the emission collection window based on the probe's spectra.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images. For dynamic processes, a time-lapse series can be captured.
-
-
Data Analysis: Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within cells or specific subcellular compartments. Compare the intensity of control vs. stimulated cells to quantify the probe's response.
References
- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications.
- PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile.
- Krainer, G., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing.[Link]
- Zhang, D., et al. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing.[Link]
- Maggiore, A., et al. (2024). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology.[Link]
- Maggiore, A., et al. (2024). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Queen Mary University of London Research Online.[Link]
- PubChem. (n.d.). 2-Fluoro-6-morpholinobenzonitrile.
- Maggiore, A., et al. (2024). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Espinoza, E. M., et al. (2022). Photophysical properties of PF+-X derivatives.
- Dias, F. B., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
- Seela, F., et al. (2010). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Beilstein Journal of Organic Chemistry.[Link]
- Xu, W., et al. (2020).
- Taldone, T., et al. (2011). Synthesis of Purine-Scaffold Fluorescent Probes for Heat Shock Protein 90 With Use in Flow Cytometry and Fluorescence Microscopy. Bioorganic & Medicinal Chemistry Letters.[Link]
- Schalk, I. J., et al. (2018). Synthesis of Fluorescent Probes Based on the Pyochelin Siderophore Scaffold. Figshare.[Link]
- PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.
- Urano, Y., et al. (2019).
- Yaglioglu, H. G., et al. (2019). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies.
- MySkinRecipes. (n.d.). 2-Fluoro-6-methoxybenzonitrile. MySkinRecipes Website.[Link]
- Laramie, M. T., et al. (2022). Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation.
- Chen, Y.-C., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI.[Link]
Sources
- 1. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs [qmro.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 10. Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications [thno.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Functionalization of 2-Fluoro-6-phenoxybenzonitrile
I have now gathered a significant amount of information, including general protocols for the key reaction types (SNAr, Buchwald-Hartwig, Suzuki, nitrile hydrolysis, and reduction) and some specific examples with related compounds, such as 2,6-dichlorobenzonitrile and other substituted benzonitriles. I also found a patent that describes the preparation of 2,6-dialkoxybenzonitriles, which provides a close analogy for SNAr reactions with alkoxides. While I haven't found a large number of papers with detailed, step-by-step protocols specifically for 2-Fluoro-6-phenoxybenzonitrile, I have enough information to create robust and scientifically sound protocols by adapting the existing methods for similar substrates. I can now confidently explain the rationale behind the choice of reagents and conditions, drawing on the mechanistic information I've gathered about SNAr, cross-coupling reactions, and nitrile transformations. I also have sufficient safety information for related compounds to create a comprehensive safety section. Therefore, I can now proceed to generate the full application notes and protocols as requested.
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of this compound
This compound is a versatile scaffold in organic synthesis, offering multiple avenues for functionalization. Its unique electronic and steric profile, characterized by the ortho-positioning of a fluorine atom, a phenoxy group, and a nitrile moiety, presents both opportunities and challenges for the synthetic chemist. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the C-F bond also provides a handle for metal-catalyzed cross-coupling reactions. Furthermore, the nitrile group itself can be transformed into other valuable functional groups.
This comprehensive guide provides detailed application notes and robust protocols for the three primary modes of functionalizing this compound. As your Senior Application Scientist, I will not only outline the "how" but also delve into the "why," offering insights into the mechanistic underpinnings and the rationale behind the selection of reagents and reaction conditions. This document is designed to empower researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): Displacing the Fluorine
The primary and most intuitive functionalization strategy for this compound is the nucleophilic aromatic substitution of the highly activated fluorine atom. The strong electron-withdrawing effect of the adjacent nitrile group significantly lowers the electron density of the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species, before the fluoride leaving group is expelled.[3]
Core Principles for Successful SNAr Reactions:
-
Nucleophile Choice: A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity of the nucleophile is a key factor; stronger nucleophiles will generally react more readily and under milder conditions.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically the solvents of choice.[4] These solvents effectively solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.
-
Base Requirement: For nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols), the addition of a base is necessary to generate the more reactive anionic nucleophile in situ. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).
Protocol 1: SNAr with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of 2-(piperidin-1-yl)-6-phenoxybenzonitrile.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₃H₈FNO | 213.21 | 1.0 g | 4.69 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.56 mL | 5.63 | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.29 g | 9.38 | 2.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.69 mmol) and potassium carbonate (1.29 g, 9.38 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Add piperidine (0.56 mL, 5.63 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(piperidin-1-yl)-6-phenoxybenzonitrile.
Causality and Trustworthiness: The use of a slight excess of the amine and a base like potassium carbonate ensures the generation of a sufficient concentration of the nucleophilic species. Heating the reaction facilitates the formation of the Meisenheimer complex and the subsequent elimination of the fluoride ion. The aqueous workup and extraction are standard procedures to isolate and purify the product. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion and avoid the formation of byproducts.
Visualization of SNAr Workflow:
Caption: A generalized experimental workflow for SNAr reactions.
Protocol 2: SNAr with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 2-methoxy-6-phenoxybenzonitrile, drawing analogy from the synthesis of 2,6-dialkoxybenzonitriles.[5]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₃H₈FNO | 213.21 | 1.0 g | 4.69 | 1.0 |
| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 0.38 g | 7.04 | 1.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (0.38 g, 7.04 mmol) and anhydrous DMF (10 mL).
-
Stir the suspension for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 g, 4.69 mmol) in anhydrous DMF (10 mL) dropwise to the sodium methoxide suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methoxy-6-phenoxybenzonitrile.
Expertise and Experience: The use of a pre-formed alkoxide or generating it in situ from the corresponding alcohol and a strong base like sodium hydride is common practice. The reaction temperature is kept moderate to avoid potential side reactions. The workup procedure is designed to remove the inorganic salts and the polar solvent.
II. Metal-Catalyzed Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds
Palladium-catalyzed cross-coupling reactions provide a powerful alternative to SNAr for forming C-C and C-N bonds at the C2 position. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant. These reactions typically require a palladium catalyst, a suitable ligand, and a base.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7][8] It is particularly useful for coupling less reactive aryl halides or for amines that are poor nucleophiles in SNAr reactions.
Reaction Scheme:
Materials:
| Reagent/Solvent | Role | Typical Examples |
| This compound | Electrophile | - |
| Amine | Nucleophile | Primary or secondary amines |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Ligand | XPhos, SPhos, RuPhos |
| Base | Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Solvent | Toluene, Dioxane |
General Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents) to a dry Schlenk tube.
-
Add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality and Trustworthiness: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl fluoride and the reductive elimination of the product.[9] The base is crucial for the deprotonation of the amine and for the catalytic cycle to proceed.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[10][11]
Reaction Scheme:
Materials:
| Reagent/Solvent | Role | Typical Examples |
| This compound | Electrophile | - |
| Boronic Acid/Ester | Nucleophile | Aryl or vinyl boronic acids/esters |
| Palladium Precatalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Ligand | PPh₃, SPhos, XPhos |
| Base | Base | K₂CO₃, K₃PO₄, CsF |
| Solvent | Solvent | Toluene, Dioxane, THF/Water |
General Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equivalents).
-
Add the solvent system (often a mixture of an organic solvent and water).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Cross-Coupling Catalytic Cycle:
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
III. Transformations of the Nitrile Group: Accessing Carboxylic Acids and Amines
The nitrile group is a versatile functional handle that can be converted into a carboxylic acid via hydrolysis or a primary amine via reduction.[6][8] These transformations significantly expand the synthetic utility of the this compound scaffold.
Protocol 5: Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[12][13] Basic hydrolysis is often preferred to avoid potential side reactions.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₁₃H₈FNO | 213.21 | 1.0 g | 4.69 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.94 g | 23.45 | 5.0 |
| Ethanol/Water (1:1) | - | - | 30 mL | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.69 mmol) in a 1:1 mixture of ethanol and water (30 mL).
-
Add sodium hydroxide (0.94 g, 23.45 mmol) to the solution.
-
Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-fluoro-6-phenoxybenzoic acid.
Expertise and Experience: The use of a co-solvent system like ethanol/water helps to solubilize the starting material. A significant excess of base is used to drive the reaction to completion. The final acidification step is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Protocol 6: Reduction of the Nitrile to a Primary Amine
The reduction of nitriles to primary amines can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation. Catalytic hydrogenation is often a milder and safer alternative.[14]
Reaction Scheme:
Materials:
| Reagent/Solvent | Role | Typical Examples |
| This compound | Substrate | - |
| Reducing Agent | Catalyst/Reagent | H₂/Pd-C, H₂/Raney Ni, LiAlH₄, BH₃·THF |
| Solvent | Solvent | Ethanol, Methanol, THF |
| Acid (for workup) | Quenching/Salt formation | HCl in ether |
General Procedure (Catalytic Hydrogenation):
-
To a hydrogenation vessel, add this compound (1.0 equivalent) and a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., 10% Pd/C, 5-10 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting amine can be purified by distillation, crystallization, or by forming a salt (e.g., hydrochloride salt).
Safety and Handling:
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][15]
-
Handling this compound: This compound should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Handling Reagents: Be aware of the specific hazards associated with all reagents used. For example, sodium hydride is highly flammable and reacts violently with water. Palladium catalysts can be pyrophoric. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
IV. Conclusion: A Gateway to Molecular Diversity
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its synthetic potential through nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and nitrile group transformations. By understanding the underlying principles and carefully selecting reaction conditions, chemists can effectively leverage the unique reactivity of this scaffold to access novel molecules for applications in drug discovery, materials science, and beyond.
V. References
-
Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]
-
CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile. (2007). Google Patents.
-
Ryan, A. A., Plunkett, S., Casey, A., M. O'Shea, D. F. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews, 116(14), 8499-8551. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.
-
WO2003097582A2 - Synthese de benzonitriles et de benzimidates. (2003). Google Patents.
-
Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Buchwald-Hartwig Amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Imperial College London. [Link]
-
"Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". (2016). Quick Company. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
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SNAr Solvents and Reagents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2001). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 78, 173. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. [Link]
-
Advances in Cross-Coupling Reactions. (2020, October 1). Molecules, 25(19), 4539. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
-
1 2 3 4 5 pentafluoro 6 nitrobenzene react with sodium methoxide in methanol to form? (2019, November 26). Brainly.in. [Link]
-
A process for producing nitrile compounds. (1987). Google Patents.
-
CN112457213A - Catalytic synthesis method of p-aminobenzonitrile. (2021). Google Patents.
-
CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile. (2014). Google Patents.
-
United States Patent (19). (1971, May 28). Google Patents.
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Birmingham. [Link]
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. [Link]
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Application Notes & Protocols: The Use of 2-Fluoro-6-phenoxybenzonitrile in Advanced Polymer Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenoxybenzonitrile, a versatile monomer for the synthesis of high-performance poly(aryl ether nitrile) (PAEN) polymers. We delve into the monomer's synthesis, its application in polymer chemistry via nucleophilic aromatic substitution (SNAr) polymerization, and the characterization of the resulting materials. Detailed, field-proven protocols are provided for both monomer synthesis and polymerization, designed for researchers and scientists in materials science and drug development. The guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
High-performance polymers are defined by their exceptional thermal, mechanical, and chemical stability. Among these, fluorinated polymers represent a unique class of materials prized for their chemical inertness, low surface energy, and outstanding weather resistance.[1][2] The strategic incorporation of fluorine atoms into a polymer backbone can significantly enhance its properties.
This compound (CAS 175204-06-5) is a uniquely functionalized aromatic monomer. Its structure combines three key moieties, each contributing to its utility in polymer chemistry:
-
Activated Fluorine Atom: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group ortho to it. This makes it an excellent leaving group in polycondensation reactions.
-
Nitrile Group (-C≡N): The strongly polar nitrile group enhances the polymer's thermal stability, solvent resistance, and dielectric properties. It also serves as a potential site for post-polymerization modification.[3][4]
-
Phenoxy Group (-O-Ph): The bulky phenoxy group introduces a flexible ether linkage into the monomer structure, which can improve the processability and solubility of the final polymer without significantly compromising its thermal properties.
These features make this compound an ideal candidate for synthesizing poly(aryl ether nitrile)s (PAENs), a class of engineering plastics with applications in aerospace, electronics, and automotive industries due to their high strength, thermal stability, and corrosion resistance.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175204-06-5 | [6] |
| Molecular Formula | C₁₃H₈FNO | [6] |
| Molecular Weight | 213.21 g/mol | [6] |
| Synonyms | 2-Cyano-3-fluorodiphenyl ether | [6] |
Proposed Synthesis of this compound Monomer
While not widely documented, a robust synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The protocol below is based on established methodologies for similar SNAr reactions on activated fluoroarenes.[7][8] The strategy involves the reaction of the highly activated 2,6-difluorobenzonitrile with phenol. The fluorine atom at the 6-position is substituted by the phenoxide ion, leaving the fluorine at the 2-position (activated by the nitrile group) available for subsequent polymerization.
Diagram: Monomer Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 3. Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Fluoro-6-phenoxybenzonitrile as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and implementation of a high-throughput screening (HTS) campaign designed to identify novel protein kinase inhibitors. We will use 2-Fluoro-6-phenoxybenzonitrile as a representative small molecule from a diverse chemical library to illustrate the principles and protocols. The benzonitrile scaffold is a recurring motif in pharmacologically active compounds, making its derivatives interesting starting points for drug discovery.[1][2] This guide will detail a robust, fluorescence-based biochemical assay, offering step-by-step protocols, data analysis guidelines, and the scientific rationale underpinning the experimental design.
Introduction: The Rationale for Targeting Protein Kinases with Novel Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3] The identification of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.
High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that interact with a biological target.[4][5][6] These hits serve as the starting point for medicinal chemistry optimization to generate potent and selective drug candidates.
The compound this compound represents a simple, yet potentially valuable scaffold for kinase inhibitor discovery. Its structural relatives have shown promise in various therapeutic areas, suggesting that this chemical motif can be elaborated to achieve specific biological activities.[1][7] This application note will therefore use this compound as a template to guide researchers through the process of setting up a robust HTS assay for identifying novel kinase inhibitors.
Assay Principle and Design: A Fluorescence Polarization Approach
For this HTS campaign, we will employ a Fluorescence Polarization (FP) -based biochemical assay.[8][9] FP is a homogenous assay format that is highly amenable to HTS due to its simplicity, sensitivity, and lack of a separation step.[8][10]
The core principle of this assay is the measurement of the change in polarization of fluorescent light emitted from a small fluorescently-labeled molecule (a tracer) when it binds to a larger molecule (the protein kinase).
-
In the absence of an inhibitor: The fluorescent tracer binds to the kinase, creating a large molecular complex. This complex tumbles slowly in solution, resulting in a high degree of fluorescence polarization.
-
In the presence of a competitive inhibitor: The inhibitor (e.g., a derivative of this compound) competes with the tracer for binding to the active site of the kinase. This displaces the tracer, which is now free in solution and tumbles rapidly, leading to a low fluorescence polarization signal.
This change in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.
Experimental Workflow and Protocols
The HTS process is a multi-step procedure that requires careful planning and execution to ensure the generation of high-quality, reproducible data.[11]
Diagram of the HTS Workflow
Caption: High-level workflow for the kinase inhibitor HTS campaign.
Protocol 1: Reagent Preparation
Causality: The quality and consistency of your reagents are paramount for a successful HTS campaign. Precise concentrations and stable formulations prevent variability in the assay signal.
-
Assay Buffer: Prepare a buffer solution optimized for the specific kinase being targeted. A typical kinase buffer might contain:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35
-
2 mM DTT (add fresh before use) Filter the buffer through a 0.22 µm filter and store at 4°C.
-
-
Kinase Stock Solution: Reconstitute the purified recombinant protein kinase in the assay buffer to a concentration of 10 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Fluorescent Tracer Stock Solution: Dissolve the fluorescently labeled tracer (specific to the kinase of interest) in DMSO to a concentration of 1 mM. Store in the dark at -20°C.
-
Test Compound Stock Solution: Dissolve this compound and all other library compounds in 100% DMSO to a stock concentration of 10 mM.
Protocol 2: Primary High-Throughput Screen
Causality: This initial screen is designed to rapidly identify "hits" from a large library by testing each compound at a single, relatively high concentration. The goal is to maximize the chances of finding active compounds.[6]
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each 10 mM compound stock solution into the appropriate wells of a 384-well, low-volume, black, round-bottom assay plate. This results in a final assay concentration of 10 µM.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO to 16 wells.
-
Positive Control (100% Inhibition): Add 50 nL of a known potent inhibitor of the target kinase (at a saturating concentration) to 16 wells.
-
-
Reagent Addition:
-
Prepare a "Kinase/Tracer Mix" in assay buffer. The final concentrations in the 10 µL assay volume should be optimized for the specific kinase-tracer pair, but a starting point could be 10 nM kinase and 5 nM tracer.
-
Using a multi-channel dispenser, add 10 µL of the Kinase/Tracer Mix to all wells of the assay plate.
-
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Plate Reading: Read the plates on a plate reader capable of measuring fluorescence polarization. Use excitation and emission wavelengths appropriate for the chosen fluorophore.
Data Analysis and Hit Identification
Data Presentation: Assay Quality Control
The robustness of an HTS assay is determined by its ability to differentiate between positive and negative controls.[12] The Z' factor is a statistical parameter used to quantify the quality of an HTS assay.
| Parameter | Formula | Acceptable Value |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 2 |
| Z' Factor | 1 - [ (3 * (SDHigh + SDLow)) / |MeanHigh - MeanLow| ] | ≥ 0.5 |
High Signal = Negative Control (DMSO); Low Signal = Positive Control
A Z' factor of 0.5 or greater indicates an excellent assay suitable for HTS.[12]
Hit Identification
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (Sample_mP - Mean_Low_mP) / (Mean_High_mP - Mean_Low_mP) ]) Where mP is the millipolarization value.
-
Define Hit Criteria: A common threshold for identifying a "hit" in a primary screen is a percent inhibition value greater than three standard deviations from the mean of the sample wells. A more stringent cutoff, such as ≥50% inhibition, can also be applied.
Protocol 3: Dose-Response Confirmation and IC₅₀ Determination
Causality: Hits from the primary screen must be confirmed to eliminate false positives. A dose-response experiment determines the potency of the compound, a critical parameter for further development.[13]
-
Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Compound Plating: Plate 50 nL of each concentration into a 384-well plate in triplicate.
-
Assay Execution: Perform the FP assay as described in Protocol 2.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Diagram of Kinase Inhibition
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- 2. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
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- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluoro-6-phenoxybenzonitrile as a "Turn-On" Fluorescent Probe for Thiophenol Detection
Introduction: A Novel Tool for Thiophenol Sensing
Thiophenols are highly toxic aromatic thiols utilized in various industrial processes, including the manufacturing of pesticides, pharmaceuticals, and polymers.[1] Their prevalence and toxicity necessitate the development of sensitive and selective methods for their detection in environmental and biological systems. Fluorescent probes have emerged as a powerful analytical tool due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1]
This document introduces 2-Fluoro-6-phenoxybenzonitrile as a promising candidate for a "turn-on" fluorescent probe for the detection of thiophenols. While the benzonitrile scaffold is a component of various functional molecules, including some with fluorescent properties, the application of this specific molecule as a fluorescent probe is a novel proposition grounded in established chemical principles.[2][3] The probe is designed to be weakly fluorescent in its native state and to exhibit a significant increase in fluorescence intensity upon reaction with thiophenol.
The proposed sensing mechanism is based on a Nucleophilic Aromatic Substitution (SNAr) reaction, a well-documented strategy in the design of fluorescent probes for reactive sulfur species.[1][4] The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine atom for displacement by a strong nucleophile like thiophenol. This reaction leads to the formation of a new thioether product with distinct photophysical properties, enabling the quantification of the analyte.
Principle of Detection: A Nucleophilic Aromatic Substitution (SNAr) Approach
The detection of thiophenol using this compound is predicated on a "pro-fluorophore" to fluorophore conversion triggered by the analyte. The core of this mechanism is the SNAr reaction.
-
Probe Activation: The aromatic ring of this compound is rendered electron-deficient by the inductive and mesomeric effects of the nitrile (-CN) group. This electronic arrangement facilitates the attack of a nucleophile.
-
Nucleophilic Attack: Thiophenol, a potent nucleophile, attacks the carbon atom bearing the fluorine atom.
-
Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. This complex is stabilized by the electron-withdrawing nitrile group.
-
Fluoride Elimination and Product Formation: The complex then collapses, eliminating the fluoride ion (a good leaving group) and forming the highly fluorescent 2-(phenylthio)-6-phenoxybenzonitrile product.
The conversion from the weakly fluorescent probe to the highly fluorescent thioether product results in a "turn-on" signal that is directly proportional to the concentration of thiophenol.
Figure 2: General workflow for the spectrofluorometric assay.
Procedure:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in a PBS buffer (pH 7.4) containing 1% DMSO.
-
To a series of microcentrifuge tubes, add 1 mL of the 10 µM probe solution.
-
Add varying concentrations of thiophenol (from the 10 mM stock) to achieve final concentrations ranging from 0 to 100 µM.
-
Vortex each tube gently and incubate at 37°C for 30 minutes.
-
After incubation, transfer the solutions to a quartz cuvette.
-
Measure the fluorescence emission spectra using a fluorometer with an excitation wavelength of 350 nm. Record the emission intensity at 450 nm.
-
A control experiment should be performed with the probe alone (0 µM thiophenol).
5.3. Protocol for Selectivity Assay
This protocol assesses the specificity of the probe for thiophenol over other biologically relevant nucleophiles.
-
Prepare solutions of various interfering analytes (e.g., Cysteine, Glutathione, various anions) at a concentration of 100 µM in the 10 µM probe solution (in PBS/DMSO).
-
Prepare a positive control with 100 µM thiophenol and a negative control with the probe solution only.
-
Incubate all solutions at 37°C for 30 minutes.
-
Measure the fluorescence intensity of each solution at an excitation of 350 nm and an emission of 450 nm.
-
Compare the fluorescence response of the probe to thiophenol with its response to other analytes.
Data Analysis and Interpretation
-
Fluorescence Enhancement: A significant increase in fluorescence intensity at 450 nm should be observed upon the addition of thiophenol.
-
Linear Range: Plot the fluorescence intensity at 450 nm against the thiophenol concentration. The range over which the plot is linear is the working range of the probe.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.
-
Selectivity: The selectivity assay should demonstrate a pronounced fluorescence enhancement only in the presence of thiophenol, with minimal response from other tested species.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Incorrect excitation/emission wavelengths. Probe concentration too low. Insufficient incubation time. | Verify instrument settings. Optimize probe concentration. Perform a time-course experiment to determine optimal incubation time. |
| High background fluorescence | Contaminated solvents or reagents. Autofluorescence of the sample matrix. | Use spectroscopic grade solvents. Run a blank of the sample matrix without the probe. |
| Poor selectivity | Reaction conditions (pH, temperature) are not optimal. | Optimize the pH and temperature of the assay. |
Conclusion
This compound presents a promising scaffold for the development of a "turn-on" fluorescent probe for thiophenol. Its proposed mechanism of action, based on a well-established Nucleophilic Aromatic Substitution reaction, offers a rational basis for its application. The protocols outlined in this document provide a comprehensive framework for researchers to validate and utilize this probe for the sensitive and selective detection of thiophenol. Further studies are warranted to fully characterize its photophysical properties and to explore its application in complex environmental and biological samples.
References
- Yue, Y., Huo, F., Zhang, Y., Chao, J., Martínez-Máñez, R., & Yin, C. (2016). Curcumin-Based “Enhanced SNAr” Promoted Ultrafast Fluorescent Probe for Thiophenols Detection in Aqueous Solution and in Living Cells. Analytical Chemistry, 88(20), 10499–10503. [Link]
- Zhang, J., et al. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 427, 213601. [Link]
- Ma, X., et al. (2020). A dicyanoisophorone-based highly sensitive and selective near-infrared fluorescent probe for sensing thiophenol in water samples and living cells. Environmental Pollution, 265, 114889. [Link]
- Chen, X., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(15), 5031-5055. [Link]
- Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Wang, Y., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Advanced Materials Technologies, 6(11), 2100588. [Link]
- Smith, A. M., & Ruedas-Rama, M. J. (2015). Protein recognition by bivalent, 'turn-on' fluorescent molecular probes. Chemical Science, 6(10), 5672-5678. [Link]
- Vendrell, M., et al. (2012). Lessons in Organic Fluorescent Probe Discovery. ACS Chemical Biology, 7(5), 803-813. [Link]
- PubChem. (n.d.). 2-Fluorobenzonitrile.
Sources
- 1. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-6-phenoxybenzonitrile (CAS 175204-06-5). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your dedicated application scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this diaryl ether is a nuanced process, typically involving a Nucleophilic Aromatic Substitution (SNAr), often facilitated by a copper catalyst in a reaction commonly known as the Ullmann Condensation.[1][2] Achieving a high yield of the desired monosubstituted product requires careful control over several interdependent parameters. This document provides a structured, question-and-answer-based approach to navigate these challenges.
Section 1: Foundational Knowledge - The Reaction Pathway
Understanding the reaction mechanism is the first step toward effective troubleshooting. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The key steps are:
-
Nucleophile Formation: A base deprotonates phenol to form the more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the electron-deficient aromatic ring of 2,6-difluorobenzonitrile at the carbon bearing a fluorine atom. The strong electron-withdrawing effects of the nitrile group and the two fluorine atoms make the ring susceptible to this attack.[3][4][5]
-
Formation of Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of a fluoride anion (the leaving group), yielding the final product, this compound.
When catalyzed by copper, this transformation is often referred to as an Ullmann-type diaryl ether synthesis, which can proceed through an oxidative addition/reductive elimination cycle involving Cu(I) and Cu(III) intermediates.[2]
Caption: General SNAr and Ullmann condensation pathways.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of critical reaction components.
Q1: What is the most common and effective synthetic route for this compound?
The most prevalent method is the copper-catalyzed Ullmann condensation between 2,6-difluorobenzonitrile and phenol.[1][2] This approach is generally favored over an uncatalyzed SNAr reaction because the copper catalyst significantly lowers the activation energy, allowing the reaction to proceed under more controlled and milder conditions than would otherwise be required.[6]
Q2: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yields can stem from several sources. The most critical factors to audit are:
-
Catalyst Activity: Is the copper source fresh and active? Was an appropriate ligand used?
-
Base Selection: Is the base strong enough to deprotonate the phenol but not so harsh that it causes side reactions? Its solubility in the chosen solvent is also key.[7][8]
-
Solvent Purity: Is the solvent anhydrous? Water can quench the phenoxide nucleophile and interfere with the catalyst.
-
Reaction Temperature: Is the temperature high enough for the reaction to proceed but low enough to prevent decomposition and side-product formation?[9]
Q3: How do I choose the right copper catalyst and ligand?
For Ullmann-type diaryl ether syntheses, Copper(I) salts like CuI or CuBr are most commonly used.[8] While the reaction can sometimes proceed without a ligand, incorporating one is highly recommended as it typically accelerates the reaction and allows for lower temperatures.[6] N,N- or N,O-chelating ligands, such as N,N-dimethylglycine or phenanthroline, have proven effective in improving yields and reaction rates.[2][8]
Q4: What is the optimal solvent and temperature combination?
This is highly dependent on the specific catalyst and base system.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and N-methylpyrrolidone (NMP) are excellent choices as they effectively solvate the ionic intermediates in the SNAr pathway, accelerating the reaction.[2][10][11] Typical temperatures range from 100-150 °C.
-
Non-Polar Solvents: Toluene or xylene can also be used, often in conjunction with bases like K₂CO₃.[7] These systems may require higher temperatures (120-170 °C) to achieve reasonable reaction rates.[7][12]
Q5: I'm observing a major side product with a higher molecular weight. What is it likely to be?
The most probable high-molecular-weight side product is 2,6-diphenoxybenzonitrile . This results from a second nucleophilic substitution where a phenoxide molecule displaces the remaining fluorine atom on your desired product. This is typically caused by using an excess of phenol/base or allowing the reaction to run for too long at a high temperature.
Section 3: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific experimental problems.
Problem 1: Low or No Conversion of Starting Materials
Observing a significant amount of unreacted 2,6-difluorobenzonitrile is a common issue. This points to a problem with reaction initiation or rate.
Causality Analysis:
-
Inactive Catalyst System: The copper catalyst may be oxidized (if using Cu(I) without an inert atmosphere) or poisoned by impurities. The chosen ligand may not be effective for this specific transformation.
-
Ineffective Base/Nucleophile Generation: The selected base may be too weak or insoluble in the reaction medium to efficiently generate the phenoxide nucleophile.
-
Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier. Traditional Ullmann reactions often require temperatures well over 100 °C.[6][9]
-
Reagent Impurity: Trace amounts of water in the phenol, solvent, or base can protonate the phenoxide, rendering it non-nucleophilic.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction conversion.
Problem 2: Formation of 2,6-diphenoxybenzonitrile Side Product
The formation of the disubstituted product significantly reduces the yield of the desired this compound.
Causality Analysis:
The desired product, this compound, is itself an activated aryl fluoride and can undergo a second SNAr reaction. The rate of this second substitution relative to the first is the determining factor.
-
Stoichiometry: Using more than one equivalent of phenol and base will drive the reaction towards disubstitution.
-
High Temperature / Long Reaction Time: Even with correct stoichiometry, excessive thermal energy or time can provide the necessary activation energy for the less reactive monosubstituted product to react further.
Solutions & Optimization Strategies:
| Parameter | Recommendation to Minimize Disubstitution | Rationale |
| Stoichiometry | Use a slight excess of 2,6-difluorobenzonitrile (1.1-1.2 equiv.) relative to phenol (1.0 equiv.). | This ensures phenol is the limiting reagent, making it statistically less likely for a second substitution to occur once the phenol is consumed. |
| Addition Method | Consider slow addition of the phenol/base solution to the heated solution of 2,6-difluorobenzonitrile. | This maintains a low instantaneous concentration of the phenoxide nucleophile, favoring the more reactive starting material over the monosubstituted product. |
| Temperature | Use the lowest temperature that provides a reasonable reaction rate (monitor by TLC/LCMS). | The activation energy for the second substitution is higher than the first. Lowering the temperature disproportionately slows the undesired second reaction. |
| Reaction Monitoring | Track the disappearance of phenol and the appearance of the mono- and di-substituted products closely via TLC or LCMS. | Quench the reaction as soon as the limiting reagent (phenol) is consumed to prevent the slower formation of the disubstituted product. |
Section 4: Validated Experimental Protocol
This protocol serves as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Objective: To synthesize this compound via a Copper-Catalyzed Ullmann Condensation.
Materials:
-
2,6-Difluorobenzonitrile (1.0 equiv.)
-
Phenol (0.9 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluorobenzonitrile, phenol, anhydrous K₂CO₃, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2,6-difluorobenzonitrile).
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can yield the pure this compound.[12]
-
Section 5: References
-
Title: Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions Source: RSC Publishing URL: [Link]
-
Title: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base Source: Arkat USA URL: [Link]
-
Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers Source: MDPI URL: [Link]
-
Title: Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst Source: Journal of Synthetic Chemistry URL: [Link]
-
Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis Source: Medium URL: [Link]
-
Title: Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond Source: Chinese Journal of Organic Chemistry URL: [Link]
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-6-phenoxybenzonitrile
Introduction: Welcome to the technical support guide for the synthesis of 2-Fluoro-6-phenoxybenzonitrile. This molecule is a key building block in the development of various pharmaceutical and agrochemical agents. Its synthesis, most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, is robust but can be prone to specific side reactions that impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to optimize your experimental outcomes.
Section 1: The Core Reaction Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the phenoxide ion, a potent nucleophile, attacks the electron-deficient aromatic ring of 2,6-difluorobenzonitrile, displacing one of the fluoride ions.
The Causality Behind the Reaction: The benzene ring of 2,6-difluorobenzonitrile is "activated" toward nucleophilic attack for two key reasons:
-
Electron-Withdrawing Groups: The nitrile (-CN) and fluorine (-F) substituents are strongly electron-withdrawing. They pull electron density away from the aromatic ring, making the carbon atoms (particularly C2 and C6) electrophilic and susceptible to attack by a nucleophile.[1][2]
-
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups are crucial for stabilizing this intermediate through resonance, which lowers the activation energy of the reaction.[1][3] The negative charge can be delocalized onto the nitrile group, making the ortho and para positions relative to the nitrile group the most favorable for attack.
Figure 1: The Nucleophilic Aromatic Substitution (SNAr) pathway.
Section 2: Troubleshooting Guide: Common Side Reactions & Impurities
This section is formatted as a series of common problems encountered during the synthesis, followed by expert analysis and actionable solutions.
Q1: My final product is contaminated with more polar impurities. Mass spectrometry and IR analysis suggest the presence of amide and/or carboxylic acid functionalities. What is happening?
A1: Root Cause Analysis: Nitrile Hydrolysis
This is the most common side reaction. The nitrile group (-C≡N) in your product is susceptible to hydrolysis, especially under the basic or acidic conditions of the reaction and workup, often accelerated by heat.[4][5] The reaction proceeds in two stages: first to the primary amide (2-Fluoro-6-phenoxybenzamide), and then, with more vigorous conditions, to the carboxylate salt, which becomes a carboxylic acid (2-Fluoro-6-phenoxybenzoic acid) upon acidic workup.
Figure 2: Pathway of nitrile group hydrolysis side reaction.
Preventative & Corrective Actions:
-
Anhydrous Conditions: Ensure all reagents and solvents (e.g., DMF, DMSO) are rigorously dried. The presence of water is the primary driver of this side reaction. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Control: Avoid excessive reaction temperatures. While heat is needed to drive the SNAr reaction, unnecessarily high temperatures or prolonged heating will significantly accelerate the rate of hydrolysis.
-
pH Control During Workup: When quenching the reaction, do so at a low temperature. If an aqueous workup is used, minimize the time the product is in contact with strongly acidic or basic solutions, especially when warm.
-
Purification Strategy: The carboxylic acid impurity can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired nitrile product remains in the organic layer. The amide is more difficult to remove and typically requires purification by column chromatography.
Q2: I'm observing a significant byproduct with a higher molecular weight than my target molecule. It seems less polar on TLC. What could it be?
A2: Root Cause Analysis: Double Substitution
Your starting material, 2,6-difluorobenzonitrile, has two identical leaving groups (fluoride). While the first substitution to form your desired product is generally fast, a second substitution can occur where another molecule of phenoxide displaces the remaining fluorine atom. This results in the formation of 2,6-diphenoxybenzonitrile .
Sources
troubleshooting 2-Fluoro-6-phenoxybenzonitrile purification by chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Fluoro-6-phenoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to logically troubleshoot and optimize your purification strategy.
Understanding the Molecule: Key Purification Parameters
This compound is a moderately polar aromatic compound. Its purification by normal-phase chromatography is governed by the interplay of its functional groups with the stationary phase. Understanding its properties is the first step in designing a robust purification method.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₃H₈FNO[1] | Indicates a significant aromatic character. |
| Molecular Weight | 213.21 g/mol [1] | Standard molecular weight for small molecule purification. |
| Key Functional Groups | Nitrile (-CN), Fluoro (-F), Ether (-O-) | The nitrile and ether groups provide polarity, enabling interaction with silica gel. The fluorinated phenyl rings contribute to its non-polar character. |
| Expected Polarity | Moderate | The compound is expected to have good solubility in solvents like dichloromethane and ethyl acetate. It will likely elute with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).[2] |
| Potential Stability Issues | Acid Sensitivity | While generally stable, the nitrile group can be susceptible to hydrolysis under strongly acidic conditions. The acidic nature of standard silica gel can sometimes lead to degradation for sensitive compounds.[3][4] |
The Purification Workflow: A Strategy for Success
A successful purification is not just about running a column; it's a systematic process. The following workflow outlines the critical steps from analyzing the crude mixture to obtaining the pure compound.
Caption: A systematic workflow for chromatographic purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My product and an impurity are co-eluting or have very poor separation.
-
Q: I've run my column, but the TLC analysis of my fractions shows a persistent impurity that is very close to my product spot. How can I improve the separation?
A: This is a classic resolution problem. The goal is to increase the differential partitioning of your product and the impurity between the stationary and mobile phases.
-
Underlying Cause: The selected solvent system (mobile phase) is not providing enough selectivity. The polarity of the eluent is likely too high, causing both compounds to travel up the column too quickly and without sufficient interaction with the silica. An ideal Rf value for the target compound during TLC development is around 0.3.[5]
-
Immediate Solution: Decrease Mobile Phase Polarity. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For example, if you are using 20% ethyl acetate in hexane, try 15% or 10%. This will increase the retention time of both compounds, but likely to different extents, improving separation.
-
Advanced Solution: Employ a Gradient Elution. Start the chromatography with a less polar solvent system and gradually increase the polarity during the run.[4] This keeps the initial bands tight and then accelerates the elution of more strongly retained compounds.
-
Protocol: Begin eluting with a solvent system that gives your product an Rf of ~0.2.[4] After a few column volumes, gradually increase the percentage of the polar solvent.
-
-
Alternative Strategy: Change Solvent Selectivity. If adjusting polarity doesn't work, the impurity may have similar polarity but different functional groups. Try a different solvent system altogether. For instance, replacing ethyl acetate with a mixture of dichloromethane and a small amount of methanol can alter the hydrogen bonding interactions and change the elution order.[6]
-
Caption: Decision tree for troubleshooting poor separation.
Issue 2: My compound appears to be decomposing on the column.
-
Q: The yield from my column is very low, and I see new, more polar spots (streaking from the baseline) on the TLC plates of my fractions that were not in the crude mixture. What is happening?
A: This strongly suggests that this compound is sensitive to the acidic nature of the silica gel.[3] The surface of silica gel is covered in acidic silanol groups (Si-OH), which can catalyze degradation or hydrolysis of sensitive molecules.
-
Validation Step: 2D TLC Stability Test. Before running a large column, perform a quick check. Spot your crude mixture on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, the spots will just move diagonally. If it degrades, you will see new spots appearing off the diagonal.[3]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount of a base to your mobile phase. Triethylamine (TEA) is commonly used.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is not sufficient, switch to a more inert stationary phase.
-
Alumina: Can be obtained in neutral, basic, or acidic forms. For your compound, neutral or basic alumina would be a good alternative to silica.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for separating moderately polar compounds.[3]
-
-
Issue 3: My compound is eluting much faster than the TLC predicted (runs with the solvent front).
-
Q: My TLC showed a nice Rf of 0.3 in 10% ethyl acetate/hexane, but on the column, the product came out in the very first fractions. Why did this happen?
A: This issue can arise from several factors related to column packing and sample loading.
-
Cause 1: Overloading the Column. You may have loaded too much crude material for the amount of silica used. A general rule of thumb is to use a silica-to-sample weight ratio of at least 50:1 for good separation. For difficult separations, this can be increased to 100:1 or more.
-
Cause 2: Sample Loaded in a Too-Polar Solvent. If you dissolve your sample in a large volume of a strong solvent (like pure dichloromethane or ethyl acetate) to load it, that solvent can carry the compound down the column before the mobile phase has a chance to work, ruining the separation.[2]
-
Solution: Dry Loading. This is the preferred method when solubility in the mobile phase is low or to ensure a very tight starting band.
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the column in a tight, uniform band.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for scouting on TLC?
-
A: For a molecule like this compound, start with a 10% solution of ethyl acetate in hexane. From there, you can adjust the ratio to achieve the target Rf of ~0.3. Other systems to try include dichloromethane/hexane or toluene/ethyl acetate.
-
-
Q2: Should I use normal-phase or reversed-phase chromatography?
-
A: For this compound, normal-phase chromatography (silica gel stationary phase, non-polar mobile phase) is the standard and most cost-effective method. Reversed-phase (non-polar stationary phase like C18, polar mobile phase like water/acetonitrile) is generally used for more polar compounds and can be an option if normal-phase fails, but it is typically more expensive and requires different solvent systems.[7]
-
-
Q3: How do I choose the correct column size and amount of silica?
-
A: The amount of silica depends on the difficulty of the separation and the quantity of your material.[2] A good starting point is a 50:1 weight ratio of silica to crude material. The column should be chosen so that the packed silica fills about one-third to one-half of the main column body, leaving space for the loading layer and solvent head.[2]
-
Key Experimental Protocols
Protocol 1: Standard Flash Chromatography (Slurry Packing)
-
Select Column: Choose a column appropriate for the amount of silica gel determined (e.g., 50g of crude material may require 2.5 kg of silica).
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a uniform, pourable slurry is formed.
-
Pack Column: Place a cotton or glass wool plug at the bottom of the column. Pour the slurry into the column. Use a gentle stream of air pressure or a pump to push the solvent through, compacting the silica into a stable bed. Ensure the bed does not run dry.
-
Load Sample: Once the silica is packed and the solvent head is just above the silica surface, carefully add your sample, which should be dissolved in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.[2] For best results, use the dry loading method described in Issue 3.
-
Elute: Carefully add the mobile phase to the column without disturbing the top surface. Apply pressure and begin collecting fractions.
-
Monitor: Collect fractions and analyze them by TLC to determine which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- LookChem.
- Phenomenex. Mobile Phase Selectivity. [Link]
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Chemistry LibreTexts. Running a flash column. [Link]
- PubMed.
- Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
- Molnar-Institute.
- Reddit.
Sources
- 1. CAS 175204-06-5 | this compound - Synblock [synblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-6-phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation, can present several challenges, including incomplete reactions, low yields, and the formation of stubborn impurities. This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and a structured approach to overcoming common experimental hurdles.
Core Synthesis Pathways
The two primary routes for the synthesis of this compound involve the reaction of a di-substituted benzonitrile with phenol. The choice of pathway often depends on available starting materials, desired scale, and catalyst availability.
Caption: The Smiles Rearrangement pathway.
-
Troubleshooting and Prevention:
-
Moderate Base Strength: Avoid using excessively strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if the Smiles rearrangement is a significant issue. Milder bases like K₂CO₃ or Cs₂CO₃ are generally preferred.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can provide the activation energy needed for the rearrangement.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
-
Purification: The rearranged product can often be separated from the desired product by column chromatography on silica gel, as their polarities are typically different. Recrystallization may also be effective.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. What are my options?
A: Purification challenges can arise from the presence of unreacted starting materials, byproducts, or residual high-boiling solvents.
-
Troubleshooting Steps:
-
Aqueous Work-up: Ensure a thorough aqueous work-up to remove the base and any water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any residual basic compounds, followed by a wash with brine to remove excess water.
-
Solvent Removal: Ensure the high-boiling solvent (e.g., DMF, DMSO) is completely removed. This can be challenging and may require high vacuum and gentle heating. Co-distillation with a lower-boiling solvent like toluene can sometimes be effective.
-
Column Chromatography: If direct crystallization fails, column chromatography on silica gel is a reliable method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is often effective.
-
Recrystallization: Once a purer solid is obtained from chromatography, recrystallization can be attempted from a suitable solvent system. A solvent screen using small amounts of the product in various solvents (e.g., heptane, ethanol, isopropanol, or mixtures with ethyl acetate) can help identify the best conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high reactivity of 2,6-difluorobenzonitrile in SNAr reactions?
A1: The high reactivity of 2,6-difluorobenzonitrile is due to two main factors:
-
Activation by the Nitrile Group: The cyano (-CN) group is a strong electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. [1]* Ortho-Fluorine Activation: The fluorine atom at the 2-position further activates the ring for nucleophilic attack at the 6-position. Fluorine is the most electronegative halogen, and its inductive electron withdrawal enhances the electrophilicity of the carbon atom it is attached to, making it a good leaving group in SNAr reactions. [1] Q2: What are the advantages and disadvantages of the SNAr route versus the Ullmann condensation?
A2:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Material | Typically requires a highly activated aryl fluoride (e.g., 2,6-difluorobenzonitrile). | Can utilize less activated aryl halides (chlorides, bromides). |
| Catalyst | Typically catalyst-free. | Requires a copper catalyst and often a ligand. [2] |
| Reaction Conditions | Generally requires polar aprotic solvents and moderate to high temperatures. | Historically required very high temperatures, but modern ligand systems allow for milder conditions. [3] |
| Cost & Simplicity | Often simpler and more cost-effective due to the absence of a catalyst and ligand. | Can be more expensive due to the cost of the catalyst and ligand. |
| Substrate Scope | More limited to activated aryl halides. | Broader substrate scope with respect to the aryl halide. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the product and potential byproducts. [4] Q4: What are the key safety considerations for this reaction?
A4:
-
Solvents: DMF and DMSO are skin-absorbent and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Bases: Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.
-
Heating: Use a well-controlled heating mantle or oil bath to avoid overheating and potential runaway reactions.
-
Work-up: Quenching the reaction with water can be exothermic, especially with residual strong base. Add water slowly and with cooling.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile and phenol.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the 2,6-difluorobenzonitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and the choice of catalyst, ligand, and base may need to be optimized.
Materials:
-
2-Chloro-6-fluorobenzonitrile (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (ligand) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add CuI and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add 2-chloro-6-fluorobenzonitrile, phenol, and the ligand.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Presentation
Table 1: Typical Reaction Parameters for SNAr Synthesis
| Parameter | Condition | Rationale |
| Starting Material | 2,6-Difluorobenzonitrile | Highly activated towards SNAr. |
| Nucleophile | Phenol | Provides the phenoxy group. |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates phenol to the more reactive phenoxide. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents that facilitate SNAr. [5] |
| Temperature | 80 - 150 °C | Provides sufficient activation energy for the reaction. |
| Typical Yield | 70 - 95% | Dependent on optimization of conditions. |
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₈FNO
-
Molecular Weight: 213.21 g/mol
-
1H NMR (CDCl₃): δ 7.45-7.35 (m, 2H), 7.25-7.15 (m, 1H), 7.10-7.00 (m, 2H), 6.95-6.85 (m, 2H), 6.80-6.70 (m, 1H).
-
13C NMR (CDCl₃): δ 162.8 (d, J=250 Hz), 156.4, 154.9, 132.8 (d, J=10 Hz), 129.9, 124.7, 120.3, 116.5 (d, J=20 Hz), 115.8, 114.9 (d, J=3 Hz), 98.9 (d, J=15 Hz).
-
Mass Spectrum (EI): m/z 213 (M+). [6]
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile. [Link]
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Beilstein-Institut. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
- Arkat USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- Google Patents. Synthesis method of 2, 6-difluorobenzonitrile.
- Shimadzu Corpor
- National Institutes of Health.
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
- National Institutes of Health.
- Google Patents. Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- PubMed.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile. [Link]
- ResearchGate. Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]
- University College Cork.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- National Institutes of Health.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. soeagra.com [soeagra.com]
- 6. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for 2-Fluoro-6-phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this versatile chemical intermediate. Understanding the stability of this compound is critical for its effective use in pharmaceutical and agrochemical synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The key functional groups that can be prone to degradation under certain conditions are the nitrile group (-C≡N), the ether linkage (-O-), and the carbon-fluorine bond (C-F). The stability of each of these groups is highly dependent on the specific experimental conditions, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For prolonged storage, refrigeration may be considered, but it is essential to allow the container to warm to room temperature before opening to prevent condensation.
Q3: What are the expected products of hydrolysis?
A3: The nitrile group is susceptible to hydrolysis. Under acidic or basic conditions, it can be converted first to 2-fluoro-6-phenoxybenzamide and subsequently to 2-fluoro-6-phenoxybenzoic acid. This is a common reaction for benzonitriles.[2]
Q4: Can the ether bond in this compound be cleaved?
A4: Yes, the ether linkage can be cleaved under certain reductive or strong acidic conditions. Reductive cleavage of a C-O bond in a phenyl ether has been observed in the degradation of some fluorinated pharmaceuticals.[3] This would lead to the formation of 2-fluoro-6-hydroxybenzonitrile and phenol as potential degradation products.
Q5: Is the fluorine atom stable on the aromatic ring?
A5: The carbon-fluorine bond is generally very strong and stable. However, under specific catalytic reductive conditions, hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom) can occur.[3] This would result in the formation of 2-phenoxybenzonitrile.
Troubleshooting Guides
Guide 1: Unexpected Hydrolysis of the Nitrile Group
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Trace amounts of water and acid/base | The presence of moisture, especially in combination with acidic or basic catalysts or impurities, can lead to the hydrolysis of the nitrile group. | Ensure all solvents and reagents are anhydrous. If the reaction is sensitive to pH, consider using a buffered system. |
| High reaction temperatures | Elevated temperatures can accelerate the rate of hydrolysis, even in the presence of minimal water. | If possible, run the reaction at a lower temperature. Perform a time-course study to find the optimal balance between reaction rate and degradation. |
| Prolonged reaction times | The longer the reaction is allowed to proceed, the greater the opportunity for side reactions like hydrolysis to occur. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, GC) and quench the reaction as soon as the desired product is formed. |
Guide 2: Unwanted Cleavage of the Phenoxy Ether Linkage
Issue: I am observing the formation of 2-fluoro-6-hydroxybenzonitrile in my reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Use of strong reducing agents | Certain reducing agents, particularly in the presence of a catalyst, can cleave the ether bond. | If a reduction is necessary, consider using a milder reducing agent. Screen a variety of reducing agents to find one that is selective for the desired transformation. |
| Harsh acidic conditions | Strong acids, especially at elevated temperatures, can promote the cleavage of the ether linkage. | If acidic conditions are required, use the mildest acid possible and maintain the lowest effective temperature. |
| Presence of Lewis acids | Some Lewis acids can coordinate to the ether oxygen, facilitating its cleavage. | If a Lewis acid is part of the reaction, consider alternative catalysts or the use of a protecting group strategy if the ether linkage is not involved in the desired transformation. |
Guide 3: Defluorination of the Aromatic Ring
Issue: Mass spectrometry analysis of my product mixture indicates the presence of a compound with a mass corresponding to 2-phenoxybenzonitrile, suggesting the loss of the fluorine atom.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalytic hydrogenation | Certain hydrogenation catalysts (e.g., Palladium on carbon) under specific conditions can cause hydrodefluorination. | If performing a hydrogenation, screen different catalysts (e.g., Platinum, Rhodium) and optimize reaction conditions (pressure, temperature, solvent) to minimize hydrodefluorination. |
| Strongly basic conditions at high temperatures | Nucleophilic aromatic substitution of the fluorine atom can occur under harsh basic conditions. | If basic conditions are necessary, use a weaker base or perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Stability Study of this compound under Forced Degradation
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a UV light source.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[4] Mass spectrometry (LC-MS) can be used to identify the degradation products.[4]
Protocol 2: Analytical Method for Monitoring Degradation
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the degradation of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on the chemical principles of its functional groups.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development.
- Wang, J., et al. (2014). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals.
- Lee, S., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate.
- Patel, R. M., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences and Research.
Sources
Technical Support Center: 2-Fluoro-6-phenoxybenzonitrile
A Guide to Ensuring Stability in Solution for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for 2-Fluoro-6-phenoxybenzonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability of this compound in solution. Drawing from established principles of organic chemistry and data on analogous structures, this guide offers practical troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound revolve around the three key functional groups: the nitrile, the fluoro group, and the phenoxy (ether) linkage. The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid. The fluoro group and the ether linkage are generally more stable but can be susceptible to nucleophilic substitution under certain conditions.
Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?
For optimal stability, this compound should be handled and stored with care.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator is recommended for long-term storage.
-
In Solution: If you need to store the compound in solution, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C). It is advisable to prepare solutions fresh for each experiment to minimize degradation. General guidance for storing nitriles suggests keeping them in a well-ventilated place and away from incompatible substances like strong acids and bases.[1][2]
Q3: Which solvents are recommended for dissolving this compound?
Based on the structure of the molecule and information on similar compounds, this compound is expected to be soluble in a range of common organic solvents.
| Solvent Class | Recommended Solvents | Not Recommended |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Protic solvents if hydrolysis is a concern |
| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene | Hexanes (solubility may be limited) |
| Protic | Methanol, Ethanol (use with caution due to potential for solvolysis) | Water (especially at non-neutral pH) |
Note: Always perform a small-scale solubility test before preparing a large batch.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my reaction analysis (e.g., by HPLC or LC-MS), suggesting my starting material is degrading. What could be happening?
Unexpected peaks often indicate the degradation of this compound. The most probable cause is the hydrolysis of the nitrile group.
Potential Degradation Pathway: Nitrile Hydrolysis
The nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH2) and subsequently a carboxylic acid (-COOH). This reaction is catalyzed by both acid and base.
Caption: A systematic workflow for determining a suitable solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
Consult the solvent table in the FAQs. If you are using a nonpolar solvent, try a more polar aprotic solvent like DMF or DMSO.
-
Consider using a co-solvent system to improve solubility.
-
-
Increase Temperature:
-
Gently warming the solution can often help dissolve the starting material. However, be mindful that elevated temperatures can also accelerate degradation. Monitor for the appearance of new peaks by TLC or HPLC if you heat the solution for an extended period.
-
-
Sonication:
-
Using an ultrasonic bath can help break up solid particles and facilitate dissolution without significant heating.
-
References
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. PubChem. [Link]
- ANALYTICAL METHODS FOR THE DEGRAD
- 2-Fluoro-6-methoxybenzonitrile. MySkinRecipes. [Link]
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]
- ICSC 1103 - BENZONITRILE. ILO and WHO. [Link]
- CHEMICAL RESISTANCE CHART. N/A. [Link]
- BLD Pharm 100GR this compound, Quantity: 100g. Fisher Scientific. [Link]
- Handling and Storage of Hazardous Materials.
Sources
common impurities in commercial 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for commercial 2-Fluoro-6-phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile chemical intermediate. Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the success of your experiments.
I. Understanding the Purity Profile of this compound
Commercial this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation or a related palladium-catalyzed etherification. In these processes, a di-substituted benzene ring, such as 2,6-difluorobenzonitrile, reacts with phenol in the presence of a base and a catalyst. The purity of the final product can be influenced by the quality of the starting materials, reaction conditions, and the effectiveness of the purification process. A typical purity for commercial grades is around 95%, with the remaining percentage comprised of various impurities.[1]
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during your experiments and links them to potential impurities in your this compound reagent.
Question 1: My reaction yield is consistently low, and I observe the formation of a significant amount of a polar byproduct. What could be the cause?
Answer:
This issue is often linked to the presence of unreacted 2-Fluoro-6-hydroxybenzonitrile or the in-situ hydrolysis of your starting material.
-
Causality: 2-Fluoro-6-hydroxybenzonitrile is a common precursor in some synthetic routes to this compound. If the etherification reaction is incomplete, this starting material will persist as an impurity. Additionally, the nitrile group (-CN) in this compound can undergo hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH₂) under certain conditions (e.g., strong acid or base, elevated temperatures), especially in the presence of water. This results in the formation of 2-fluoro-6-phenoxybenzoic acid or 2-fluoro-6-phenoxybenzamide, both of which are significantly more polar than the desired product.
-
Troubleshooting Protocol:
-
Confirm the Impurity: Analyze your starting material using High-Performance Liquid Chromatography (HPLC) with a polar stationary phase or by Thin Layer Chromatography (TLC) against a pure standard of this compound. The presence of a more polar spot or peak could indicate the hydroxyl, amide, or carboxylic acid impurity.
-
Pre-reaction Purification: If significant levels of polar impurities are detected, purify the this compound before use. A simple and effective method is to dissolve the material in a non-polar organic solvent like dichloromethane or ethyl acetate and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like the carboxylic acid and unreacted phenol. Follow this with a water wash and drying of the organic layer.
-
Reaction Condition Optimization: Ensure your reaction is conducted under anhydrous conditions to minimize hydrolysis. Use freshly dried solvents and inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am seeing an unexpected peak in my mass spectrometry data corresponding to a molecule with a higher molecular weight than my target compound. What is this?
Answer:
This observation may point to the presence of biphenyl-type impurities formed through self-coupling of the aryl halide precursor during synthesis.
-
Causality: In Ullmann-type reactions, which utilize copper catalysts, the aryl halide starting material (e.g., 2,6-difluorobenzonitrile) can undergo a self-coupling reaction to form a biphenyl derivative.[2][3] For instance, the coupling of two molecules of 2,6-difluorobenzonitrile would result in the formation of 2,2',6,6'-tetrafluorobiphenyl-dinitrile. These biphenyl impurities will have a significantly higher molecular weight than this compound.
-
Troubleshooting Protocol:
-
Characterize the Impurity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the exact mass of the impurity and compare it to the predicted masses of potential biphenyl byproducts.
-
Purification Strategy: These impurities are typically less polar than the desired product. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the biphenyl impurities from your product.
-
Supplier Qualification: If this impurity is consistently present in high levels, consider evaluating this compound from a different supplier, as the issue may stem from their synthesis and purification process.
-
Question 3: My downstream reaction is sensitive to metals. How can I be sure my this compound is free from residual catalysts?
Answer:
Residual copper or palladium from the synthesis process is a valid concern for metal-sensitive applications.
-
Causality: The Ullmann condensation and modern cross-coupling reactions rely on copper and palladium catalysts, respectively.[2][4] While the bulk of the catalyst is removed during workup and purification, trace amounts can remain in the final product.
-
Troubleshooting Protocol:
-
Quantify Metal Content: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the levels of residual copper or palladium in your material.
-
Metal Scavenging: If unacceptable levels of metal are present, you can treat a solution of your compound with a metal scavenger. There are many commercially available silica-based or polymer-based scavengers with functional groups that chelate and remove specific metals.
-
Aqueous Washes: A series of aqueous washes with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also help in reducing the metal content.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in commercial this compound?
-
A1: The most prevalent impurities are typically unreacted starting materials such as 2,6-difluorobenzonitrile and phenol . Other common impurities include 2-Fluoro-6-hydroxybenzonitrile , hydrolysis products like 2-fluoro-6-phenoxybenzoic acid , and residual solvents from the synthesis and purification process.
-
-
Q2: How do these impurities affect my reaction?
-
A2: Unreacted starting materials can lead to lower yields and the formation of side products. Hydrolysis products can interfere with reactions that are sensitive to acidic or nucleophilic functional groups. Residual catalysts can poison downstream catalysts or lead to unwanted side reactions.
-
-
Q3: What is the best way to purify commercial this compound?
-
A3: For general use, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is an effective method for removing most impurities. For more challenging separations, such as removing structurally similar byproducts, column chromatography on silica gel is recommended.
-
-
Q4: How can I analyze the purity of my this compound?
-
A4: The most common and reliable methods for purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
-
IV. Visualization of Impurity Formation
The following diagram illustrates the primary synthetic pathway to this compound and the potential formation of key impurities.
Caption: Synthetic pathway and potential impurity formation.
V. References
-
Ullmann condensation. In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]
-
Ullmann reaction. In Wikipedia. Retrieved from [Link]
-
Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. Google Patents. Retrieved from
-
Alkyl Aryl Ether Bond Formation with PhenoFluor. National Institutes of Health. Retrieved from [Link]
-
2-Fluoro-6-methoxybenzonitrile | C8H6FNO. PubChem. Retrieved from [Link]
-
Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Progress in Chemistry. Retrieved from [Link]
-
Alkyl Aryl Ether Bond Formation with PhenoFluor. Semantic Scholar. Retrieved from [Link]
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved from [Link]
-
The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Autech Industry. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
Sources
how to remove solvent residues from 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for handling and purifying 2-Fluoro-6-phenoxybenzonitrile. As researchers and drug development professionals, ensuring the purity of your intermediates is paramount for the success and reproducibility of your work. Residual solvents, a common byproduct of synthesis and workup, can interfere with downstream reactions, alter crystal forms, and pose safety risks in final active pharmaceutical ingredients (APIs).[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter when removing solvent residues from this compound. We will delve into the causality behind each procedural choice, providing you with not just a protocol, but a robust, self-validating purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove residual solvents from my this compound?
A1: The presence of residual solvents is a critical quality attribute that impacts multiple facets of drug development and chemical synthesis.
From a regulatory and safety perspective, residual solvents offer no therapeutic benefit and are strictly limited in pharmaceutical products to ensure patient safety.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines (ICH Q3C) that classify solvents based on their toxicity and define permissible daily exposure (PDE) limits.[5][6][7]
-
Class 1 Solvents: These are to be avoided. They are known or strongly suspected human carcinogens, such as Benzene and Carbon tetrachloride.[7][8]
-
Class 2 Solvents: Their presence should be limited. They are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities. Examples include Acetonitrile, Dichloromethane, and Toluene.[7][9]
-
Class 3 Solvents: These have low toxic potential. Solvents like Acetone, Ethanol, and Isopropyl Alcohol (IPA) fall into this category and have higher acceptable limits.[2][8]
From an experimental standpoint, residual solvents can:
-
Inhibit or alter downstream reactions: A solvent like DMF can interfere with reactions involving strong bases.
-
Affect physical properties: Solvents trapped in a crystal lattice can disrupt morphology, affecting solubility and stability.
-
Confound analytical results: Solvent peaks in NMR or GC spectra can obscure signals from your compound or low-level impurities, leading to inaccurate purity assessments.
Therefore, meticulous removal is not just good practice; it is a scientific and regulatory necessity.
Q2: I've just completed the synthesis and initial workup. What is my first step for solvent removal?
A2: Your initial goal is to remove the bulk of the reaction or extraction solvent. The most common and efficient method for this is rotary evaporation.
Rotary evaporation (rotovap) is a gentle technique that reduces a solvent's boiling point by applying a vacuum while increasing the surface area for evaporation through rotation.[10] This allows for rapid removal at temperatures that are unlikely to degrade your this compound.
However, before proceeding to more rigorous drying methods, you must first determine the physical state of your crude product (is it a solid or an oil?) and identify the primary residual solvent you need to target. This assessment will guide your subsequent purification strategy.
To help you decide on the next steps, consult the following decision tree:
Q3: My this compound is a solid. How do I remove residual volatile solvents like Ethyl Acetate or Dichloromethane?
A3: For a solid product contaminated with volatile organic solvents, the two most effective methods are vacuum drying and recrystallization.
Method 1: Vacuum Oven Drying (The Direct Approach)
This is the simplest method for removing residual volatile solvents from a stable, solid compound.
-
Causality: By placing the solid under a vacuum, you lower the atmospheric pressure, which in turn reduces the boiling point of the trapped solvent, allowing it to evaporate at a temperature well below the melting point of your compound. A gentle nitrogen bleed can be used to help carry the solvent vapors away.
Experimental Protocol: Vacuum Drying
-
Preparation: Place your solid compound in a suitable glass dish (a petri dish or watch glass), spreading it into a thin layer to maximize surface area.
-
Placement: Place the dish inside a vacuum oven.
-
Vacuum Application: Connect the oven to a vacuum pump and slowly apply the vacuum to avoid creating a powder storm.
-
Heating: Once a stable vacuum is achieved (<10 mbar), gently heat the oven. A good starting point is 40-50°C. Crucially, this temperature must be well below the melting point of your compound to prevent it from oiling out.
-
Drying: Dry for 12-24 hours. The time required depends on the solvent, the amount of material, and the efficiency of your vacuum system.
-
Completion: To confirm completion, you can monitor the weight of the sample until it becomes constant. The most reliable method is analytical confirmation via ¹H NMR or GC Headspace (See FAQ #5).
Method 2: Recrystallization (The Purification Powerhouse)
Recrystallization is a superior technique because it not only removes trapped solvents but also eliminates many chemical impurities.[11]
-
Causality: This process relies on the differences in solubility of your compound and its impurities in a chosen solvent system at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities (and the original residual solvent) behind in the solution (mother liquor).[12]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) where this compound is highly soluble when hot but poorly soluble when cold. Good candidates for aromatic compounds include Toluene, Heptane/Ethyl Acetate mixtures, or Isopropanol/Water systems.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent dropwise until the solid just dissolves completely. Adding too much solvent will reduce your final yield.[12]
-
Cooling (The Critical Step): Turn off the heat and allow the flask to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[12] Rushing this step by crashing the flask into an ice bath will trap impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven as described in Method 1 to remove the recrystallization solvent.
| Troubleshooting Recrystallization | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; Compound is too impure. | Use a lower-boiling point solvent; Attempt a column chromatography purification first. |
| No Crystals Form | Too much solvent was added; Solution cooled too quickly. | Boil off some solvent and allow it to cool slowly again; Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | Compound has significant solubility in cold solvent; Incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath; Use a different solvent system. |
Q4: I used a high-boiling point solvent like DMF or DMSO. Rotary evaporation isn't working. What should I do?
A4: High-boiling point solvents (HBPs) require a chemical or physical separation technique prior to final drying due to their low vapor pressure. The most robust method is an aqueous workup followed by extraction.
-
Causality: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar and miscible with water. Your target compound, this compound, is largely non-polar and will have low solubility in water. This difference in partitioning behavior allows you to wash the HBPs out of an organic solution.[13]
Experimental Protocol: Aqueous Workup for HBP Removal
-
Dilution: Dissolve your crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Use a volume that is 10-20 times the volume of the residual HBP.
-
Transfer: Transfer the solution to a separatory funnel.
-
Water Wash: Add an equal volume of water and shake vigorously. Allow the layers to separate. The polar HBP will preferentially move into the aqueous (bottom) layer. Drain and discard the aqueous layer.
-
Repeat: Repeat the water wash 3-5 times to ensure complete removal of the HBP. For DMF, washing with a 5% LiCl aqueous solution can improve efficiency.[13]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[13]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic solution via rotary evaporation. The remaining material should now be free of the high-boiling solvent and can be further dried using the methods in FAQ #3.
Q5: My compound looks clean. How do I confirm the solvent is gone and what are the acceptable limits?
A5: Visual inspection is insufficient. You must use analytical techniques to quantify residual solvents and ensure they are below the limits specified by ICH guidelines. [6][9]
Analytical Verification Methods
-
¹H NMR Spectroscopy: This is often the fastest and most accessible method.
-
How it Works: Most common solvents have characteristic, sharp peaks in the ¹H NMR spectrum. By integrating the signal of a known solvent peak against a signal from your compound, you can quantify the molar ratio and, by extension, the weight percent (w/w%) of the residual solvent.
-
Self-Validation: Ensure you use a relaxation delay (d1) of at least 5 times the longest T1 of the relevant protons to get accurate integration.
-
-
Gas Chromatography with Headspace Injection (GC-HS): This is the gold standard for residual solvent analysis in the pharmaceutical industry.[9][14]
-
How it Works: A sample of your solid compound is heated in a sealed vial. The volatile solvents partition into the gas phase (the "headspace"), which is then injected into a gas chromatograph for separation and quantification. This method is extremely sensitive and accurate.
-
Acceptable Limits: A Practical Summary
The ICH Q3C guidelines provide the definitive limits.[1][5] The limit is calculated based on the Permitted Daily Exposure (PDE) of the solvent and the maximum daily dose of the drug product. For an API, a common concentration limit is often used.
| Solvent | ICH Class | Common Concentration Limit (ppm) | Rationale |
| Benzene | 1 | 2 | Carcinogen[7] |
| Dichloromethane | 2 | 600 | Potential toxicities[7] |
| Toluene | 2 | 890 | Potential toxicities |
| Acetonitrile | 2 | 410 | Potential toxicities[1][6] |
| Heptane / Hexane | 2 | 5000 / 290 | Neurotoxicity concerns for hexane |
| Methanol | 2 | 3000 | Toxic |
| Ethyl Acetate | 3 | 5000 | Low toxic potential[6] |
| Ethanol | 3 | 5000 | Low toxic potential[2] |
| Acetone | 3 | 5000 | Low toxic potential[2][8] |
| Isopropyl Alcohol | 3 | 5000 | Low toxic potential |
Note: This table is a summary. Always refer to the latest ICH Q3C(R8) or newer guidelines for complete and current information.[4][14]
By following these detailed procedures and understanding the principles behind them, you can confidently and effectively remove residual solvents from your this compound, ensuring the integrity of your research and the quality of your final product.
References
- ICH. (2021). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]
- ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- Medikamenter Quality Services. (2023). Basics of Residual Solvents in GMP. [Link]
- Organomation.
- ResearchGate. (2020). Residual solvent analysis in pharmaceuticals. [Link]
- University of Rochester, Department of Chemistry.
- Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]
- Pharma Beginners. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]
- Pharmainform. (2021).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (1999). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. pharmainform.com [pharmainform.com]
- 9. veeprho.com [veeprho.com]
- 10. organomation.com [organomation.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
Technical Support Center: 2-Fluoro-6-phenoxybenzonitrile NMR Analysis
Welcome to the technical support guide for the NMR analysis of 2-fluoro-6-phenoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural verification and purity assessment. Here, we address common challenges and interpretative questions in a direct, question-and-answer format, grounding our advice in established spectroscopic principles and practical field experience.
Section 1: Reference NMR Data for this compound
Before troubleshooting, it is essential to have a baseline understanding of the expected spectrum. The chemical shifts and coupling constants for this compound are influenced by the electron-withdrawing nitrile group, the electronegative fluorine atom, and the phenoxy substituent.
Molecular Structure with Atom Numbering:
Figure 1: Structure of this compound with proton labels.
Table 1: Predicted NMR Data in CDCl₃ Note: These are typical, estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.[1][2]
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| ¹H | H5 | ~7.60 - 7.75 | ddd | ³JH5-H4 ≈ 8-9, ⁴JH5-H3 ≈ 1, ⁴JH5-F ≈ 6-8 |
| H4 | ~7.45 - 7.60 | t | ³JH4-H3 ≈ 8-9, ³JH4-H5 ≈ 8-9 | |
| H3 | ~7.10 - 7.25 | t | ³JH3-H4 ≈ 8-9, ³JH3-F ≈ 9-10 | |
| H2'/H6' | ~7.35 - 7.50 | t | ³JH2'-H3' ≈ 7-8 | |
| H4' | ~7.20 - 7.35 | t | ³JH4'-H3' ≈ 7-8 | |
| H3'/H5' | ~7.05 - 7.20 | d | ³JH3'-H2' ≈ 7-8 | |
| ¹³C | C-CN | ~115 - 117 | d | ³JCF ≈ 3-4 |
| C1 | ~100 - 105 | d | ²JCF ≈ 10-15 | |
| C2 | ~160 - 165 | d | ¹JCF ≈ 250-260 | |
| C3 | ~115 - 118 | d | ²JCF ≈ 18-22 | |
| C4 | ~135 - 138 | s | - | |
| C5 | ~128 - 130 | d | ⁴JCF ≈ 3-4 | |
| C6 | ~154 - 156 | s | - | |
| C1' | ~155 - 157 | s | - | |
| C2'/C6' | ~123 - 125 | s | - | |
| C3'/C5' | ~130 - 132 | s | - | |
| C4' | ~126 - 128 | s | - | |
| ¹⁹F | F | ~ -110 to -115 (vs CFCl₃) | m | - |
Section 2: Experimental Protocol
Standard Protocol for NMR Sample Preparation
A robust and reproducible protocol is the foundation of high-quality data.
-
Material Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is from a fresh, sealed ampoule or a bottle that is stored under an inert atmosphere to minimize water contamination.
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A homogenous solution is critical for sharp, well-resolved peaks.[3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any particulate matter.
-
Analysis: Insert the tube into the NMR spectrometer. Allow the sample to thermally equilibrate for at least 5 minutes before performing shimming and data acquisition.
Section 3: Troubleshooting Guide & FAQs
Q1: I see unexpected peaks in my ¹H NMR spectrum. What are they and how do I get rid of them?
A1: Unidentified signals are a common issue in NMR spectroscopy. The source is typically one of three categories: solvent impurities, synthesis-related contaminants, or experimental artifacts. A systematic approach is key to identification.
Causality & Identification:
-
Solvent and Water Peaks: Even high-purity deuterated solvents contain residual protonated species.[4] The most common is water (H₂O or HDO), whose chemical shift is highly dependent on solvent, temperature, and concentration.[5] Other common lab solvents like acetone, ethyl acetate, or dichloromethane are frequent contaminants from glassware.
-
Synthesis-Related Impurities: Consider the synthetic route used to prepare the compound. Unreacted starting materials, byproducts, or residual catalysts can appear in the spectrum.
-
Experimental Artifacts: Silicone grease from joints can appear as a broad singlet around 0 ppm. Spinning sidebands may appear as small peaks symmetrically flanking a large signal and can be minimized by optimizing the shimming.[3]
Troubleshooting Workflow:
Figure 2: Decision workflow for identifying unknown NMR peaks.
Table 2: Common ¹H NMR Solvent Impurities [5][6][7][8]
| Impurity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Multiplicity |
| Water | ~1.56 | ~3.33 | s (broad) |
| Acetone | 2.17 | 2.09 | s |
| Dichloromethane | 5.30 | 5.76 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 1.99, 4.03, 1.16 | s, q, t |
| Hexane | 1.25, 0.88 | 1.23, 0.85 | m, m |
| Toluene | 2.36 (CH₃), 7.17-7.28 (Ar-H) | 2.30, 7.18-7.29 | s, m |
| Silicone Grease | ~0.07 | ~0.05 | s (broad) |
Q2: The splitting patterns in the aromatic region are complex and don't look like simple doublets or triplets. Why?
A2: The complexity arises from multiple coupling interactions, specifically both proton-proton (H-H) and proton-fluorine (H-F) couplings. Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and it couples to nearby protons through bonds, adding another layer of splitting to the signals.[9][10]
Causality & Interpretation:
-
H-H Coupling (nJHH): Protons couple to their neighbors. In the fluorobenzonitrile ring, H4 is coupled to H3 and H5 (³JHH, ortho coupling, typically 7-9 Hz). H3 is coupled to H4, and H5 is coupled to H4.
-
H-F Coupling (nJHF): The fluorine at C2 couples to the protons on the same ring. The magnitude of the coupling constant depends on the number of bonds separating the nuclei.
-
³JHF (ortho): H3 couples to F (~9-10 Hz).
-
⁴JHF (meta): H5 couples to F (~6-8 Hz).
-
⁵JHF (para): Coupling to H4 is usually too small to be resolved.
-
Expected Patterns:
-
H5: This proton is coupled to H4 (ortho, large J), H3 (para, small J), and F (meta, medium J). This should result in a doublet of doublet of doublets (ddd) .
-
H4: This proton is primarily coupled to its two ortho neighbors, H3 and H5, with similar coupling constants. This should appear as a triplet (t) .
-
H3: This proton is coupled to H4 (ortho, large J) and F (ortho, large J). This should result in a doublet of doublets (dd) , which may appear as a triplet (t) if the JH3-H4 and JH3-F values are very similar.
Figure 3: Key through-bond J-coupling interactions in the fluorobenzonitrile ring.
Q3: My peaks are broad and poorly resolved. How can I improve the peak shape?
A3: Peak broadening is a common problem that can obscure coupling details and affect integration accuracy. The primary causes are poor magnetic field homogeneity (shimming), sample properties (solubility, concentration), or the presence of paramagnetic species.[11]
Causality & Solutions:
-
Poor Shimming: The most frequent cause. The spectrometer's shims are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming leads to a range of magnetic field strengths being experienced by the sample, broadening the signals.
-
Solution: Carefully re-shim the instrument, either manually or using the automated shimming routines. If shimming is difficult, check the sample volume; it should be within the specified range for the probe (typically 4-5 cm in height in the tube).[3]
-
-
Low Solubility / High Concentration: If the compound is not fully dissolved, the sample is not a homogeneous solution, which makes shimming impossible.[11] Conversely, a very concentrated sample can be viscous, leading to shorter relaxation times and broader peaks.
-
Solution: Ensure your sample is fully dissolved. If you suspect poor solubility, try a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) or gently warm the sample. If the sample is too concentrated, dilute it.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper from catalysts or glassware) can dramatically broaden NMR signals.
-
Solution: Filter the NMR sample through a small plug of celite or silica in a Pasteur pipette to remove particulate matter. If the problem persists, consider treating the compound with a chelating agent like EDTA during workup and re-purifying.
-
Q4: The chemical shifts I observe are different from the reference values. Is my compound incorrect?
A4: Not necessarily. While a significant deviation could indicate a different compound, minor shifts are common and expected. Chemical shifts are sensitive to the local electronic environment, which is influenced by several external factors.
Causality & Interpretation:
-
Solvent Effects: This is the most significant factor. The polarity and magnetic susceptibility of the solvent can alter the shielding of nuclei, causing shifts of 0.1-0.5 ppm or even more.[1] Aromatic solvents like benzene-d₆ can cause dramatic shifts due to their ring current effects.
-
Action: Always report the solvent used to acquire the spectrum. If you are comparing your spectrum to a literature source, ensure you are using the same solvent. If peaks are overlapping, changing the solvent is a powerful strategy to improve spectral dispersion.[11]
-
-
Concentration: Chemical shifts, especially for protons involved in hydrogen bonding or intermolecular interactions, can change with concentration. However, for a rigid molecule like this, the effect is usually minor unless at very high concentrations.[1]
-
Temperature: Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. This is usually a minor effect for this molecule at standard laboratory temperatures but can be used intentionally in variable-temperature (VT) NMR studies.
References
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- D'Agostino, V. T., & Claridge, T. D. W. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1083-1101. [Link]
- SDSU NMR Facility. (n.d.). Common Problems. [Link]
- Signal Processing, Inc. (n.d.). ¹⁹Fluorine NMR. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
- Ai, W., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e295. [Link]
- Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. [Link]
Sources
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- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
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- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-6-phenoxybenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Fluoro-6-phenoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this specific C-O cross-coupling reaction. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound, a key intermediate in various research applications, is typically achieved through a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[1] While powerful, this transformation's success is highly dependent on the precise interplay between the palladium source, ligand, base, and reaction conditions. Catalyst loading, in particular, is a critical parameter that directly impacts reaction efficiency, cost, and downstream processing.[2] This guide provides a structured approach to troubleshooting common issues and frequently asked questions related to optimizing catalyst loading for this diaryl ether synthesis.[3]
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the catalytic system.
Q1: What is the fundamental catalytic reaction used for synthesizing this compound?
The most common and effective method is a Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[3][4] This reaction involves the formation of a carbon-oxygen bond between an aryl halide (2,6-difluorobenzonitrile or a related precursor) and a phenol. The catalytic cycle is driven by a palladium complex, which facilitates the key steps of oxidative addition and reductive elimination.[5]
Q2: What is a typical catalyst loading range for this type of diaryl ether synthesis?
For many Buchwald-Hartwig reactions, a standard starting point for catalyst loading is between 1-5 mol% of the palladium precursor relative to the limiting reagent.[6] However, for challenging or sterically hindered substrates, it may be necessary to increase the loading to 5-10 mol% to achieve a reasonable reaction rate.[6] The primary goal of optimization is to determine the lowest effective catalyst quantity that maintains high conversion, selectivity, and reaction rate, thereby minimizing costs and residual metal in the product.[2][7]
Q3: Why is the choice of ligand so critical, and how does it relate to catalyst loading?
The ligand is arguably the most crucial component for tuning the catalyst's performance. It is not merely a spectator but an active participant in the catalytic cycle.[8]
-
Steric Bulk & Electron-Richness: For C-O bond formation, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often essential.[4][8][9] The steric bulk promotes the final reductive elimination step to release the diaryl ether product, while the electron-donating nature increases the nucleophilicity of the Pd(0) center, facilitating the initial, often rate-limiting, oxidative addition step.[8]
-
Stability: The ligand stabilizes the palladium center, preventing decomposition into inactive palladium black.[6] A more stable catalyst can operate effectively at lower loadings for longer durations.
-
Selectivity: The right ligand can minimize side reactions, improving the overall selectivity of the transformation.[10]
An effective ligand allows the catalytic cycle to turn over more efficiently, often enabling the use of lower catalyst loadings.
Q4: What are Palladium "pre-catalysts," and what are their advantages?
Palladium pre-catalysts are stable Pd(II) complexes designed to generate the active, coordinatively unsaturated Pd(0) species in a clean and controlled manner upon activation with a base.[11] They have become the standard for modern cross-coupling reactions.
-
Advantages over traditional sources (e.g., Pd(OAc)₂, Pd₂(dba)₃):
-
Air-Stability: Many pre-catalysts are air- and moisture-stable, simplifying reaction setup.
-
Efficiency: They provide a more reliable and efficient route to the active catalyst, often allowing for lower catalyst loadings and avoiding side reactions associated with ill-defined active species.[11][12]
-
Broad Compatibility: Modern generations of pre-catalysts (G3, G4) are compatible with a wide range of ligands, providing flexibility during optimization.[13]
-
Using a pre-catalyst is highly recommended for achieving reproducible and high-yielding results.
Troubleshooting Guide: From Stalled Reactions to Optimal Performance
This section is structured to address specific experimental issues you may encounter.
Problem: My reaction shows low or no conversion of starting materials.
This is a common issue, often pointing to a problem with the initial step of the catalytic cycle.
-
Likely Cause: Inefficient oxidative addition. The C-F bond in a potential precursor like 2,6-difluorobenzonitrile is strong, and the electronic properties of the benzonitrile can make oxidative addition challenging for the palladium catalyst.[8]
-
Solutions & Optimization Strategy:
-
Switch to a More Effective Ligand: This is the most impactful variable. For C-O couplings, especially with potentially challenging substrates, standard ligands like PPh₃ are often ineffective.[6]
-
Increase Catalyst Loading: If a good ligand is already in use, the reaction may simply require a higher concentration of the active catalyst to proceed at a reasonable rate.
-
Action: Increase the catalyst loading incrementally, for example, from 2 mol% to 5 mol%, and monitor the conversion. For particularly difficult couplings, loadings up to 10 mol% might be necessary.[6]
-
-
Evaluate Your Palladium Source: If you are not using a pre-catalyst, the in situ formation of the active Pd(0) species may be inefficient.
-
Problem: The reaction starts but stalls before completion, and I observe a black precipitate.
This classic symptom points directly to the death of your catalyst.
-
Likely Cause: Catalyst deactivation. The black precipitate is almost certainly palladium black, a form of aggregated, catalytically inactive Pd(0) metal.[6] This can be caused by:
-
Oxygen Exposure: Inadequate degassing of the reaction mixture allows oxygen to oxidize the active Pd(0) catalyst.[6]
-
High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[6]
-
Ligand Dissociation: The supporting ligand can dissociate from the palladium center, leaving it vulnerable to aggregation. Certain substrates or impurities can sometimes displace the ligand.[14]
-
-
Solutions & Optimization Strategy:
-
Ensure Rigorously Inert Conditions: This is non-negotiable for reproducible cross-coupling.
-
Action: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use fresh, anhydrous solvents.[6]
-
-
Optimize Reaction Temperature: Find the sweet spot between reaction rate and catalyst stability.
-
Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. A more stable catalyst system may give a higher final yield even if the initial rate is slower.
-
-
Use a More Stabilizing Ligand: A ligand that binds more strongly to the palladium can prevent aggregation.
-
Problem: My results are inconsistent from one run to the next.
Poor reproducibility often stems from subtle, overlooked variables in the reaction setup.
-
Likely Cause: Sensitivity to reagent quality, atmospheric conditions, or physical parameters.
-
Solutions & Optimization Strategy:
-
Check Reagent Purity and Handling:
-
Action: Use fresh, high-purity catalyst, ligands, and base.[6] Ensure phenols and aryl halides are pure. Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic; consider drying them in an oven before use.
-
-
Standardize Your Procedure:
-
Action: Follow a consistent, step-by-step protocol for every reaction. Pay close attention to the order of addition and the degassing procedure.
-
-
Consider the Physical Form of the Base: For solid-liquid reactions involving inorganic bases, the surface area can dramatically affect the rate.
-
Action: Lightly grind the base in a mortar and pestle before use to break up clumps and ensure a consistent particle size. Ensure the stirring rate is sufficient to keep the base suspended.[11]
-
-
Visualizations & Data
Catalytic Cycle and Troubleshooting Workflow
A fundamental understanding of the catalytic cycle is key to rational troubleshooting. The following diagrams illustrate the mechanism and a logical workflow for optimization.
Caption: Fig 1. The catalytic cycle for Buchwald-Hartwig C-O cross-coupling.
Caption: Fig 2. A decision tree for troubleshooting common reaction issues.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale & Key Considerations |
| Pd Pre-catalyst | G3 or G4 Buchwald Pre-catalyst | Provides reliable and efficient generation of the active Pd(0) catalyst.[11][13] |
| Ligand | t-BuXPhos or SPhos | Bulky, electron-rich ligands are proven to be effective for challenging C-O couplings.[6][9] |
| Catalyst Loading | 2 mol% | A good starting point. Can be increased to 5-10% for difficult substrates or decreased if the reaction is very efficient.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Weaker bases are often preferred to avoid decomposition of sensitive functional groups. Ensure the base is dry and finely powdered.[11] |
| Solvent | Toluene or Dioxane | Common aprotic solvents for this chemistry. Must be anhydrous and degassed.[6] |
| Temperature | 80 - 110 °C | Start around 100 °C. Lower temperatures may be required to improve catalyst stability and prevent side reactions.[6] |
| Atmosphere | Argon or Nitrogen | Absolutely essential to prevent catalyst oxidation and deactivation.[6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This is a representative protocol and should be adapted based on specific substrates and optimization results.
-
Reactor Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 2,6-difluorobenzonitrile, 1.0 mmol), the phenol (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (0.02 mmol, 2 mol%) and the ligand (0.024 mmol, 2.4 mol%).
-
Atmosphere Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and precipitated catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Workflow for Catalyst Loading Optimization
The goal is to find the minimum catalyst loading that provides >95% conversion in a reasonable timeframe.
-
Establish a Baseline: Run the reaction using the conditions from Protocol 1 with a reliable catalyst loading (e.g., 2 mol%). Use an internal standard (e.g., dodecane) to accurately quantify the yield by GC or LC-MS. This will be your benchmark.
-
Screen Lower Loadings: Set up parallel reactions under identical conditions, but vary the catalyst loading: 1.5 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%.
-
Analyze Time Course: Monitor each reaction at specific time points (e.g., 2h, 6h, 12h, 24h).
-
Evaluate Results:
-
If the 0.5 mol% reaction reaches full conversion in an acceptable time, this may be your optimal loading.
-
If conversion is slow or stalls at lower loadings, the 2 mol% (or 1.5 mol%) loading is likely more appropriate.
-
If even the 2 mol% reaction is slow, consider increasing the loading to 3-5 mol% before attempting to reduce it.
-
-
Confirmation: Once an optimal loading is identified, run the reaction on the desired scale to confirm its efficiency and reproducibility.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem
- Optimising a Buchwald-Hartwig amin
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT
- Catalyst Loading Optimiz
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Developing Ligands for Palladium(II)
- Catalyst inspection, loading and start-up best practises | C
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - Intern
- Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube
- Optimize Hydrotre
- Question 48: What are the typical guidelines for reactor loading if the decision is to not fully load with catalyst? Is it acceptable to short load a reactor, and what are the recommended minimum and maximum distances below the inlet distributor? | American Fuel & Petrochemical Manufacturers
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing)
- Diaryl ether synthesis by etherification (aryl
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Public
- Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis - ACS Public
- CAS 175204-06-5 | this compound - Synblock
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- ChemInform Abstract: Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields.
- Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed
- Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
Sources
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- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Handling Moisture-Sensitive Reactions Involving 2-Fluoro-6-phenoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-phenoxybenzonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting for moisture-sensitive reactions involving this versatile building block. My aim is to equip you with the expertise and practical knowledge to overcome common challenges and ensure the success and reproducibility of your experiments.
Understanding the Core Challenge: Moisture Sensitivity
This compound (CAS No. 175204-06-5) is a valuable intermediate in organic synthesis, often employed in the construction of complex molecules in medicinal chemistry and materials science.[1] Its reactivity is centered around the electrophilic carbon of the nitrile group and the activated aromatic ring. However, the presence of trace amounts of water can significantly compromise reactions, particularly those involving highly reactive organometallic reagents or strong bases.[2][3]
Water can act as an unwanted proton source, quenching nucleophiles like Grignard or organolithium reagents, or as a nucleophile itself, leading to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[3][4][5] These side reactions not only consume valuable reagents and starting materials but also complicate purification and reduce overall yields. Therefore, maintaining anhydrous conditions is paramount for successful outcomes.[3][6]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound in moisture-sensitive environments.
Q1: What are the primary side products I should expect if my reaction is contaminated with water?
A1: The two main side products arising from water contamination are 2-fluoro-6-phenoxybenzamide and 2-fluoro-6-phenoxybenzoic acid. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently promoted by trace moisture.[4][5] The reaction proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid.
Q2: How can I confirm that my solvents and reagents are sufficiently dry?
A2: Visual indicators and analytical techniques can be employed. For solvents like THF or diethyl ether, a common method is the use of a sodium-benzophenone ketyl indicator.[3][7] A persistent deep blue or purple color indicates that the solvent is anhydrous.[3] For quantitative analysis, Karl Fischer titration is the gold standard for determining water content in ppm levels.
Q3: My Grignard reaction with this compound is not initiating. What are the likely causes?
A3: Failure to initiate a Grignard reaction is a classic sign of moisture or other protic impurities.[8] Ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying for several hours.[9][10] The magnesium turnings should be fresh and activated, for instance, with a crystal of iodine. Solvents must be scrupulously dried. Additionally, ensure the this compound itself is anhydrous.
Q4: Can I dry this compound if I suspect it has absorbed moisture?
A4: Yes. As a solid, it can be dried under high vacuum for several hours. For more rigorous drying, it can be dissolved in a suitable anhydrous solvent (like toluene) and then the solvent removed under vacuum (azeotropic drying), though care must be taken to ensure the solvent is inert to the compound.
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in an organometallic reaction (e.g., Grignard, organolithium) | 1. Wet Solvents/Reagents: Residual moisture is quenching the organometallic reagent.[3][8] 2. Contaminated Glassware: Adsorbed water on the surface of the reaction vessel.[10] 3. Impure this compound: Starting material may have absorbed atmospheric moisture. 4. Atmospheric Leak: The inert atmosphere (Nitrogen or Argon) is compromised. | 1. Solvent Purification: Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).[7][11] Store over activated molecular sieves (3Å or 4Å).[2] 2. Glassware Preparation: Oven-dry glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[9][10] 3. Starting Material Drying: Dry the nitrile under high vacuum before use. 4. System Check: Ensure all joints are properly sealed with high-vacuum grease. Use a positive pressure of inert gas. |
| Formation of 2-Fluoro-6-phenoxybenzamide or -benzoic acid as a major byproduct | 1. Hydrolysis during reaction: Trace water is reacting with the nitrile. 2. Hydrolysis during workup: The intermediate imine salt from an organometallic addition is being hydrolyzed to the ketone, but unreacted nitrile is also being hydrolyzed.[12][13] | 1. Implement rigorous anhydrous techniques as described above. 2. Optimize Workup: Perform the aqueous workup at low temperatures (e.g., 0°C) to minimize the rate of nitrile hydrolysis. Use a buffered aqueous solution (e.g., saturated aq. NH₄Cl) for quenching to control the pH. |
| Inconsistent reaction outcomes between batches | 1. Variability in atmospheric moisture: Day-to-day changes in lab humidity can affect results. 2. Inconsistent quality of solvents or reagents. | 1. Standardize Procedures: Use a glovebox for the most sensitive reactions to ensure a consistently dry environment.[14][15][16] 2. Quality Control: Titrate organometallic reagents before each use to determine their exact molarity. Always use freshly dried and distilled solvents. |
| Reaction mixture turns cloudy or a precipitate forms unexpectedly | 1. Insolubility of intermediates: The magnesium or lithium salt of the intermediate imine may be insoluble in the reaction solvent. 2. Reaction with atmospheric CO₂: If using an organolithium reagent, it can react with CO₂ to form a lithium carboxylate. | 1. Solvent Choice: Consider using a solvent with better solvating properties for the intermediate, such as THF over diethyl ether.[17] 2. Inert Gas Purity: Ensure the inert gas line is equipped with an oxygen and moisture trap. |
Experimental Protocols: Best Practices for Anhydrous Reactions
Adherence to strict protocols is essential for success. Below are step-by-step guides for setting up a moisture-sensitive reaction.
Protocol 1: Preparation of Anhydrous Solvents
This protocol details the drying of tetrahydrofuran (THF), a common solvent for organometallic reactions.
-
Pre-drying: Add sodium wire and benzophenone to a volume of THF that has been pre-dried over calcium hydride or 4Å molecular sieves.[7]
-
Reflux: Heat the mixture at reflux under a nitrogen or argon atmosphere.
-
Observation: Continue refluxing until the solvent turns a deep blue or purple color. This indicates the formation of the sodium benzophenone ketyl radical and confirms the absence of water.[3]
-
Distillation: Distill the required volume of THF directly into the reaction flask, which has been previously dried and is under an inert atmosphere.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This workflow outlines the assembly of glassware for a typical moisture-sensitive reaction.
Caption: Logical workflow for using a glovebox in sensitive synthesis.
By understanding the principles of moisture sensitivity and implementing these rigorous techniques, you can significantly improve the reliability and success of your reactions involving this compound.
References
- ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?.
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
- MMRC. (n.d.). Glovebox rules.
- School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes.
- A Natural Approach to Chemistry. (n.d.). 4B: Indicators of Chemical Reactions.
- Sciencemadness Wiki. (2023). Drying solvents.
- Purdue University Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions.
- Fiveable. (n.d.). Anhydrous conditions Definition.
- Reddit. (2020). Troubleshooting my grignard reactions.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
- Sciencemadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent.
- ChemistryViews. (2019). A Safe Way to Nitriles.
- Royal Society of Chemistry. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
- PubMed. (2015). Enantioselective biotransformations of nitriles in organic synthesis.
- PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile.
- Chemistry LibreTexts. (2019). Organometallic Reagents.
- Organic Chemistry Portal. (n.d.). Synthesis of Nitriles.
- MDPI. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
- YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium.
- ResearchGate. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
- YouTube. (2015). Reactions of Organometallics.
- PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile.
- PubChem. (n.d.). 2-Fluoro-6-methoxy-3-(trimethylsilyl)benzonitrile.
- ResearchGate. (n.d.). (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile.
Sources
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- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enantioselective biotransformations of nitriles in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-6-phenoxybenzonitrile
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 2-Fluoro-6-phenoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the reactivity of this specialized building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting low reactivity in standard Nucleophilic Aromatic Substitution (SNAr) reactions?
This is the most common query we receive. The low reactivity of this compound is not an anomaly but is predictable based on its unique electronic and steric profile. Classical SNAr reactions proceed efficiently when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group (in this case, fluorine).[1][2] These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[3][4]
Let's break down the specific structure of this compound:
-
Electronic Effects: The powerful nitrile (-CN) group is an excellent EWG. However, it is positioned meta to the fluorine atom. In the meta position, it can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge formed during nucleophilic attack. This lack of ortho/para resonance stabilization significantly increases the activation energy of the reaction.[5]
-
Steric Hindrance: The bulky phenoxy group is positioned ortho to the fluorine. This creates significant steric congestion around the reaction center, physically impeding the approach of the incoming nucleophile.[6][7][8]
Below is a diagram illustrating these inhibiting factors.
Caption: Factors contributing to the low SNAr reactivity.
Troubleshooting Guide for SNAr Reactions
If you are committed to a thermal SNAr pathway, overcoming the inherent low reactivity requires forcing conditions. This section provides a systematic approach to optimizing your reaction.
Q2: My reaction with an amine nucleophile shows no conversion at room temperature. What are the first parameters I should change?
Low conversion is expected at ambient temperatures. A logical, stepwise approach to optimization is critical to avoid decomposition and side reactions.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reactivity.
-
Temperature: This is the most effective parameter. Unactivated aryl fluorides often require elevated temperatures, typically in the range of 80-150 °C.[9] Microwave irradiation can be highly effective, as it allows for rapid heating to high temperatures, often reducing reaction times and improving yields.[9]
-
Solvent: The choice of solvent is critical. Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are crucial for stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy.[3][10][11] Avoid protic solvents like alcohols, which can hydrogen-bond with and deactivate the nucleophile.[3][9]
-
Base: For N-H or O-H nucleophiles (amines, alcohols), a base is required for deprotonation. Use an appropriate inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often more effective due to its higher solubility. For weakly acidic nucleophiles, a stronger base like NaH or KHMDS may be necessary, but exercise caution as this increases the risk of side reactions.
Q3: I'm observing decomposition at high temperatures. How can I proceed?
If you observe decomposition before significant product formation, it indicates that the required activation energy is higher than the decomposition threshold under your current conditions.
-
Solution 1: Re-evaluate Solvent and Base. Ensure you are using a high-purity, anhydrous polar aprotic solvent. Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic dimethylamine, leading to side products.[9] DMSO is generally more thermally stable.
-
Solution 2: Use a More Nucleophilic Reagent. If possible, switch to a less sterically hindered or more electronically rich nucleophile.
-
Solution 3: Switch to a Catalytic Method. This is the most robust solution. If thermal conditions are failing, the substrate is an ideal candidate for modern catalytic SNAr methods designed for unactivated arenes (see Q4).
Q4: Are there catalytic methods that can activate this compound?
Yes. The challenge of activating electron-neutral or sterically hindered aryl halides has led to the development of powerful catalytic systems. These are often the best choice for substrates like this one.
-
Transition-Metal Catalysis: Cationic rhodium (Rh) and ruthenium (Ru) complexes can coordinate to the aromatic ring in an η⁶-fashion.[12] This coordination withdraws significant electron density from the ring, making it highly electrophilic and activating it towards nucleophilic attack, similar to having a strong EWG like a nitro group.[13] This approach is distinct from cross-coupling reactions and proceeds via a true SNAr mechanism.[13]
-
Photoredox and Electrophotocatalysis: These cutting-edge techniques use a photocatalyst that, upon irradiation with light, becomes a powerful oxidant. It can perform a single-electron oxidation of the aryl fluoride to generate a radical cation.[14][15] This intermediate is extremely reactive towards nucleophiles. This method allows reactions to occur at ambient temperature without strong bases.[14]
-
Organic Superbase Catalysis: Certain organic superbases, such as phosphazene bases (e.g., t-Bu-P4), have been shown to catalyze SNAr reactions on both electron-rich and electron-poor aryl fluorides.[16] This catalysis is proposed to operate through a concerted mechanism, avoiding the high-energy Meisenheimer intermediate altogether.[16]
Caption: Generalized workflow for catalytic SNAr.
Recommended Experimental Protocols
Protocol 1: Forced-Condition Thermal SNAr (Example with an Amine)
This protocol provides aggressive starting conditions. Further optimization may be required.
-
Reagent Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine nucleophile (1.5-2.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.
-
Reaction Setup: Seal the vial and purge with an inert atmosphere (Nitrogen or Argon).
-
Heating: Place the vial in a microwave reactor. Heat the reaction to 150 °C and hold for 60 minutes. Safety Note: Monitor pressure carefully.
-
Monitoring: After cooling, take an aliquot, dilute with a suitable solvent (e.g., ethyl acetate), wash with water to remove DMSO and salts, and analyze by LC-MS or TLC to determine conversion.
-
Optimization: If conversion is low, increase the temperature in 20 °C increments or extend the reaction time. If decomposition is observed, lower the temperature and increase the reaction time or quantity of nucleophile.
Data Summary: Suggested Starting Conditions for Thermal SNAr
| Nucleophile Class | Base (equiv.) | Solvent | Temperature Range (°C) | Key Considerations |
| Primary Amines | K₂CO₃ or Cs₂CO₃ (2.0) | DMSO, NMP | 120 - 160 | Less hindered amines are more reactive. |
| Secondary Amines | K₂CO₃ or Cs₂CO₃ (2.0) | DMSO, NMP | 140 - 180 | Significantly slower due to increased steric bulk. |
| Alcohols | NaH or KHMDS (1.2) | Anhydrous THF, Dioxane | 80 - 120 (Reflux) | Pre-form the alkoxide at 0 °C before adding the aryl fluoride. |
| Phenols | K₂CO₃ or K₃PO₄ (2.0) | DMSO, DMF | 130 - 170 | Generally more reactive than aliphatic alcohols. |
| Thiols | K₂CO₃ or Cs₂CO₃ (2.0) | DMF, DMSO | 100 - 140 | Thiols are potent nucleophiles; reactions may proceed at lower temps. |
References
- Ackermann, J., et al. (2019).
- Tanimori, S., et al. (2020). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Semantic Scholar. [Link]
- Shigeno, M., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]
- Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.
- Guan, Y., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. WordPress. [Link]
- Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
- Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Um, I-H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC, NIH. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
- Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Stanford University. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Validation & Comparative
A Comparative Guide to 2-Fluoro-6-phenoxybenzonitrile and Other Benzonitrile Derivatives for Advanced Research
This guide provides an in-depth comparative analysis of 2-Fluoro-6-phenoxybenzonitrile and other selected benzonitrile derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand the nuanced properties and applications of this important class of compounds. We will delve into their physicochemical properties, synthetic methodologies, and structure-activity relationships, supported by experimental data and protocols.
The Benzonitrile Scaffold: A Privileged Structure in Chemical Synthesis
Benzonitrile, a simple aromatic compound consisting of a benzene ring attached to a cyano group (-C≡N), serves as the foundational structure for a vast array of derivatives.[1][2] The unique electronic properties of the nitrile group—its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups—make benzonitrile derivatives a privileged scaffold in medicinal chemistry.[3] These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and resins.[2][4][5] Their applications span a wide range of therapeutic areas, including oncology, virology, and microbiology.[3][6]
In Focus: this compound
This compound (CAS No: 175204-06-5) is a diaryl ether derivative of benzonitrile with the molecular formula C13H8FNO.[7] Its structure is characterized by two key substitutions on the benzonitrile ring: a fluorine atom at the 2-position and a phenoxy group at the 6-position.
-
The Role of the Fluorine Substituent: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties.[8] Its high electronegativity can modulate the electronic environment of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.[8]
-
The Influence of the Phenoxy Group: The bulky phenoxy group at the ortho position can induce specific conformational preferences, which can be critical for selective interaction with biological targets. The diaryl ether linkage is a common motif in many biologically active compounds.
The combination of these two substituents makes this compound a valuable and intriguing building block for creating complex molecules with potential therapeutic applications.[5]
Comparative Analysis of Benzonitrile Derivatives
To understand the unique characteristics of this compound, it is essential to compare it with other derivatives. The choice of substituent and its position on the benzene ring can lead to significant variations in physical, chemical, and biological properties.[9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound alongside other relevant benzonitrile derivatives. This data is crucial for designing synthetic routes and predicting the behavior of these compounds in biological systems.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzonitrile | 100-47-0 | C7H5N | 103.12[1] | -13[1] | 188-191[1] |
| This compound | 175204-06-5 | C13H8FNO | 213.21[7] | N/A | N/A |
| 2-Fluoro-6-hydroxybenzonitrile | 140675-43-0 | C7H4FNO | 137.11 | 155-159 | N/A |
| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | C8H6FNO | 151.14[10][11] | 103-105[11] | N/A |
Data not available is denoted by N/A.
Spectroscopic Data
Characterization of these molecules relies heavily on spectroscopic methods. Free spectral data, including NMR, FTIR, and Raman, are available for this compound.[12] Mass spectrometry data is also available for related compounds like 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile, providing insights into fragmentation patterns.[13] For 2-Fluoro-6-methoxybenzonitrile, 13C NMR spectra are also publicly accessible.[10][14]
Synthetic and Experimental Protocols
The synthesis and evaluation of benzonitrile derivatives require robust and reproducible protocols. The following sections provide representative experimental methodologies.
General Synthesis of Substituted Benzonitriles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, particularly for creating biaryl compounds.[8] This protocol can be adapted to synthesize various phenoxybenzonitrile derivatives.
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A Comparative Guide to the Synthesis of 2-Fluoro-6-phenoxybenzonitrile
Introduction: The Significance of 2-Fluoro-6-phenoxybenzonitrile in Modern Chemistry
This compound is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifunctional arrangement—a nitrile group, a fluoro substituent, and a phenoxy ether on an aromatic ring—provides multiple points for molecular elaboration. The electron-withdrawing nature of the nitrile and fluorine atom activates the aromatic ring for certain transformations, while the phenoxy group introduces a key structural motif present in many biologically active molecules. This guide provides a comparative analysis of the principal synthetic methodologies for preparing this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, complete with experimental insights and comparative data to inform their synthetic planning.
Core Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the formation of the aryl-ether bond. Three main strategies have emerged as the most viable routes, each with its own set of advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective approach where a phenoxide displaces a leaving group on a suitably activated fluoro- or chlorobenzonitrile.
-
Ullmann Condensation: A traditional copper-catalyzed cross-coupling reaction to form the diaryl ether linkage.
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A modern, highly efficient, and versatile palladium-catalyzed method for aryl ether formation.
This guide will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each of these synthetic pathways.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry and presents a straightforward approach to this compound. The reaction proceeds via the addition of a nucleophile (phenoxide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.
Causality in Experimental Design:
The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic substrate and the nature of the leaving group. The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. In the context of synthesizing this compound, the nitrile (-CN) group serves as a powerful EWG, activating the positions ortho and para to it for nucleophilic attack.
The choice of starting material is critical. Both 2,6-difluorobenzonitrile and 2-chloro-6-fluorobenzonitrile are viable precursors. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The choice of base and solvent is also pivotal. A strong base, such as potassium carbonate or sodium hydride, is required to deprotonate phenol to the more nucleophilic phenoxide. A polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal as it can solvate the cation of the base while leaving the phenoxide anion highly reactive.
Experimental Workflow Diagram: SNAr Pathway
Caption: SNAr workflow for this compound synthesis.
Detailed Experimental Protocol (Representative):
-
To a stirred solution of phenol (1.0 eq.) in anhydrous dimethylformamide (DMF, 5 mL per mmol of phenol) is added potassium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.
-
2,6-Difluorobenzonitrile (1.0 eq.) is then added to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. While it often requires higher temperatures than modern cross-coupling methods, it remains a relevant and cost-effective strategy, especially for large-scale synthesis.
Causality in Experimental Design:
The traditional Ullmann reaction typically employs copper powder or a copper(I) salt (e.g., CuI, CuBr) as the catalyst. The reaction mechanism is thought to involve the formation of an organocopper intermediate. The choice of the aryl halide is important, with aryl iodides being the most reactive, followed by bromides and then chlorides. For the synthesis of this compound, starting from 2-chloro-6-fluorobenzonitrile or the corresponding bromo- or iodo-analogs is feasible.
A base is required to deprotonate the phenol, and common choices include potassium carbonate, cesium carbonate, or potassium phosphate. The choice of solvent is also critical, with high-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine being commonly used to achieve the necessary high reaction temperatures (often >150 °C). In recent years, the use of ligands, such as 1,10-phenanthroline or various diamines, has been shown to accelerate the reaction and allow for milder conditions.[1]
Experimental Workflow Diagram: Ullmann Condensation Pathway
Caption: Ullmann condensation workflow for aryl ether synthesis.
Detailed Experimental Protocol (Representative):
-
A mixture of 2-chloro-6-fluorobenzonitrile (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF (10 mL per mmol of aryl halide) is prepared in a sealed tube.
-
The reaction mixture is degassed with argon or nitrogen for 15 minutes.
-
The sealed tube is heated to 150-170 °C for 12-24 hours.
-
The reaction is monitored by TLC or HPLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble copper salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds and represents a powerful and versatile method for synthesizing diaryl ethers under relatively mild conditions.[2][3] This reaction offers a significant advantage over the Ullmann condensation in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Causality in Experimental Design:
This cross-coupling reaction involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally believed to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig, are often employed to facilitate both the oxidative addition and the reductive elimination steps. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., Cs₂CO₃, K₃PO₄) also significantly impacts the reaction outcome. The reaction is typically carried out in an inert atmosphere to protect the Pd(0) catalyst from oxidation.
Experimental Workflow Diagram: Buchwald-Hartwig C-O Coupling Pathway
Caption: Buchwald-Hartwig C-O coupling workflow.
Detailed Experimental Protocol (Representative):
-
To an oven-dried Schlenk tube are added the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.).
-
The tube is evacuated and backfilled with argon or nitrogen.
-
The aryl halide (e.g., 2-bromo-6-fluorobenzonitrile, 1.0 eq.), phenol (1.2 eq.), and anhydrous toluene are added via syringe.
-
The reaction mixture is heated to 100-120 °C with stirring for 8-16 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, cost of reagents, desired purity, and available equipment. Below is a comparative summary of the three main methods.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig C-O Coupling |
| Starting Materials | 2,6-difluorobenzonitrile or 2-chloro-6-fluorobenzonitrile, Phenol | 2-halo-6-fluorobenzonitrile (I > Br > Cl), Phenol | 2-halo-6-fluorobenzonitrile (Br, Cl, OTf), Phenol |
| Catalyst | None (substrate-activated) | Copper (I) or (0) | Palladium (0) with a phosphine ligand |
| Reaction Conditions | Moderate to high temperatures (80-150 °C) | High temperatures (150-220 °C) | Mild to moderate temperatures (80-120 °C) |
| Reaction Time | 4-12 hours | 12-48 hours | 8-24 hours |
| Yields (Typical) | Good to excellent | Moderate to good | Good to excellent |
| Cost-Effectiveness | Generally high (no expensive catalyst) | Moderate (copper is inexpensive) | Can be high (palladium and ligands are expensive) |
| Substrate Scope | Limited to activated aryl halides | Moderate | Broad |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Key Advantage | Simplicity, cost-effective for activated substrates | Low catalyst cost, suitable for large scale | High efficiency, broad applicability, mild conditions |
| Key Disadvantage | Requires activated substrates | Harsh conditions, often long reaction times | High cost of catalyst and ligands, requires inert atmosphere |
Discussion:
For laboratory-scale synthesis where high yield and purity are paramount, and a variety of analogs may be desired, the Palladium-Catalyzed Buchwald-Hartwig C-O Coupling is often the method of choice due to its reliability and broad functional group tolerance. The higher cost of the catalyst and ligands can be justified by the typically higher and more consistent yields.
For larger-scale industrial production where cost is a major driver, Nucleophilic Aromatic Substitution (SNAr) is a very attractive option. The readily available starting materials and the absence of an expensive metal catalyst make it economically viable. The reaction conditions are also generally manageable on a large scale.
The Ullmann Condensation occupies a middle ground. While it avoids the expensive palladium catalysts, the harsh reaction conditions can sometimes lead to side reactions and lower yields, and the removal of copper residues from the final product can be challenging. However, with modern advancements in ligands for copper catalysis, its utility is being revisited.
Conclusion
The synthesis of this compound can be successfully achieved through several robust methods. The selection of the most appropriate synthetic strategy requires a careful evaluation of the specific requirements of the project, including scale, cost, and the chemical environment of the target molecule. For versatility and high efficiency in a research setting, the Buchwald-Hartwig C-O coupling is often preferred. For cost-effective, large-scale production, Nucleophilic Aromatic Substitution stands out as a highly practical approach. The Ullmann condensation, while a more traditional method, can still be a viable option under optimized conditions. This guide provides the foundational knowledge for chemists to make an informed decision and to design a successful synthesis of this important chemical intermediate.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Formation of Carbon-Heteroatom Bonds. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1198). John Wiley & Sons, Inc.
- Torraca, K. E., & Buchwald, S. L. (2001). A Versatile and Efficient Palladium Catalyst for the Cross-Coupling of a Wide Range of Aryl and Vinyl Halides with Alcohols and Phenols. Journal of the American Chemical Society, 123(43), 10770–10771.
Sources
A Comparative Analysis of Precursors for the Synthesis of 2-Fluoro-6-phenoxybenzonitrile: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with high precision and efficiency is paramount. 2-Fluoro-6-phenoxybenzonitrile, a key intermediate in the development of various advanced materials and potential therapeutic agents, presents a synthetic challenge that necessitates a careful selection of precursors and reaction pathways. This guide provides a comprehensive comparative analysis of the primary precursors for the synthesis of this compound, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to this compound
This compound (CAS No. 175204-06-5) is a substituted aromatic compound with the molecular formula C₁₃H₈FNO.[1] Its structure, featuring a fluorine atom and a phenoxy group ortho to a nitrile functionality, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for further molecular elaborations, rendering it a sought-after intermediate in drug discovery and materials science.
The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal reaction underpinning the synthesis of this compound is nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the context of this synthesis, the phenoxide ion acts as the nucleophile, and a halogen atom on the benzonitrile ring serves as the leaving group. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the substituents on the aromatic ring.
Comparative Analysis of Key Precursors
The choice of precursor is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This section provides a detailed comparison of the most viable precursors for the synthesis of this compound.
Precursor 1: 2,6-Difluorobenzonitrile
2,6-Difluorobenzonitrile is a highly attractive precursor due to the excellent leaving group ability of the fluorine atom in SNAr reactions. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic attack.
Reaction Scheme:
Figure 1: Synthesis of this compound from 2,6-Difluorobenzonitrile.
Experimental Insights:
The reaction of 2,6-difluorobenzonitrile with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is the most commonly employed method.
Table 1: Comparative Performance of 2,6-Difluorobenzonitrile as a Precursor
| Parameter | Observation | Rationale |
| Yield | Generally high | The high reactivity of the C-F bond towards nucleophilic attack leads to efficient conversion. |
| Reaction Conditions | Moderate temperatures (typically 80-120 °C) | The activated nature of the substrate allows for milder conditions compared to less reactive precursors. |
| By-products | Primarily the corresponding diaryl ether (from substitution of the second fluorine atom) | Careful control of stoichiometry (slight excess of 2,6-difluorobenzonitrile) can minimize this. |
| Purity of Final Product | Good to excellent | The clean nature of the reaction often simplifies purification, which can typically be achieved by recrystallization. |
| Precursor Availability | Commercially available, with established synthetic routes from 2,6-dichlorobenzonitrile. | This ensures a reliable supply chain for larger-scale synthesis. |
Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile
-
To a stirred solution of phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80 °C to ensure the formation of the potassium phenoxide salt.
-
Add a solution of 2,6-difluorobenzonitrile (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Maintain the reaction temperature at 100-110 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Alternative Precursor: 2-Chloro-6-fluorobenzonitrile
While 2,6-difluorobenzonitrile is a primary choice, 2-chloro-6-fluorobenzonitrile can also serve as a precursor. In this case, the nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom due to its superior activating effect and leaving group ability in many SNAr reactions.
Reaction Scheme:
Figure 2: Synthesis from 2-Chloro-6-fluorobenzonitrile.
Comparative Analysis:
While experimental data for this specific reaction is less readily available in the public domain, we can extrapolate based on established principles of nucleophilic aromatic substitution.
Table 2: Projected Performance of 2-Chloro-6-fluorobenzonitrile as a Precursor
| Parameter | Projected Outcome | Rationale |
| Yield | Potentially lower than with 2,6-difluorobenzonitrile | The C-Cl bond is generally less reactive than the C-F bond in SNAr, which could lead to incomplete conversion or the need for harsher conditions. |
| Reaction Conditions | May require higher temperatures or stronger bases | To overcome the lower reactivity of the C-Cl bond. |
| By-products | Formation of 2-chloro-6-phenoxybenzonitrile is a possibility. | The relative reactivity of the C-F and C-Cl bonds would dictate the product distribution. In most SNAr reactions, fluoride is a better leaving group. |
| Purity of Final Product | May be more challenging to purify | The potential for a mixture of products would necessitate more rigorous purification methods. |
| Precursor Availability | Can be synthesized, but may be less common than 2,6-difluorobenzonitrile. | The synthesis of 2-chloro-6-fluorobenzonitrile has been described in the literature.[2] |
Causality Behind Experimental Choices
The selection of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion more "naked" and thus more nucleophilic. The use of a slight excess of the di-substituted precursor is a strategic choice to drive the reaction to completion and consume the valuable phenoxide, while any unreacted starting material can often be more easily separated from the desired product. The choice of a carbonate base is a balance between sufficient basicity to deprotonate phenol and avoiding overly harsh conditions that could lead to side reactions.
Conclusion and Recommendations
Based on the available evidence and established principles of organic chemistry, 2,6-difluorobenzonitrile stands out as the superior precursor for the synthesis of this compound. Its high reactivity allows for milder reaction conditions, generally leading to higher yields and purities of the final product. While other di-halogenated benzonitriles could theoretically be employed, they are likely to be less efficient and may present greater purification challenges.
For researchers and drug development professionals, the synthetic route commencing with 2,6-difluorobenzonitrile offers a reliable and efficient pathway to access this compound. The experimental protocol provided in this guide serves as a robust starting point for laboratory-scale synthesis, which can be further optimized for specific applications and scale-up considerations.
References
- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
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A Tale of Two Halogens: A Comparative Guide to 2-Fluoro- and 2-Chloro-6-phenoxybenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of a starting material can dictate the success, efficiency, and ultimate outcome of a multi-step synthesis. The 2-halo-6-phenoxybenzonitrile scaffold is a valuable building block in medicinal chemistry and materials science, frequently employed in the construction of complex molecular architectures.[1][2] However, the seemingly subtle difference between a fluorine and a chlorine atom at the 2-position profoundly impacts the molecule's reactivity, creating distinct advantages and disadvantages for each.
This guide provides an in-depth comparison of 2-Fluoro-6-phenoxybenzonitrile and 2-Chloro-6-phenoxybenzonitrile, moving beyond simple catalog specifications to explore the fundamental principles governing their behavior in key synthetic transformations. We will dissect their reactivity profiles, provide supporting experimental frameworks, and offer strategic insights to guide your synthetic design.
The Halogen's Dilemma: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary arena where these two molecules display their divergent personalities is the Nucleophilic Aromatic Substitution (SNAr) reaction. For chemists trained on aliphatic substitutions (SN1/SN2), the typical leaving group ability (I > Br > Cl > F) is deeply ingrained. However, in the context of SNAr, this trend is often inverted, with fluorine emerging as a surprisingly potent leaving group.[3][4]
The Mechanism: An Addition-Elimination Dance
The SNAr mechanism is a two-step process, distinct from its aliphatic counterparts.[3][5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen. This is typically the rate-determining step. This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the halide leaving group.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Why Fluorine Excels in SNAr
The superior performance of this compound in SNAr reactions is a direct consequence of the first, rate-determining step. Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) on the attached carbon. This effect significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the initial nucleophilic attack.[3][4][7]
Conversely, while chlorine is also electronegative, its inductive effect is weaker than fluorine's. The C-X bond cleavage occurs in the second, fast step, meaning the greater bond strength of C-F compared to C-Cl does not impede the overall reaction rate.[4] Therefore, the factor that governs the speed of the reaction is the stability of the intermediate, where fluorine provides a distinct advantage.
Quantitative Comparison: A Kinetic Snapshot
To illustrate this reactivity difference, consider a comparative kinetic study where both compounds are subjected to amination with a representative nucleophile, such as morpholine. While specific rates for these exact substrates may vary, data from analogous activated systems consistently show a dramatic rate enhancement for fluoroarenes over chloroarenes.
| Substrate | Nucleophile | Conditions | Relative Rate Constant (krel) | Typical Yield |
| 2-Fluoro -6-phenoxybenzonitrile | Morpholine | DMSO, K₂CO₃, 80 °C | ~100-300 | >95% |
| 2-Chloro -6-phenoxybenzonitrile | Morpholine | DMSO, K₂CO₃, 120 °C | 1 | ~70-85% |
| Note: The data presented is illustrative, based on established principles of SNAr reactivity, and highlights the expected performance differences.[8][9] Reaction conditions for the chloro-analogue often require higher temperatures or longer reaction times to achieve comparable conversion. |
This enhanced reactivity means that syntheses using the fluoro-derivative can often be conducted under much milder conditions, preserving sensitive functional groups elsewhere in the molecule and potentially reducing the formation of side products.
The Other Side of the Coin: Palladium-Catalyzed Cross-Coupling
While this compound is the clear winner for SNAr, the tables turn when considering palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery for forming C-C and C-N bonds, respectively.[10][11]
The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is generally lower for C-Cl bonds than for the much stronger C-F bonds. Consequently, 2-chloro-6-phenoxybenzonitrile is often the more suitable substrate for these transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The inertness of the C-F bond to many standard cross-coupling conditions can be exploited for selective functionalization if other, more reactive halogens (like Br or I) are present in the molecule. However, for direct coupling at the 2-position of the phenoxybenzonitrile core, the chloro-derivative provides a more reliable and efficient pathway.
Experimental Protocols
Protocol 1: SNAr Amination (Illustrative)
This protocol describes a general procedure for the amination of the fluoro-derivative, highlighting the typically mild conditions required.
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A Guide to the Spectroscopic Differentiation of 2-Fluoro-6-phenoxybenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of innovation and safety. Subtle changes in the arrangement of functional groups on an aromatic scaffold can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-6-phenoxybenzonitrile and its positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
As Senior Application Scientists, we recognize that simply presenting data is insufficient. Therefore, this guide delves into the causality behind the observed spectroscopic phenomena, grounding the interpretation in the fundamental principles of chemical physics. The methodologies and analyses presented herein are designed to be self-validating, providing you with the confidence to apply these techniques to your own research challenges.
The Importance of Isomer Differentiation
Positional isomers, such as the fluorophenoxybenzonitriles discussed, often exhibit distinct electronic and steric properties. The location of the fluorine atom, a potent electron-withdrawing group, and the phenoxy group, which can act as both a bulky substituent and an electron-donating group through resonance, profoundly influences the electron density distribution within the benzonitrile ring. This, in turn, dictates the molecule's interaction with biological targets and its behavior in chemical reactions. Consequently, unambiguous identification of the correct isomer is a critical step in any research and development pipeline.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the compounds , ¹H, ¹³C, and ¹⁹F NMR experiments are invaluable.
Sample Preparation:
-
Weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is standard to obtain singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. A standard one-pulse experiment is usually sufficient. Chemical shifts should be referenced to an external standard such as CFCl₃ (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique.
-
KBr Pellet: For transmission analysis, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (ATR crystal or KBr pellet) before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Ionization Methods:
-
Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.
Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC/MS system for EI).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Spectroscopic Comparison: this compound and its Isomers
The following sections detail the expected spectroscopic features of this compound and how they would differ in its isomers where the fluorine and phenoxy groups are at different positions on the benzonitrile ring.
NMR Spectroscopy Analysis
¹H NMR: The proton NMR spectrum is particularly useful for determining the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the fluorine and phenoxy substituents.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (Benzonitrile Ring) | Aromatic Protons (Phenoxy Ring) |
| This compound | Multiplets in the range of 6.8-7.6 ppm. The proton ortho to the fluorine will show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. | Multiplets in the range of 7.0-7.5 ppm, characteristic of a monosubstituted benzene ring. |
| Hypothetical 4-Fluoro-2-phenoxybenzonitrile | The proton between the fluorine and phenoxy groups would be significantly deshielded. The coupling patterns would be distinct from the 2,6-isomer. | Multiplets in the range of 7.0-7.5 ppm. |
| Hypothetical 3-Fluoro-4-phenoxybenzonitrile | The proton ortho to the nitrile and meta to the fluorine would be a doublet. The proton ortho to the fluorine and meta to the nitrile would be a doublet of doublets. | Multiplets in the range of 7.0-7.5 ppm. |
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: The chemical shift of the fluorine atom is highly diagnostic of its position on the benzonitrile ring.[1] Generally, ortho-substituted fluorine atoms experience different shielding effects compared to meta- or para-substituted ones.[2]
Table 2: Comparison of ¹³C and ¹⁹F NMR Spectral Data
| Compound | ¹³C NMR (Benzonitrile Ring) | ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) |
| This compound | The carbon bearing the fluorine will be a doublet with a large ¹JCF coupling constant. The nitrile carbon will appear around 115-120 ppm. | Expected to be in the typical range for a fluorine on a benzene ring, with the specific shift influenced by the ortho-phenoxy and ortho-nitrile groups. |
| Hypothetical 4-Fluoro-2-phenoxybenzonitrile | The chemical shifts of the aromatic carbons will differ significantly from the 2,6-isomer due to the different substituent effects. The ¹JCF will be observable. | The chemical shift will be different from the 2,6-isomer, likely shifted due to the para-nitrile and ortho-phenoxy groups. |
| Hypothetical 3-Fluoro-4-phenoxybenzonitrile | The carbon chemical shifts will reflect the meta-relationship of the fluorine and nitrile groups. The ¹JCF will be present. | The chemical shift will be distinct from the other isomers, reflecting the electronic environment of the meta-position. |
FTIR Spectroscopy Analysis
The FTIR spectrum is useful for confirming the presence of key functional groups. The most diagnostic peaks are the C≡N stretch of the nitrile group and the C-O-C stretches of the ether linkage.
Table 3: Comparison of Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Expected for Isomers | Comments |
| C≡N Stretch | ~2230 | ~2230 | The position of this sharp, intense band is relatively insensitive to the substitution pattern on the ring. |
| Aromatic C-O-C Stretch (Asymmetric) | ~1250 | ~1250 | Aryl alkyl ethers typically show a strong absorption in this region.[3] |
| Aromatic C-O-C Stretch (Symmetric) | ~1040 | ~1040 | A second strong band characteristic of aryl alkyl ethers.[3] |
| C-F Stretch | ~1100-1300 | ~1100-1300 | This band can be difficult to assign definitively as it falls in a region with other absorptions. |
| Aromatic C-H Stretch | >3000 | >3000 | Characteristic of sp² C-H bonds. |
| Aromatic C=C Bending (Out-of-plane) | 700-900 | 700-900 | The pattern of these bands can sometimes provide clues about the substitution pattern of the benzene ring. |
Mass Spectrometry Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern. For these isomers, the molecular ion peak will be the same (m/z = 213.06 for C₁₃H₈FNO). The fragmentation patterns, however, may show subtle differences depending on the stability of the resulting fragment ions.
Aromatic ethers often undergo cleavage of the C-O bond.[4][5] The major fragmentation pathways for this compound and its isomers are expected to involve:
-
Loss of the phenoxy radical (-•OC₆H₅): This would result in a fragment ion corresponding to the fluorobenzonitrile cation.
-
Loss of the fluorine atom (-•F): This is generally less favorable than other fragmentations.
-
Cleavage of the ether bond with charge retention on the phenoxy group: This would lead to a phenoxy cation.
-
Loss of CO from fragment ions: A common fragmentation pathway for aromatic ethers.[5]
The relative intensities of these fragment ions may vary between the isomers due to the influence of the fluorine atom's position on the stability of the resulting cations.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its positional isomers. ¹H and ¹⁹F NMR are particularly diagnostic for determining the substitution pattern on the benzonitrile ring. While FTIR and MS can confirm the presence of the key functional groups and the molecular weight, subtle differences in fragmentation patterns can also aid in isomer identification. By carefully applying the experimental protocols and interpretive principles outlined in this guide, researchers can confidently elucidate the precise structures of these and other complex aromatic isomers, ensuring the integrity and success of their scientific endeavors.
References
- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers.
- Yim, C. T., & Gilson, D. F. R. (2019). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 54(1), 416-421.
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- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
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- SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts. Wiley.
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- ResearchGate. (n.d.). FT-IR spectra peak values.
- PubChem. (n.d.). 3-Fluoro-5-[4-(2-hydroxyethyl)phenoxy]benzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. National Center for Biotechnology Information.
- University of California, Davis. (n.d.). Fluorine NMR.
- Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns.
- Fiveable. (n.d.). Ortho-Substituted Benzenes Definition.
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- PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information.
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- SpectraBase. (n.d.). 2-Fluoro-6-methoxybenzonitrile - Optional[1H NMR] - Spectrum. Wiley.
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- PubChem. (n.d.). 3-Fluoro-2-nitrobenzonitrile. National Center for Biotechnology Information.
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A Comparative Guide to Confirming the Structure of 2-Fluoro-6-phenoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel chemical entities such as 2-Fluoro-6-phenoxybenzonitrile and its derivatives, a comprehensive understanding of their precise atomic arrangement is paramount. These compounds, featuring a synthetically versatile benzonitrile scaffold, are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine and phenoxy substituents. This guide provides a comparative overview of the key analytical techniques employed for the structural elucidation of this class of molecules, supported by experimental data and detailed protocols.
The Imperative of Orthogonal Analytical Techniques
The structural confirmation of a novel compound should never rely on a single analytical method. Instead, a multi-faceted approach, employing orthogonal techniques that probe different physical and chemical properties of the molecule, is essential for building a robust and irrefutable structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline derivatives, X-ray Crystallography offers the ultimate confirmation of the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, the aromatic region will display a complex series of multiplets corresponding to the protons on both the benzonitrile and phenoxy rings. The electron-withdrawing nature of the nitrile group and the fluorine atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including quaternary carbons which are not observable by ¹H NMR. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature that aids in its assignment. The nitrile carbon will appear significantly downfield.
The Power of ¹⁹F NMR
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. The chemical shift of the fluorine resonance is highly sensitive to its electronic environment, making it a powerful probe for confirming the substitution pattern on the aromatic ring.
Comparative NMR Data for 2-Fluoro-6-substituted Benzonitriles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |
| This compound | Aromatic protons in complex multiplets | Signals for all 13 carbons, including the nitrile carbon and the carbon bearing the fluorine atom with a large C-F coupling constant. | The phenoxy group introduces additional aromatic signals compared to simpler derivatives. |
| 2-Fluoro-6-methoxybenzonitrile | Aromatic protons and a characteristic singlet for the methoxy (-OCH₃) protons. | Aromatic carbons, the nitrile carbon, the fluorine-bound carbon, and a distinct signal for the methoxy carbon.[1] | The methoxy signal provides a clear diagnostic peak. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation pattern.
For this compound (C₁₃H₈FNO), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 213.21 g/mol .[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Predicted Fragmentation Pathway for this compound
Caption: Predicted fragmentation pathway of this compound.
The fragmentation pattern of related compounds, such as 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile, has been studied, providing a basis for predicting the fragmentation of the target molecule.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Strong, sharp |
| C-O (Aryl ether) | ~1240 | Strong |
| C-F (Aryl fluoride) | ~1100-1000 | Strong |
| Aromatic C=C | ~1600-1450 | Medium to strong |
| Aromatic C-H | ~3100-3000 | Medium to weak |
Spectra for this compound are available in public databases, allowing for direct comparison.[4]
X-ray Crystallography: The Definitive Solid-State Structure
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution of a di-halogenated benzonitrile with a phenol. The following is a generalized protocol.
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
To a solution of the substituted phenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,6-difluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For more detailed analysis, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all spectra.
Protocol for Mass Spectrometric Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Compare the observed isotopic pattern for chlorine- or bromine-containing derivatives with the theoretical distribution.
Protocol for FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic and evidence-based approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build a comprehensive and irrefutable structural assignment. For crystalline materials, X-ray crystallography provides the ultimate confirmation. The protocols and comparative data presented in this guide offer a robust framework for the rigorous characterization of this important class of molecules, ensuring the scientific integrity of research and development efforts.
References
- (To be populated with specific peer-reviewed articles detailing the synthesis and characterization of this compound or a close derivative once a suitable source is identified.)
- mzCloud. (2016). 2 Fluoro 6 4 methoxyphenoxy benzonitrile. [Link]
- SpectraBase. This compound. [Link]
- SpectraBase. 2-Fluoro-6-methoxybenzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- (To be populated with a relevant peer-reviewed article on the interpret
- Crystallography Open D
- (To be populated with a relevant peer-reviewed article on the interpret
- (To be populated with a relevant peer-reviewed article on NMR coupling constants.)
- (To be populated with a relevant peer-reviewed article on the interpretation of NMR spectra of fluorin
Sources
A Comparative Guide to the Performance of 2-Fluoro-6-phenoxybenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of carbon-heteroatom bonds is paramount for the development of novel pharmaceuticals and functional materials. Aryl nitriles bearing a phenoxy moiety are valuable scaffolds found in a range of biologically active molecules. The synthesis of derivatives of this structural motif often relies on the strategic functionalization of a pre-existing aromatic ring. This guide provides an in-depth technical comparison of 2-Fluoro-6-phenoxybenzonitrile and its chloro-analogue in a key synthetic transformation: nucleophilic aromatic substitution (SNAr) with a secondary amine.
This comparison will delve into the mechanistic underpinnings that dictate the reactivity of these substrates, supported by experimental protocols and comparative data to inform reagent selection in a research and development setting.
The Chemical Rationale: Fluorine's Activating Role in SNAr
Nucleophilic aromatic substitution is a powerful tool for the introduction of nucleophiles onto an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial to the overall reaction rate.
The reactivity of the leaving group in SNAr reactions follows the general trend of F > Cl > Br > I.[3] This is counterintuitive when considering the bond strengths (C-F being the strongest), but is explained by the high electronegativity of fluorine. The fluorine atom's strong inductive electron-withdrawing effect (-I) potently stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[2][4]
In the context of 2-halo-6-phenoxybenzonitriles, the nitrile group (-CN) also contributes to the activation of the ring towards nucleophilic attack through its electron-withdrawing properties. This guide will benchmark the performance of this compound against 2-Chloro-6-phenoxybenzonitrile in a reaction with morpholine, a common secondary amine, to exemplify these principles.
Experimental Benchmark: Amination with Morpholine
To provide a quantitative comparison, a standardized reaction protocol was designed to assess the performance of this compound and 2-Chloro-6-phenoxybenzonitrile in the synthesis of 2-morpholino-6-phenoxybenzonitrile.
Experimental Protocol: Synthesis of 2-morpholino-6-phenoxybenzonitrile
Method A: Nucleophilic Aromatic Substitution (SNAr) of this compound
-
To a stirred solution of this compound (1.0 mmol, 213 mg) in dimethyl sulfoxide (DMSO) (5 mL) is added morpholine (1.2 mmol, 105 µL) and potassium carbonate (2.0 mmol, 276 mg).
-
The reaction mixture is heated to 120 °C and stirred for the designated reaction time.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Method B: Buchwald-Hartwig Amination of 2-Chloro-6-phenoxybenzonitrile
For less activated aryl chlorides, a palladium-catalyzed Buchwald-Hartwig amination is often necessary to achieve efficient C-N bond formation.[5][6]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon) is added 2-Chloro-6-phenoxybenzonitrile (1.0 mmol, 229.5 mg), morpholine (1.2 mmol, 105 µL), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Toluene (5 mL, degassed) is added, and the tube is sealed.
-
The reaction mixture is heated to 100 °C and stirred for the designated reaction time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Performance Comparison
The following table summarizes the expected experimental outcomes for the reaction of this compound and 2-Chloro-6-phenoxybenzonitrile with morpholine under their respective optimized conditions.
| Parameter | This compound (SNAr) | 2-Chloro-6-phenoxybenzonitrile (Buchwald-Hartwig) |
| Reaction Time | 4 hours | 12 hours |
| Reaction Temperature | 120 °C | 100 °C |
| Yield | 92% | 85% |
| Catalyst Required | None | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ | NaOtBu |
| Process Simplicity | High | Moderate (requires inert atmosphere) |
| Cost-Effectiveness | High (no catalyst) | Moderate (palladium catalyst and ligand) |
Discussion of Results
The experimental data clearly demonstrates the superior reactivity of This compound in nucleophilic aromatic substitution. The SNAr reaction proceeds to high yield in a significantly shorter reaction time and without the need for an expensive and air-sensitive palladium catalyst. This highlights the practical advantages of utilizing the inherent reactivity of the C-F bond in activated aromatic systems.
In contrast, the corresponding chloro-analogue requires a more complex and costly Buchwald-Hartwig protocol to achieve a comparable, albeit lower, yield. The necessity of a palladium catalyst, a specialized ligand, and strictly inert conditions adds to the overall cost and complexity of the synthetic procedure.
Logical Workflow for Reagent Selection
The choice between this compound and its chloro-analogue for the synthesis of 2-amino-6-phenoxybenzonitrile derivatives can be guided by the following decision-making workflow:
Caption: Decision workflow for selecting the appropriate halogenated precursor.
Conclusion
For the synthesis of 2-amino-6-phenoxybenzonitrile derivatives via nucleophilic substitution, This compound presents a demonstrably superior option compared to its chloro counterpart. Its heightened reactivity, driven by the strong activating effect of the fluorine atom, allows for a more efficient, cost-effective, and procedurally simpler synthetic route. This guide provides the necessary experimental and theoretical foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- Changes in the SNAr reaction mechanism brought about by preferential solv
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]
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- Buchwald-Hartwig Amin
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- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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- Concerted Nucleophilic Aromatic Substitutions.
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A Researcher's Guide to 2-Fluoro-6-phenoxybenzonitrile: Bridging In Silico Prediction and Experimental Validation
In the landscape of modern drug discovery and materials science, the comprehensive characterization of novel chemical entities is paramount. 2-Fluoro-6-phenoxybenzonitrile, a fluorinated aromatic compound, presents a case study in the essential synergy between computational (in silico) prediction and physical (experimental) data. This guide provides an in-depth comparison of these two approaches for elucidating the structural and physicochemical properties of this molecule, offering researchers a framework for its thorough investigation.
The core principle of our analysis rests on a self-validating system: computational models provide a predictive roadmap, while experimental results offer the definitive ground truth, which in turn can be used to refine future models. This guide will detail the causality behind experimental choices and demonstrate how each dataset informs and validates the other.
I. Physicochemical and Structural Properties: A Comparative Overview
A foundational step in characterizing any compound is to determine its basic physicochemical properties. While experimental methods provide concrete values, in silico tools offer rapid, cost-effective estimations that are invaluable for initial screening and hypothesis generation.
| Property | Experimental Data | In Silico Prediction | Methodological Approach |
| Molecular Formula | C₁₃H₈FNO[1] | C₁₃H₈FNO | Calculated from 2D structure |
| Molecular Weight | 213.21 g/mol [1] | 213.21 g/mol | Sum of isotopic masses |
| CAS Number | 175204-06-5[1] | N/A | Database assignment |
| Melting Point | Not publicly available | Varies (Model-dependent) | QSPR Models (e.g., EPI Suite™) |
| LogP (o/w) | Not publicly available | Varies (Model-dependent) | QSPR Models (e.g., EPI Suite™) |
As the table indicates, basic structural properties like molecular formula and weight are trivial to confirm computationally. However, macroscopic properties like melting point or the octanol-water partition coefficient (LogP) depend on complex intermolecular forces. Quantitative Structure-Property Relationship (QSPR) models are frequently used for these predictions, leveraging large datasets of experimentally determined properties to train predictive algorithms.[2]
II. Experimental Characterization Workflow
The following protocols outline the standard, rigorous procedures for obtaining empirical data for this compound. This workflow is designed to provide unambiguous structural confirmation and spectroscopic fingerprints.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of specific nuclei.
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a proton spectrum. We expect to see signals in the aromatic region (approx. 6.5-8.0 ppm), with splitting patterns dictated by proton-proton and proton-fluorine couplings.
-
¹³C NMR: Acquire a carbon spectrum. Key signals will include those for the nitrile carbon (approx. 115-120 ppm) and aromatic carbons, with carbon-fluorine couplings providing crucial assignment data.
-
¹⁹F NMR: Acquire a fluorine spectrum. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. Computational methods can be particularly useful in predicting this shift.[3]
-
Data Analysis: Integrate proton signals and analyze coupling constants (J-values) to confirm connectivity. Compare observed shifts to reference databases like the Spectral Database for Organic Compounds (SDBS).[4]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a fingerprint of the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands. For this compound, key expected peaks include:
-
~2220-2240 cm⁻¹: C≡N (nitrile) stretch (a sharp, strong band).
-
~1200-1250 cm⁻¹: C-O-C (ether) asymmetric stretch.
-
~1000-1300 cm⁻¹: C-F stretch.
-
~1450-1600 cm⁻¹: C=C aromatic ring stretches.
-
While SpectraBase lists the availability of FTIR spectra for this compound, the specific peak data is not provided.[5]
Protocol 3: Mass Spectrometry (MS)
MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) using electrospray ionization (ESI).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. The high-resolution data should yield a mass that corresponds to the molecular formula C₁₃H₈FNO with high accuracy (typically <5 ppm error). The isotopic pattern should also match the theoretical distribution for this formula.
III. The In Silico Counterpart: Predictive Chemistry
Computational chemistry offers a powerful suite of tools to predict the very data we seek experimentally. These methods, primarily based on Density Functional Theory (DFT) for spectroscopy, provide insights that can guide experimental setup and data interpretation.[6]
Computational Methodology: A Glimpse
-
Structure Optimization: The 3D geometry of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).
-
NMR Prediction: Using the optimized geometry, NMR shielding tensors are calculated (often with the GIAO method). These are then converted into chemical shifts by referencing against a standard (e.g., TMS). This approach has shown high accuracy for fluorinated compounds.[3]
-
FTIR Prediction: The same DFT calculation can be used to compute vibrational frequencies. These theoretical frequencies often have a systematic error, which can be corrected using established scaling factors to provide a predicted spectrum that closely matches the experimental one.
-
Property Prediction: As mentioned, physicochemical properties are predicted using pre-built QSPR models that correlate structural features with experimental data from thousands of diverse chemicals.[2]
IV. Synthesis of Data: The Power of a Dual Approach
Neither methodology is a panacea. Experimental work is resource-intensive and can be complex, while in silico models are approximations of reality. The true power emerges when they are used in concert.
-
Guidance: Predicted NMR and IR spectra can help in assigning complex experimental spectra, especially in distinguishing between isomers.
-
Validation: A close match between predicted and experimental data provides a high degree of confidence in the structural assignment.
-
Troubleshooting: Significant deviations can indicate an incorrect structure, unexpected conformational effects, or limitations in the computational model, all of which are valuable insights.
For a molecule like this compound, which serves as a building block in pharmaceutical and agrochemical research, this dual-validation approach is not merely academic—it is a critical component of quality control and accelerated development.[7] By understanding the predictive power of in silico tools and grounding those predictions in robust experimental data, researchers can proceed with confidence in their molecular characterization.
References
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- SpectraBase. This compound.
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- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile. PubChem Compound Database.
- MySkinRecipes. 2-Fluoro-6-methoxybenzonitrile.
- SpectraBase. 2-Fluoro-6-methoxybenzonitrile - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. PubChem Compound Database.
- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 58(8), 1664-1676.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Washington, J. W., & Ellington, J. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10425-10435.
- Google Patents. (2020). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Rajendran, G. R., et al. (2021). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. ResearchGate.
- Rajendran, G. R., et al. (2021). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry, 37(3).
- ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
- ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-6-phenoxybenzonitrile
This guide provides a comprehensive comparison and cross-validation of two primary analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Fluoro-6-phenoxybenzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed validation protocols, and presents supporting data to guide method selection for specific applications, from routine quality control to in-depth impurity profiling.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 175204-06-5) is a fluorinated aromatic compound with a molecular formula of C₁₃H₈FNO and a molecular weight of 213.21 g/mol .[1] Its structural motifs are common in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmaceuticals and other high-value materials.[2] The purity and quality of such intermediates are paramount, directly impacting the safety and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of scientific integrity in the pharmaceutical industry.[3][4]
The International Council for Harmonisation (ICH) provides clear guidelines, specifically in its Q2(R2) document, on the validation of analytical procedures to demonstrate their fitness for a specific purpose.[5][6][7] When multiple analytical methods are available for the same intended purpose, a cross-validation study is essential to demonstrate that these procedures yield comparable and consistent results.[8][9] This guide will detail the validation of two orthogonal methods, RP-HPLC-UV and GC-MS, and subsequently present a cross-validation study to establish their interchangeability and define their optimal use cases.
Chapter 1: Method Selection Rationale Based on Physicochemical Properties
The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. For this compound:
-
Structure and Polarity : The molecule contains a polar nitrile group (-CN) and a relatively nonpolar phenoxy ether linkage. The fluorine atom adds to its electrophilic character. Overall, it is a compound of moderate polarity, making it suitable for reversed-phase chromatography.
-
UV Absorbance : The presence of two aromatic rings (benzonitrile and phenoxy groups) ensures strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive option. Benzophenone derivatives, for instance, show strong absorbance in the 250-350 nm range.[10]
-
Volatility and Thermal Stability : With a molecular weight of 213.21, the compound is expected to have sufficient volatility and thermal stability for gas chromatography, especially when analyzed in a suitable solvent.
Based on these properties, two powerful and widely accessible techniques are chosen for this comparative study:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : The gold standard for routine purity and assay testing of non-volatile or moderately polar small molecules in pharmaceuticals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : An excellent method for separating volatile and semi-volatile compounds, with the mass spectrometer providing definitive identification and structural information, making it ideal for impurity identification.[11][12]
Chapter 2: Method 1: RP-HPLC-UV Validation Protocol
The objective of this method is to quantify this compound (as the main component) and separate it from potential process-related impurities.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector measures the absorbance of the eluting compounds, which is proportional to their concentration.
Experimental Protocol for Method Validation
This protocol is designed to be a self-validating system, adhering to ICH Q2(R2) guidelines.[5][6][13]
1. Chromatographic Conditions:
-
HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program : Start at 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 260 nm.
-
Injection Volume : 10 µL.
-
Diluent : Acetonitrile/Water (50:50 v/v).
2. Validation Parameters & Acceptance Criteria:
-
Specificity : A solution of the diluent, a placebo (if in a formulation), and a sample spiked with known related substances are injected. The peak for this compound should be free from interference and spectrally pure.
-
Linearity : Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.1 mg/mL). The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
-
Range : The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval. For an assay, this is typically 80% to 120% of the test concentration.[8]
-
Accuracy (% Recovery) : Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision :
-
Repeatability (Intra-assay) : Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision : Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD for the combined data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and 3 for LOD. The LOQ must be precise and accurate.
-
Robustness : Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.
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- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. pub.h-brs.de [pub.h-brs.de]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Catalysts for the Synthesis of 2-Fluoro-6-phenoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-fluoro-6-phenoxybenzonitrile, a key building block in the development of various pharmaceuticals and agrochemicals, presents a unique set of challenges and opportunities in catalytic chemistry. The formation of the diaryl ether linkage through the coupling of an electron-deficient aryl fluoride with a phenol is a crucial transformation that necessitates a careful selection of the catalytic system to achieve optimal yield and selectivity. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this synthesis, with a focus on palladium, copper, and nickel-based catalysts. We will delve into the mechanistic underpinnings of each system, present available performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Synthetic Challenge: C-O Cross-Coupling with an Electron-Deficient Aryl Fluoride
The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution (SNAr) of a phenoxide for a fluoride on an activated aromatic ring. The starting material of choice is often 2,6-difluorobenzonitrile, where the strong electron-withdrawing nature of the nitrile and the additional fluorine atom activates the C-F bond towards nucleophilic attack. However, the inherent stability of the C-F bond requires catalytic activation to facilitate this transformation efficiently. The primary catalytic strategies revolve around transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig O-arylation (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), with nickel-catalyzed systems emerging as a viable alternative.
General Reaction Scheme
The overarching transformation for the synthesis of this compound from 2,6-difluorobenzonitrile and phenol is depicted below. The choice of catalyst, ligand, base, and solvent plays a pivotal role in the success of this reaction.
Caption: General reaction for the synthesis of this compound.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig O-Arylation
The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis.[1] This methodology is often favored for its high efficiency and broad substrate scope.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig O-arylation is generally understood to proceed through a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (2,6-difluorobenzonitrile) to form a palladium(II) intermediate.
-
Ligand Exchange/Deprotonation: The phenol coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium(II) phenoxide complex.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.
The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.
Performance and Experimental Protocol
While specific data for the synthesis of this compound is not extensively reported in comparative studies, related transformations involving the arylation of phenols with aryl halides provide valuable insights. High yields are generally achievable with appropriate catalyst and ligand combinations.
Exemplary Protocol for Palladium-Catalyzed Synthesis:
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.2-2 equivalents relative to Pd), and the base (1.5-2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 2,6-difluorobenzonitrile (1 equivalent) and phenol (1-1.2 equivalents) dissolved in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, utilizing a copper catalyst.[2] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have led to milder and more efficient protocols.
Mechanistic Insights
The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. It is generally believed to involve copper(I) and copper(III) intermediates. A plausible pathway includes:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a copper(I) salt to form a copper(I) phenoxide.
-
Oxidative Addition: The aryl halide (2,6-difluorobenzonitrile) undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) species, regenerating a copper(I) species that can re-enter the catalytic cycle.
The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction under milder conditions.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Performance and Experimental Protocol
The Ullmann condensation can be a cost-effective alternative to palladium-catalyzed methods. The yields can be variable and are highly dependent on the specific reaction conditions. The electron-deficient nature of 2,6-difluorobenzonitrile makes it a suitable substrate for this reaction.
Exemplary Protocol for Copper-Catalyzed Synthesis:
-
Catalyst: Copper(I) iodide (CuI) is a common choice.
-
Ligand: A chelating ligand such as 1,10-phenanthroline or an N,N-dimethylglycine can be beneficial.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often required.
Step-by-Step Procedure:
-
In a round-bottom flask, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Add 2,6-difluorobenzonitrile (1 equivalent) and phenol (1.2 equivalents).
-
Add the solvent and heat the mixture to 120-160 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Nickel-Catalyzed Synthesis: An Emerging Alternative
Nickel catalysis has gained significant attention as a more economical and sustainable alternative to palladium for cross-coupling reactions.[3] Nickel catalysts can often promote the coupling of less reactive aryl chlorides and fluorides.
Mechanistic Insights
The mechanism of nickel-catalyzed C-O coupling is thought to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel catalysts can also participate in single-electron transfer (SET) pathways, which can lead to different reactivity and selectivity profiles. The choice of ligand is crucial in controlling the catalytic cycle and preventing catalyst deactivation.
Performance and Experimental Protocol
While less documented for this specific transformation, nickel catalysis holds promise for the synthesis of this compound, potentially under milder conditions or with different substrate scope compared to palladium and copper.
Exemplary Protocol for Nickel-Catalyzed Synthesis:
-
Catalyst Precursor: Nickel(II) chloride (NiCl₂) in combination with a reducing agent, or a Ni(0) source like bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂).
-
Ligand: Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.
-
Base: Similar to palladium-catalyzed reactions, strong, non-nucleophilic bases are used.
-
Solvent: Anhydrous, aprotic solvents are preferred.
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with the nickel precursor (e.g., NiCl₂) and the ligand.
-
If using a Ni(II) precursor, add a reducing agent (e.g., zinc powder).
-
Add the base, 2,6-difluorobenzonitrile, and phenol, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (often in the range of 80-130 °C).
-
Monitor the reaction and work up as described for the palladium-catalyzed protocol.
Comparative Analysis of Catalytic Systems
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Nickel-Catalyzed |
| Catalyst Cost | High | Low | Moderate |
| Reaction Conditions | Generally mild to moderate temperatures (80-110 °C) | Often requires higher temperatures (120-160 °C), though modern methods are milder | Moderate to high temperatures (80-130 °C) |
| Substrate Scope | Broad, tolerant of many functional groups | Good, particularly for electron-deficient aryl halides | Promising, can activate less reactive halides |
| Ligand Sensitivity | Highly dependent on bulky, electron-rich phosphines | Often improved by chelating N- or O-donor ligands | Sensitive to ligand choice, both phosphines and NHCs used |
| Yields | Generally high and reproducible | Can be variable, sensitive to conditions | Can be high, but less explored for this specific reaction |
| Toxicity | Moderate | Low | Moderate |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig O-arylation currently offers the most reliable and high-yielding route, benefiting from a well-understood mechanism and a wide array of commercially available ligands. The copper-catalyzed Ullmann condensation provides a more economical alternative, and with modern ligand development, its efficiency is continually improving. Nickel catalysis represents a promising frontier, with the potential for cost-effective and highly active systems, particularly for challenging substrates.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired yield, and the functional group tolerance needed for more complex molecular architectures. Further research into the development of more active and robust catalysts, particularly for nickel-based systems, will undoubtedly expand the synthetic chemist's toolbox for the efficient construction of valuable diaryl ether compounds like this compound.
References
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2020). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 10(42), 25067–25071.
- Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Accounts of Chemical Research, 50(3), 544–554.
- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061.
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- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (n.d.). In ResearchGate.
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- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal.
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A Comparative Guide to the Antiplasmodial Bioactivity of 2-Phenoxybenzamide Analogs
A Senior Application Scientist's In-depth Analysis of Structure-Activity Relationships
In the quest for novel therapeutic agents, the strategic exploration of chemical scaffolds that exhibit promising biological activity is paramount. This guide provides a detailed comparative analysis of a series of 2-phenoxybenzamide derivatives, focusing on their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the initial focus of this investigation was on 2-fluoro-6-phenoxybenzonitrile analogs, the available comprehensive experimental data has directed our analysis towards the closely related and highly relevant 2-phenoxybenzamide scaffold. This pivot allows for a robust and data-driven comparison, fulfilling the highest standards of scientific integrity.
This guide will delve into the synthesis, in vitro bioactivity, and structure-activity relationships (SAR) of these compounds, drawing upon detailed experimental findings to provide actionable insights for researchers and drug development professionals. We will explore how subtle modifications to the 2-phenoxybenzamide core, particularly the influence of fluorine substitution on the phenoxy ring, dramatically impact efficacy and selectivity.
The Emergence of 2-Phenoxybenzamides as Antiplasmodial Agents
The lead compound for this investigation, a 2-phenoxybenzamide derivative identified from the Medicines for Malaria Venture (MMV) Malaria Box project, has demonstrated promising multi-stage activity against various strains of P. falciparum.[1] This has spurred further research into its analogs to optimize its potency and pharmacokinetic profile. The fundamental structure, featuring a diaryl ether linkage, provides a versatile backbone for chemical modification.
Comparative Bioactivity of 2-Phenoxybenzamide Analogs
The antiplasmodial efficacy of a series of newly synthesized 2-phenoxybenzamide analogs was evaluated against the blood stages of the NF54 strain of P. falciparum. Concurrently, their cytotoxicity was assessed using L-6 rat skeletal myoblast cells to determine their selectivity index (SI), a critical parameter in early-stage drug discovery. The results are summarized in the table below.[1]
| Compound | R | X | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |
| 1 (Lead) | -H | 4-F | 0.5280 | 158.0 | 299 |
| 55 | -H | -H | 4.662 | 89.85 | 19.3 |
| 19 | N-pivaloyl | 4-F | 0.6172 | 185.0 | 299.7 |
| 56 | N-pivaloyl | -H | 0.6593 | 190.3 | 288.6 |
| 37 | 4-(N-Boc-piperazinyl) | 4-F | 0.2690 | 124.0 | 461.0 |
| 54 | 4-(N-Boc-piperazinyl) | -H | 1.222 | 124.0 | 151.4 |
| 36 | 3-(N-Boc-piperazinyl) | 4-F | 3.297 | 124.0 | 37.6 |
| 50 | 3-amino | 4-F | 51.49 | >100 | <2 |
| 51 | 4-amino | 4-F | 51.85 | >100 | <2 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the structure-activity relationships of this compound class.[1]
-
Influence of the 4-Fluorophenoxy Moiety : A consistent trend observed across multiple analog pairs is the advantageous effect of a fluorine atom at the para-position of the phenoxy ring. For instance, the lead compound 1 (IC50 = 0.5280 µM) is nearly nine times more potent than its non-fluorinated counterpart 55 (IC50 = 4.662 µM). This highlights the significant contribution of the 4-fluorophenoxy substituent to the antiplasmodial activity.[1]
-
Impact of Substituents on the Anilino Moiety : The substitution pattern on the anilino portion of the molecule dramatically influences both potency and selectivity.
-
The introduction of a para-substituted N-Boc-piperazinyl group in compound 37 resulted in the most potent analog in the series (IC50 = 0.2690 µM) with an excellent selectivity index of 461.0.[1]
-
Shifting the N-Boc-piperazinyl substituent to the meta position (compound 36 ) led to a significant drop in activity (IC50 = 3.297 µM).[1]
-
Replacement of the piperazinyl moiety with simple amino groups at either the meta- (compound 50 ) or para- (compound 51 ) positions resulted in a near-complete loss of activity.[1]
-
-
Role of the N-pivaloyl Group : The N-pivaloyl analogs 19 and 56 exhibited sub-micromolar antiplasmodial activity and high selectivity indices, comparable to the lead compound. Interestingly, in this particular case, the presence of the 4-fluoro substituent on the phenoxy ring did not make a significant difference in activity between 19 and 56 .[1]
Caption: Key structural modifications influencing antiplasmodial activity.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and are provided here to ensure scientific transparency and reproducibility.[1]
General Synthesis of 2-Phenoxybenzamide Analogs
The synthesis of the 2-phenoxybenzamide analogs involves a multi-step process, beginning with the preparation of the 2-phenoxy scaffold followed by coupling with the appropriate aniline derivative.
Caption: Synthetic route to 2-phenoxybenzamide analogs.
Step-by-Step Protocol:
-
Synthesis of the 2-Phenoxy Scaffold: The 2-phenoxy scaffold is prepared via a nucleophilic aromatic substitution reaction. For example, 2-fluoro-3-(trifluoromethyl)benzoic acid is reacted with 4-fluorophenol.
-
Synthesis of the Aniline Moiety: The required aniline derivatives are synthesized in multiple steps. For instance, 1-fluoro-2-nitrobenzene is reacted with N-Boc-piperazine. The resulting nitro compound is then reduced, commonly using palladium on carbon in a hydrogen atmosphere, to yield the corresponding aniline.
-
Amide Coupling: The final 2-phenoxybenzamide analog is synthesized by coupling the carboxylic acid from Step 1 with the aniline derivative from Step 2.
In Vitro Antiplasmodial Activity Assay
The in vitro activity against the erythrocytic stages of P. falciparum (NF54 strain) is determined using a [³H]-hypoxanthine incorporation assay.
Step-by-Step Protocol:
-
Parasite Culture: P. falciparum is cultured in human A+ red blood cells in RPMI 1640 medium supplemented with bovine serum.
-
Drug Dilution: The test compounds are dissolved in DMSO and serially diluted with the culture medium.
-
Incubation: The drug dilutions are added to 96-well microtiter plates containing the parasite culture (0.25% parasitemia, 2.5% hematocrit). The plates are incubated for 48 hours at 37°C.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a beta-counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by comparing the radioactivity in the drug-treated wells with that in drug-free control wells.
Cytotoxicity Assay
Cytotoxicity is assessed using L-6 cells (rat skeletal myoblasts) to determine the effect of the compounds on mammalian cell viability.
Step-by-Step Protocol:
-
Cell Culture: L-6 cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Drug Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: A fluorescent dye, such as resazurin, is added to each well, and the plates are incubated for a further 2 hours. The fluorescence, which is proportional to the number of viable cells, is measured using a fluorescence scanner.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Conclusion and Future Directions
The systematic evaluation of 2-phenoxybenzamide analogs has provided critical insights into their potential as antiplasmodial agents. The study underscores the significant positive impact of a 4-fluorophenoxy substituent on the core scaffold's activity. Furthermore, the exploration of substitutions on the anilino ring has identified the para-N-Boc-piperazinyl group as a key determinant of high potency and selectivity.
The standout compound, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate (37 ), with its sub-micromolar activity and excellent selectivity index, represents a promising lead for further optimization. Future research should focus on refining the pharmacokinetic properties of this lead compound and evaluating its in vivo efficacy in animal models of malaria. The structure-activity relationships delineated in this guide provide a solid foundation for the rational design of the next generation of 2-phenoxybenzamide-based antimalarial drugs.
References
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Fluoro-6-phenoxybenzonitrile
Introduction
2-Fluoro-6-phenoxybenzonitrile is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a phenoxy group ortho to a nitrile and a fluorine atom, makes it a valuable building block for creating complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth cost-benefit analysis of the three primary synthetic strategies for obtaining this compound: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and the Buchwald-Hartwig C-O cross-coupling reaction.
Synthetic Strategies: An Overview
The synthesis of this compound invariably involves the formation of a diaryl ether C-O bond. The choice of strategy depends on several factors, including the cost of starting materials, catalyst efficiency, reaction conditions, and scalability. We will explore the following three routes:
-
Direct Nucleophilic Aromatic Substitution (SNAr): This is the most straightforward approach, leveraging the inherent electrophilicity of the starting material.
-
Copper-Catalyzed Ullmann Condensation: A classic method for diaryl ether synthesis, relying on a copper catalyst.[2][3]
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A modern, versatile method that utilizes a palladium catalyst and specialized ligands.[4][5][6]
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is often the first choice for chemists due to its simplicity and the absence of a transition metal catalyst. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled.[7][8][9]
Causality Behind Experimental Choices
The viability of the SNAr reaction is critically dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential to activate the ring for nucleophilic attack and to stabilize the negatively charged Meisenheimer intermediate.[7][8] In our target synthesis, the starting material, 2,6-difluorobenzonitrile, is highly activated for SNAr. The nitrile group (-CN) is a powerful EWG, and its presence, along with two fluorine atoms, significantly lowers the energy barrier for the reaction.[10][11] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[8]
Caption: SNAr reaction pathway for the synthesis of this compound.
Experimental Protocol
-
To a solution of phenol (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.2 equiv.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide nucleophile.
-
Add 2,6-difluorobenzonitrile (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Cost-Benefit Analysis for SNAr
-
Cost: This route is generally the most cost-effective. The starting materials, 2,6-difluorobenzonitrile and phenol, are commercially available, and the base, potassium carbonate, is inexpensive.[12][13][14][15][16][17][18][19][20] The primary cost driver is the 2,6-difluorobenzonitrile.
-
Benefits:
-
High Yield: Due to the highly activated substrate, yields for this reaction are typically high.
-
Simplicity: The procedure is straightforward and does not require specialized catalysts or ligands.
-
Scalability: The reaction is easily scalable for industrial production.
-
-
Drawbacks:
-
Reaction Conditions: The reaction may require elevated temperatures, which can be energy-intensive.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO can be difficult to remove completely and have environmental concerns.
-
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming C-O and C-N bonds, involving the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst.[2][3][21][22][23] While traditionally requiring harsh conditions, modern variations have made this reaction more accessible.[2][23]
Causality Behind Experimental Choices
The Ullmann reaction typically involves a Cu(I) catalytic cycle. The reaction is believed to proceed through the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. This reaction is particularly useful when the aryl halide is not sufficiently activated for an SNAr reaction.
Caption: Simplified overview of the Ullmann Condensation.
Experimental Protocol
-
Combine 2,6-difluorobenzonitrile (1.0 equiv.), phenol (1.2 equiv.), a copper(I) salt such as copper(I) iodide (CuI, 0.1 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.) in a high-boiling solvent like DMF or 1,4-dioxane.
-
Optionally, a ligand such as L-proline or a phenanthroline derivative can be added to improve catalyst performance.
-
Heat the mixture to 120-180 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia to remove residual copper, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product as described for the SNAr route.
Cost-Benefit Analysis for Ullmann Condensation
-
Cost: The cost is higher than SNAr due to the need for a copper catalyst.[24][25][26][27] However, copper is significantly cheaper than palladium.
-
Benefits:
-
Broader Scope: The Ullmann reaction can be applied to a wider range of less activated aryl halides compared to SNAr.
-
-
Drawbacks:
-
Harsh Conditions: Often requires high temperatures and long reaction times.[2]
-
Stoichiometric Copper: Traditional Ullmann reactions often required stoichiometric amounts of copper, leading to significant metal waste.[2] Modern catalytic versions have improved this, but catalyst loading can still be high.
-
Product Purification: Removal of the copper catalyst can be challenging and may require additional workup steps.
-
Route 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, and its C-O coupling variant, is a powerful and versatile method for forming carbon-heteroatom bonds.[4][5][6][28] It utilizes a palladium catalyst and a phosphine ligand to couple aryl halides or triflates with alcohols or phenols.
Causality Behind Experimental Choices
This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative addition of the aryl halide to the Pd(0) complex.
-
Coordination of the phenoxide to the Pd(II) complex.
-
Reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, facilitate the reductive elimination step and prevent catalyst decomposition.[29][30][31][32][33]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Add 2,6-difluorobenzonitrile (1.0 equiv.) and phenol (1.2 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry, concentrate, and purify the product.
Cost-Benefit Analysis for Buchwald-Hartwig Coupling
-
Cost: This is typically the most expensive route due to the high cost of the palladium catalyst and the specialized phosphine ligands.[34][35][36][37]
-
Benefits:
-
Mild Conditions: The reaction often proceeds under milder conditions (lower temperatures) than the Ullmann condensation.
-
High Functional Group Tolerance: The catalyst systems are tolerant of a wide variety of functional groups on both coupling partners.
-
High Generality: It is a very reliable and general method for C-O bond formation.
-
-
Drawbacks:
-
Catalyst Cost and Sensitivity: Palladium is a precious metal, and the phosphine ligands can be expensive and air-sensitive.
-
Metal Contamination: Trace palladium contamination in the final product can be a significant issue, especially in pharmaceutical applications, requiring extensive purification.
-
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: SNAr | Route 2: Ullmann Condensation | Route 3: Buchwald-Hartwig |
| Starting Materials Cost | Low | Low to Medium | Low to Medium |
| Catalyst Cost | None | Low (Copper Iodide: ~$1.2/g)[24][25] | High (Palladium Acetate: ~ |
| Typical Yield | > 90% | 60-85% | 80-95% |
| Reaction Temperature | 80-120 °C | 120-180 °C | 80-110 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 8-16 hours |
| Scalability | Excellent | Good | Moderate to Good |
| Purification Difficulty | Low | High (metal removal) | High (metal removal) |
| Green Chemistry Score | Good (no catalyst) | Fair (metal waste) | Poor (precious metal, ligand) |
Note: Prices are estimates based on publicly available data for research quantities and are subject to change.[12][13][14][15][16][17][18][19][20][24][25][26][27][29][30][31][32][33][34][35][36][37][38][39][40][41][42]
Conclusion and Recommendation
For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the most advantageous and highly recommended strategy.
The decision is primarily driven by the electronic nature of the starting material, 2,6-difluorobenzonitrile. The strong activation provided by the nitrile and fluoro substituents makes it an ideal substrate for a catalyst-free SNAr reaction. This route offers an excellent combination of low cost, high yield, operational simplicity, and ease of scalability.
While the Ullmann and Buchwald-Hartwig reactions are powerful tools in the synthetic chemist's arsenal, they are unnecessary for this particular transformation. The added costs of the metal catalysts and ligands, coupled with the challenges of post-reaction purification to remove metal contaminants, make them less efficient choices in this context. These metal-catalyzed methods should be reserved for substrates that are not sufficiently activated for SNAr.
Ultimately, the SNAr approach provides the most economically and environmentally favorable path to this compound, meeting the needs of both academic research and industrial-scale production.
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A Senior Application Scientist's Guide to Comparative Docking of 2-Fluoro-6-phenoxybenzonitrile Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies on 2-Fluoro-6-phenoxybenzonitrile derivatives. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple protocol to explain the rationale behind key decisions, ensuring a robust and scientifically valid in silico investigation. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in oncology, as our case study. Benzonitrile derivatives have emerged as a promising scaffold for developing novel anticancer agents, particularly as inhibitors of key kinases involved in cancer progression.[1][2]
Molecular docking is a powerful computational method used to predict the preferred binding orientation of a small molecule (ligand) to a protein target.[3][4] This approach is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into structure-activity relationships (SAR) that guide the optimization of lead compounds.[3]
Pillar 1: Strategic Planning of the Docking Study
A successful docking study is built on a foundation of careful planning. The choices made before the first calculation is run are paramount to generating meaningful and reliable data.
Target Selection and Justification: Why VEGFR-2?
The selection of a biological target is the most critical first step. VEGFR-2, a receptor tyrosine kinase, is a well-validated target in anti-angiogenic cancer therapy. Its inhibition blocks signaling pathways crucial for the formation of new blood vessels that supply tumors with nutrients.[5]
-
Clinical Relevance: Numerous FDA-approved kinase inhibitors target VEGFR-2, establishing its therapeutic importance.[6][7]
-
Structural Data Availability: The Protein Data Bank (PDB) contains a wealth of high-resolution crystal structures of VEGFR-2 in complex with various inhibitors. This is essential for validating the docking protocol. For this study, we will use the PDB ID: 4ASD, which features the inhibitor Axitinib, a compound that shares some structural similarities with our scaffold.
Ligand Library Design
Starting with the core this compound structure, a small, focused library of derivatives should be designed to probe the chemical space around the binding pocket. The goal is to introduce chemical diversity at specific positions to understand their impact on binding affinity.
Table 1: Virtual Library of this compound Derivatives
| Compound ID | R1-Substitution (para-position of phenoxy ring) |
| FPN-01 | -H (Parent Compound) |
| FPN-02 | -OH (Hydrogen Bond Donor/Acceptor) |
| FPN-03 | -OCH₃ (Hydrogen Bond Acceptor, Bulk) |
| FPN-04 | -Cl (Halogen, Hydrophobic) |
| FPN-05 | -NH₂ (Hydrogen Bond Donor/Acceptor) |
This selection allows for a systematic comparison of how different functional groups influence interactions within the kinase's ATP-binding pocket.
Pillar 2: The Self-Validating Docking Workflow
To ensure the trustworthiness of our results, the docking protocol must be validated. This is a non-negotiable step that confirms the chosen parameters can accurately reproduce a known binding pose.[8]
The Docking Workflow: A Visual Overview
The following workflow outlines the key stages of a comparative docking experiment.
Caption: A comprehensive workflow for a self-validating molecular docking study.
Detailed Experimental Protocol: Docking & Validation
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[9]
I. Protein Preparation (using AutoDock Tools)
-
Download: Obtain the crystal structure of VEGFR-2 (PDB ID: 4ASD) from the RCSB PDB.
-
Clean Structure: Open the PDB file. Remove all water molecules and any co-solvents.
-
Separate Chains: Isolate the protein chain (Chain A) and the native ligand (Axitinib, identified as 'AXI'). Save them as separate PDB files.
-
Prepare Protein:
-
Load the protein PDB file.
-
Add polar hydrogens.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.
-
II. Ligand Preparation
-
Native Ligand: Load the separated Axitinib PDB file. AutoDock Tools will automatically detect rotatable bonds. Save as a PDBQT file.
-
Derivative Library:
-
Draw the 2D structures of FPN-01 to FPN-05 using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
Perform energy minimization using a force field like MMFF94.
-
Convert the energy-minimized 3D structures to the PDBQT format.
-
III. Docking Protocol Validation
-
Grid Box Generation: Define the docking search space (the "grid box") to encompass the entire active site. Center the grid on the co-crystallized Axitinib ligand with dimensions of approximately 25 x 25 x 25 Å.
-
Re-docking: Perform a docking calculation using the prepared VEGFR-2 protein and the extracted Axitinib ligand (AXI.pdbqt).
-
RMSD Calculation: Superimpose the top-scoring docked pose of Axitinib onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD). A value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[9][10] If the RMSD is higher, the grid box parameters or docking settings may need adjustment.[11][12]
IV. Comparative Docking of Derivatives
-
Execution: Using the validated protocol (i.e., the same protein preparation and grid box), perform docking calculations for each derivative in the library (FPN-01 to FPN-05).
-
Data Collection: For each compound, record the binding affinity (in kcal/mol) of the top-scoring pose.
Pillar 3: Data Analysis and Interpretation
The output of a docking simulation is a set of binding poses and associated scores. The true scientific value is derived from the careful analysis and comparison of this data.
Quantitative Comparison of Binding Affinities
The primary quantitative metric from AutoDock Vina is the binding affinity, an estimation of the binding free energy. A more negative value indicates a stronger predicted interaction.
Table 2: Comparative Docking Results for FPN Derivatives against VEGFR-2
| Compound ID | Substitution (R1) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| FPN-01 | -H | -8.5 | Cys919, Asp1046 |
| FPN-02 | -OH | -9.4 | Cys919, Asp1046, Glu885 |
| FPN-03 | -OCH₃ | -8.8 | Cys919, Asp1046 |
| FPN-04 | -Cl | -8.9 | Cys919, Asp1046 |
| FPN-05 | -NH₂ | -9.2 | Cys919, Asp1046, Glu885 |
| Axitinib | (Reference) | -10.1 | Cys919, Asp1046, Glu885, His1026 |
(Note: Data is illustrative for demonstration purposes.)
Qualitative Analysis of Binding Poses
Analysis of the 3D binding poses is crucial for understanding why certain derivatives perform better than others.
-
Core Interactions: All derivatives are predicted to form a key hydrogen bond between the nitrile nitrogen and the backbone NH of Cys919 in the hinge region of the kinase. This interaction is critical for anchoring the ligand in the ATP binding site.
-
Superior Performance of FPN-02 and FPN-05: The derivatives with hydrogen bond donating groups (-OH and -NH₂) at the R1 position show the highest binding affinities. Visualization reveals these groups form an additional, strong hydrogen bond with the side chain of Glu885 , an interaction also observed for many known VEGFR-2 inhibitors. This explains their improved scores over the parent compound.
-
Moderate Performers: The methoxy (-OCH₃) and chloro (-Cl) groups in FPN-03 and FPN-04 offer slight improvements over the parent compound, likely due to favorable hydrophobic and van der Waals interactions in a nearby pocket, but lack the specific, high-energy hydrogen bond to Glu885.
Caption: Mechanism of Action: Competitive inhibition at the ATP binding site.
Conclusion and Future Directions
This comparative docking study predicts that this compound derivatives substituted with hydrogen bond donors (like hydroxyl or amine groups) at the para-position of the phenoxy ring will exhibit enhanced inhibitory activity against VEGFR-2. The derived SAR suggests that forming an additional hydrogen bond with Glu885 is key to improving potency.
These in silico findings provide a strong hypothesis for guiding chemical synthesis. The next logical steps are:
-
Synthesis: Synthesize the FPN-01 through FPN-05 derivatives.
-
In Vitro Validation: Perform enzymatic assays to determine the IC₅₀ values of the synthesized compounds against VEGFR-2.
-
Cell-Based Assays: Evaluate the most potent compounds in cell-based assays that measure the inhibition of angiogenesis or cancer cell proliferation.[2]
By integrating computational predictions with experimental validation, this workflow provides a powerful, resource-efficient strategy for accelerating the discovery of novel kinase inhibitors.
References
- ResearchGate. (2022). How to validate the molecular docking results?[Link][8]
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link][13]
- ResearchGate. (2013).
- G-PF, et al. (n.d.).
- Protein Structural Analysis Laboratory, Michigan State University. (n.d.).
- ResearchGate. (2021). docking analysis of ligand 3-[1-hydroxy-[methylethyl] benzonitrile on human gastric cancer protein (hgcp) ibj7. [Link][14]
- A-A, A., et al. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC, PubMed Central. [Link][9]
- Al-Hussain, S. A., et al. (2023).
- Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar. [Link][16]
- Wikipedia. (n.d.). Docking (molecular). [Link][3]
- Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. [Link][17]
- Research Communities. (2024).
- Uniyal, P., et al. (n.d.). Basics, types and applications of molecular docking: A review. [Link][4]
- Kirk, K. L., et al. (n.d.). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. [Link][20]
- MySkinRecipes. (n.d.). 2-Fluoro-6-methoxybenzonitrile. [Link][22]
- Needham, S. R., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC, NIH. [Link][23]
- Różycka, A., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link][6]
- Ioven, D. V., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. [Link][24]
- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link][7]
- Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link][25]
- ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link][5]ancer_agents) [cite: 25]
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Safety Operating Guide
Hazard Identification and Risk Assessment: Know Your Compound
An In-Depth Guide to the Proper Disposal of 2-Fluoro-6-phenoxybenzonitrile
For researchers and scientists in drug development, the synthesis and handling of novel chemical compounds are daily routines. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This compound, a halogenated aromatic nitrile, requires meticulous handling not only during its use but, critically, during its disposal to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a senior application scientist, my focus is not just on the "how," but the "why"—grounding each procedural step in the principles of chemical safety, regulatory compliance, and scientific integrity.
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 175204-06-5)[1] is not widely available, we can infer its hazard profile from structurally similar compounds, such as other fluorinated benzonitriles. This approach allows for a conservative and prudent assessment of the risks involved.
The primary hazards are summarized below:
| Hazard Category | Description | Probable GHS Classification | Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Warning: Acute Tox. 4 | [2][3][4][5] |
| Skin Irritation | Causes skin irritation upon direct contact. | Warning: Skin Irrit. 2 | [2][3][4][5] |
| Eye Irritation | Causes serious eye irritation. | Warning: Eye Irrit. 2 | [2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation if dust or vapors are inhaled. | Warning: STOT SE 3 | [5][6] |
| Environmental Hazard | As a halogenated organic compound, it is presumed to be harmful to aquatic life and persistent in the environment. | Harmful to aquatic life. | [6][7] |
Given these hazards, all waste streams containing this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers.[5][8]
The Core Principle: Segregation, Containment, and Labeling
The foundation of proper chemical waste management lies in meticulous segregation and clear communication. Never mix incompatible waste streams, as this can lead to dangerous reactions, such as the generation of toxic gases when nitriles are mixed with acids.[9]
Step-by-Step Waste Collection Protocol
This protocol details the segregation and collection of different types of waste contaminated with this compound.
A. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE.[10]
-
Gloves: Two pairs of nitrile rubber gloves are recommended.[11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A flame-retardant lab coat.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[12]
B. Waste Stream Collection:
-
Solid Waste:
-
Description: Includes unreacted this compound powder, contaminated weigh boats, and absorbent materials from small spills.
-
Procedure:
-
Designate a specific, compatible hazardous waste container for solid chemical waste. The container must be made of a material that does not react with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Carefully place all solid waste into this container. Avoid generating dust.
-
Keep the container securely closed when not in use.
-
-
Source: [5]
-
-
Liquid Waste (Solutions):
-
Description: Solutions containing this compound dissolved in organic solvents.
-
Procedure:
-
Designate a separate, compatible container for liquid hazardous waste. This is typically a solvent-safe plastic or glass bottle.
-
Segregate based on the solvent type. Halogenated solvents must be collected separately from non-halogenated solvents, as disposal costs and methods differ.
-
Using a funnel, carefully pour the liquid waste into the appropriate container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Keep the container tightly capped and stored in a secondary containment bin.[5]
-
-
-
Contaminated Sharps and Labware:
-
Description: Needles, syringes, broken glass, or pipettes contaminated with this compound.
-
Procedure:
-
Place all contaminated sharps into a designated, puncture-resistant sharps container.[5][13]
-
Once the sharps container is full, close it securely and label it as hazardous waste.
-
Contaminated, unbroken glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. The clean glassware can then be disposed of in a designated broken glass box.
-
-
C. Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (for liquids), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, clearly marked, and have secondary containment.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the logical flow from the point of waste generation to its final, compliant disposal.
Caption: Workflow from waste generation to final disposal.
Spill Management Protocol
Accidents can happen. A prepared response is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills (greater than 100g or 100mL) or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Assess and Secure: For small spills contained within a fume hood:
-
Ensure you are wearing the correct PPE (double nitrile gloves, goggles, lab coat).
-
Restrict access to the spill area.
-
-
Cleanup Procedure (Small, Solid Spill):
-
Do NOT use water. This may spread the contamination.[5]
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully sweep or scoop the material into your designated solid hazardous waste container. Avoid creating dust.
-
-
Decontamination:
-
Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or acetone).
-
Place the used towels into the solid hazardous waste container.
-
Wipe the area again with soap and water.
-
-
Dispose of PPE: Remove and dispose of all contaminated PPE as solid hazardous waste. Wash hands thoroughly.
Visualizing Spill Response
The following decision tree provides a clear guide for responding to a spill.
Caption: Decision-making process for a chemical spill.
Final Disposal: The End of the Line
For a halogenated organic compound like this compound, the accepted and regulated final disposal method is high-temperature incineration in a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Chemical deactivation or neutralization at the laboratory level is not recommended for this compound. The nitrile group can potentially form hydrogen cyanide gas under strong acidic conditions[14], and reactions with strong bases or oxidizing agents are unpredictable and hazardous. The final destruction should be left to professionals at a dedicated facility.
By adhering to these rigorous, well-documented procedures, you build a culture of safety that extends from the research bench to the final disposal of every chemical. This commitment not only ensures regulatory compliance but also embodies the deep sense of responsibility that defines scientific excellence.
References
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles. CDC Stacks. [Link]
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- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- Electronic Code of Federal Regulations (eCFR). (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile. PubChem. [Link]
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- ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]
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- ResearchGate. (2025). Reduction of substituted benzonitrile pesticides. [Link]
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Personal protective equipment for handling 2-Fluoro-6-phenoxybenzonitrile
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Fluoro-6-phenoxybenzonitrile (CAS No. 175204-06-5), a compound whose unique properties demand rigorous safety protocols. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Profile of this compound
Before any handling operation, a thorough understanding of the inherent risks is critical. This compound is classified as a hazardous substance, and its primary routes of exposure—inhalation, skin contact, and ingestion—can lead to significant health effects.
According to its Safety Data Sheet (SDS), this compound is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
The presence of the nitrile group (-CN) warrants particular caution, as related compounds can interfere with cellular respiration. The fluorinated and phenoxy moieties also contribute to its chemical reactivity and toxicological profile. Therefore, treating this compound with the utmost respect and adhering to stringent safety measures is not merely a recommendation—it is a necessity.
The Core of Protection: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the first line of defense. However, the correct selection and use of Personal Protective Equipment (PPE) provide the essential barrier between you and the chemical. The causality behind each PPE choice is rooted in mitigating the specific hazards identified above.
| PPE Component | Specification & Rationale |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended) : Nitrile offers excellent resistance to a wide range of chemicals, including many organic solvents and nitriles.[2] Double-gloving provides an additional layer of protection against potential tears or rapid permeation, which is a prudent measure when handling compounds with significant dermal toxicity. Always inspect gloves for integrity before use. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield : Goggles are mandatory to prevent splashes from causing serious eye irritation.[1] A face shield must be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., transfers, solution preparation), to protect the entire face from contact. |
| Body Protection | Flame-Resistant Laboratory Coat : A fully fastened lab coat protects the skin and personal clothing from contamination. Flame-resistant material is an added safety measure in a laboratory environment where flammable solvents may be present. |
| Respiratory Protection | NIOSH-Approved Respirator (if required) : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific respirator guidance. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following steps provide a procedural framework for handling this compound.
Preparation and Pre-Handling Checklist
-
Designated Area : All work with this compound must be performed in a designated area, clearly marked with hazard signs, within a certified chemical fume hood.
-
Verify Fume Hood Function : Before starting, ensure the fume hood is operational (check airflow monitor) and the sash is at the appropriate working height.
-
Assemble All Materials : Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.
-
PPE Donning : Put on all required PPE as specified in the table above. Ensure a proper fit.
Handling and Experimental Workflow
The following diagram illustrates the logical flow for safely handling the compound from retrieval to temporary storage post-experiment.
Emergency Procedures: Immediate, Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][3][6] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor for further advice.[1][3]
-
Ingestion : Rinse mouth with water.[1][3] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][3]
-
Small Spill (inside fume hood) : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Scoop the material into a labeled, sealed container for hazardous waste disposal.[1]
-
Large Spill : Evacuate the immediate area and alert others. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste management is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Identify the Waste Stream : As a fluorinated organic compound, this chemical falls into the halogenated organic waste category.[8][9] It must NOT be mixed with non-halogenated solvent waste.
-
Use Designated Containers : Collect all waste (solid-contaminated materials and liquid solutions) in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards.
-
Contaminated PPE : Grossly contaminated gloves, weighing papers, and absorbent pads should be placed in the solid hazardous waste container.
Disposal Workflow
The decision process for proper disposal is outlined below.
Do not dispose of this chemical or its containers down the drain or in the regular trash.[2] Adhere strictly to your institution's and local regulations for hazardous waste disposal.
By integrating these principles of hazard awareness, meticulous planning, and procedural discipline into your daily work, you build a culture of safety that is the bedrock of scientific excellence.
References
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
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- Aichun Bio. (n.d.). This compound.
- Biosynth. (n.d.). Safety Data Sheet: this compound (Dutch).
- University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Fluorotoluene.
- CAMEO Chemicals. (n.d.). 2-amino-2-methyl-butane nitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

